molecular formula C4H2Cl2N2 B1355076 4,5-Dichloropyridazine CAS No. 55271-49-3

4,5-Dichloropyridazine

Cat. No.: B1355076
CAS No.: 55271-49-3
M. Wt: 148.98 g/mol
InChI Key: IOSUEOLOSZOHDE-UHFFFAOYSA-N
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Description

4,5-Dichloropyridazine (CAS 55271-49-3) is an organic compound with the molecular formula C4H2Cl2N2 and a molecular weight of 148.98 g/mol . It belongs to the pyridazine family, a class of nitrogen-containing heterocycles known for their value in synthetic chemistry. This compound serves as a versatile and critical synthetic intermediate, or "building block," for researchers developing novel molecules in pharmaceutical and agrochemical discovery programs. The presence of two chlorine atoms on the pyridazine ring makes it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing for the construction of more complex structures . While specific applications for this exact isomer are not extensively detailed in the available literature, its structural analogs and related dichloropyridazines are key precursors in the synthesis of various sulfonamide antibiotics and other active ingredients, highlighting its potential research utility . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use . Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-8-2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSUEOLOSZOHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514746
Record name 4,5-Dichloropyridazine
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Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55271-49-3
Record name 4,5-Dichloropyridazine
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Record name 4,5-dichloropyridazine
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Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Dichloropyridazine: Structure, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloropyridazine is a halogenated heterocyclic compound that has emerged as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and reactive chlorine substituents make it a valuable scaffold for the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Introduction: The Pyridazine Core and the Significance of Halogenation

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement of nitrogen atoms results in a π-deficient ring system, influencing the molecule's reactivity and physicochemical properties. The introduction of halogen atoms, such as chlorine, further modulates the electronic landscape of the pyridazine core, enhancing its utility as a synthetic intermediate.

This compound (CAS No. 1245644-88-5 for the hydrochloride salt), with its vicinal chlorine atoms, presents a unique platform for sequential and regioselective functionalization.[1] This contrasts with other isomers, such as 3,6-dichloropyridazine, where steric hindrance can limit reactivity.[1] The electron-withdrawing nature of the chlorine atoms and the pyridazine ring itself makes the carbon atoms susceptible to nucleophilic attack, a key feature exploited in the synthesis of a wide array of derivatives.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridazine ring substituted with chlorine atoms at the C4 and C5 positions. The presence of the electronegative chlorine atoms and the nitrogen heteroatoms significantly influences the bond lengths, bond angles, and overall geometry of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55271-49-3[2]
Molecular Formula C₄H₂Cl₂N₂[2]
Molecular Weight 148.98 g/mol [2]
Appearance Yellow or brown or beige solid[2]
Storage 2-8°C[2]

Spectroscopic Characterization (Illustrative for related dichloropyridazines):

  • ¹H NMR: The proton NMR spectrum of a dichloropyridazine will typically show signals in the aromatic region, with chemical shifts influenced by the positions of the chlorine and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the pyridazine ring, with the carbons attached to chlorine atoms appearing at characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H, C=N, and C-Cl stretching and bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of this compound: A Note on Methodologies

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively reported in readily accessible literature, general methodologies for the preparation of dichloropyridazines can be adapted. One common precursor for pyridazine synthesis is maleic anhydride.[3]

A plausible synthetic route could involve the reaction of a suitably substituted precursor with a chlorinating agent. For instance, the synthesis of the related 4,5-dichloro-3-pyridazone involves the reaction of mucochloric acid with hydrazine sulfate and sodium acetate.[4] Subsequent chemical transformations could potentially yield this compound.

It is important to note that the synthesis of halogenated pyridazines often requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Chemical Reactivity: A Hub for Molecular Diversity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the chlorinated carbon positions. The electron-deficient nature of the pyridazine ring facilitates the attack of a wide range of nucleophiles.[1]

Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms at the 4 and 5 positions are susceptible to displacement by various nucleophiles, including amines, thiols, and alkoxides.[1] The vicinal arrangement of the chlorine atoms allows for the potential for both mono- and di-substitution, depending on the reaction conditions and the stoichiometry of the nucleophile. This sequential substitution capability is a key advantage for the modular synthesis of polysubstituted pyridazines.[1]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile (Nu-)" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Monosubstituted Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Disubstituted Product" [fillcolor="#34A853", fontcolor="#FFFFFF"];

Caption: Nucleophilic substitution on this compound.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

Disclaimer: This is a generalized protocol and requires optimization for specific nucleophiles and desired products.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, DMF, or dioxane).

  • Nucleophile Addition: Add the desired nucleophile (1.0-2.2 equivalents, depending on whether mono- or di-substitution is desired) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • Base (if required): For less reactive nucleophiles, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) may be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Development

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for a range of biological targets.[5] The ability to readily functionalize the this compound core makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Derivatives of dichloropyridazines have been investigated for a variety of therapeutic applications, including:

  • Antimicrobial Agents: The pyridazine nucleus is a component of some compounds with potential antibacterial and antiviral properties.[6]

  • Anticancer Agents: Pyridazine derivatives have been explored as potential anticancer agents. For example, novel chloropyridazine hybrids have been designed and synthesized as promising anticancer agents that induce apoptosis and inhibit PARP-1.[5]

  • Enzyme Inhibitors: The this compound scaffold is used in the study of enzyme inhibitors.[1] Its derivatives are of interest as potential kinase inhibitors and protease modulators.[1]

  • Receptor Antagonists: This compound is also utilized in the investigation of receptor antagonists.[1]

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Inhalation: Avoid inhaling dust or vapors.[9]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[8]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural and electronic features, particularly the presence of two reactive chlorine atoms, allow for the facile generation of diverse molecular libraries. As research into novel therapeutics continues, the utility of the this compound scaffold in the design and synthesis of new drug candidates is likely to expand. Further exploration of its reactivity and the development of efficient and scalable synthetic routes will undoubtedly unlock new opportunities for innovation in drug discovery and materials science.

References

  • Capot Chemical. (2013, October 29). MSDS of this compound hydrochloride. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1251.
  • Rlavie. (n.d.). CAS 55271-49-3|this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 4,5-Dicyanopyridazine (1). [Image attached to a research publication]. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

  • Capot Chemical. (n.d.). 55271-49-3 | 4,5-二氯哒嗪盐酸盐 | this compound.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3,5-Dichloropyridazine (CAS 1837-55-4) in Chemical Synthesis and Beyond. Retrieved from [Link]

  • Alfred State. (n.d.). ~nthesis. Retrieved from [Link]

  • Chang, K.-T., et al. (2001). Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. HETEROCYCLES, 55(10), 1927-1936.
  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [Link]

  • FDC Chemical. (n.d.). This compound,55271-49-3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]

  • Montanari, S., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
  • Pharmaffiliates. (n.d.). 4-Chloro-N-methylbutan-1-amine. Retrieved from [Link]

  • Alfini, R., Cecchi, M., & Giomi, D. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722–1745.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]

  • MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • Houk, K. N., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(31), 13565–13573.
  • Pérez-López, J., et al. (2020). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Chemistry – A European Journal, 26(46), 10459-10463.
  • PubChem. (n.d.). 4,5-Dicyanoimidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry, 13(10), 1235-1251.
  • Xi'an Kono Chem Co.,Ltd. (n.d.). 3,5-Dichloropyridazine CAS#1837-55-4. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4,5-Dichloropyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4,5-Dichloropyridazine, a halogenated diazine, presents a unique substitution pattern on an electron-deficient ring system, making it a valuable synthon for the development of novel chemical entities. This guide provides an in-depth exploration of the expected spectroscopic characteristics of this compound, addressing the common challenges researchers face in its analysis.

It is important to note that while this compound is commercially available, its comprehensive, experimentally-derived spectroscopic data is not widely disseminated in public-access databases. Consequently, this document has been structured to serve as both a practical guide to the methodologies of spectroscopic analysis and a predictive reference for the interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related analogs, empowering researchers to confidently acquire and interpret data for this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple, yet informative, molecular architecture. The presence of two adjacent nitrogen atoms and two vicinal chlorine atoms on the aromatic ring dictates its electronic and magnetic environment, which in turn governs its spectroscopic signature.

Molecular Diagram of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR will provide critical information regarding its electronic and topological features.

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials & Instrumentation:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Ensure complete dissolution.

  • Instrument Setup: Tune and shim the spectrometer to the lock signal of the deuterated solvent to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation dissolve Dissolve in Deuterated Solvent setup Instrument Setup (Tune & Shim) dissolve->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline assign Peak Assignment baseline->assign

Caption: Generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be simple due to the molecule's symmetry.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~ 9.0 - 9.3Singlet2HH-3, H-6The protons are chemically equivalent. The strong deshielding effect is due to the electronegativity of the adjacent nitrogen atoms and the overall electron-deficient nature of the pyridazine ring. The presence of two chlorine atoms further withdraws electron density, shifting the signal downfield.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two sets of equivalent carbons.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~ 150 - 155C-3, C-6These carbons are directly bonded to nitrogen, resulting in a significant downfield shift.
2~ 135 - 140C-4, C-5These carbons are bonded to chlorine atoms. The electronegativity of chlorine and the overall aromatic system contribute to their downfield position, though typically less deshielded than carbons adjacent to nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Analysis

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Materials & Instrumentation:

  • This compound sample (solid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

  • Spatula

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be characterized by vibrations of the pyridazine ring and the carbon-chlorine bonds.

Wavenumber (cm⁻¹)IntensityVibrationRationale
3100 - 3000Weak-MediumC-H stretchAromatic C-H stretching vibrations.
1600 - 1450Medium-StrongC=C and C=N stretchingVibrations associated with the aromatic pyridazine ring.
1200 - 1000MediumIn-plane C-H bendingAromatic C-H wagging modes.
850 - 750StrongC-Cl stretchCharacteristic stretching vibrations for carbon-chlorine bonds.
Below 800Medium-StrongOut-of-plane C-H bendingBending vibrations of the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials & Instrumentation:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI)

  • Solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure (using EI-MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the ion source.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum

The mass spectrum of this compound will be distinguished by the isotopic pattern of chlorine.

m/z ValuePredicted IonRationale
148, 150, 152[M]⁺The molecular ion peak. The characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a cluster of peaks with an approximate ratio of 9:6:1.
113, 115[M-Cl]⁺Loss of a chlorine radical, showing an isotopic pattern for one remaining chlorine atom (approximate 3:1 ratio).
78[C₄H₂N₂]⁺Subsequent loss of the second chlorine atom.
52[C₂H₂N₂]⁺Fragmentation of the pyridazine ring.

Logical Flow of Spectroscopic Data Interpretation

interpretation_flow ms Mass Spectrometry (Molecular Weight & Formula) structure Proposed Structure of This compound ms->structure Confirms Mass ir Infrared Spectroscopy (Functional Groups) ir->structure Identifies Bonds nmr_13c ¹³C NMR (Carbon Skeleton) nmr_13c->structure Defines C Framework nmr_1h ¹H NMR (Proton Environment) nmr_1h->structure Shows H Connectivity

Caption: Integration of spectroscopic techniques for structural elucidation.

Conclusion

The spectroscopic characterization of this compound, while not extensively documented in public literature, can be confidently approached through a combination of standardized experimental protocols and a predictive analysis based on established spectroscopic principles. The anticipated NMR spectra are defined by the molecule's symmetry and the strong electronic effects of the nitrogen and chlorine substituents. The IR spectrum is expected to display characteristic vibrations of the heterocyclic ring and C-Cl bonds, while the mass spectrum will be dominated by the distinctive isotopic pattern of two chlorine atoms. This guide provides the foundational knowledge for researchers to effectively acquire, interpret, and validate the spectroscopic data of this compound, facilitating its application in drug discovery and materials science.

References

Due to the limited availability of specific spectral data for this compound in peer-reviewed journals, this section provides references to general spectroscopic principles and data for related compounds.

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link] (Provides access to spectroscopic data for a wide range of compounds, which can be used for comparative purposes).

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A comprehensive textbook covering the theory and practice of NMR, IR, and MS).

An In-depth Technical Guide to the Synthesis and Reactivity of 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 4,5-dichloropyridazine, a pivotal heterocyclic building block in modern organic synthesis. Esteemed for its versatile reactivity, this compound serves as a cornerstone for the construction of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This document details the principal, industrially relevant synthetic pathway, offers in-depth, step-by-step experimental protocols, and explores the nuanced reactivity of the scaffold. Key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, are discussed with an emphasis on mechanistic rationale and the causality behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Introduction: The Significance of the Pyridazine Core

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and defined spatial orientation contribute to its frequent appearance in a wide array of biologically active compounds. The incorporation of a pyridazine core can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Within this class of heterocycles, this compound has emerged as a particularly valuable and versatile intermediate. The two vicinal chlorine atoms serve as reactive handles, enabling sequential and site-selective functionalization. This allows for the modular construction of diverse compound libraries, a critical strategy in modern drug discovery programs aimed at developing novel therapeutics.[3][4][5] The reactivity of these chloro-substituents facilitates entry into a variety of important chemical transformations, making this compound a foundational starting material for numerous complex targets.[6]

Synthesis of this compound

The most established and scalable synthesis of this compound begins with readily available maleic anhydride. The pathway involves two key transformations: the formation of the pyridazine ring system followed by a deoxychlorination reaction.

Primary Synthetic Route: From Maleic Anhydride

The synthesis proceeds via a two-step sequence:

  • Ring Formation: Maleic anhydride is reacted with hydrazine hydrate to form pyridazine-4,5-dione (also known as 4,5-dihydroxypyridazine) via a condensation reaction.

  • Chlorination: The resulting pyridazine-4,5-dione is treated with a powerful chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

This route is favored for its use of inexpensive starting materials and its operational simplicity, lending itself to large-scale production.

Detailed Experimental Protocol

Step 1: Synthesis of Pyridazine-4,5-dione

  • Materials: Maleic anhydride, Hydrazine hydrate, Water, Hydrochloric acid.

  • Procedure:

    • To a stirred solution of maleic anhydride (1.0 eq) in water, slowly add hydrazine hydrate (1.05 eq) at room temperature. An exothermic reaction will occur.

    • Once the initial exotherm subsides, heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture to room temperature, then acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield pyridazine-4,5-dione as a solid.

  • Expert Insight: The acidification step is crucial for complete precipitation of the product from the aqueous solution. The use of a slight excess of hydrazine ensures the complete consumption of the maleic anhydride.

Step 2: Synthesis of this compound

  • Materials: Pyridazine-4,5-dione, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add pyridazine-4,5-dione (1.0 eq) to an excess of phosphorus oxychloride (typically 5-10 volumes). POCl₃ often serves as both the reagent and the solvent.[7]

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Work-up (Caution: Highly Exothermic): Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or a cold, concentrated sodium hydroxide solution until the pH is > 8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

  • Expert Insight: The use of excess POCl₃ drives the reaction to completion.[7] The work-up procedure must be performed with extreme caution due to the violent, exothermic reaction of POCl₃ with water. Maintaining a low temperature during quenching and neutralization is critical for safety and to prevent product degradation.

Synthetic Workflow Diagram

The overall synthetic process is summarized in the workflow below.

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination MA Maleic Anhydride PD Pyridazine-4,5-dione MA->PD H₂O, Reflux Hydrazine Hydrazine Hydrate Hydrazine->PD POCl3 POCl₃ (excess) DCP This compound POCl3->DCP PD_input->DCP Reflux

Caption: Workflow for the two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electron-deficient nature of the pyridazine ring and the presence of two excellent leaving groups (the chlorine atoms). This makes the C4 and C5 positions highly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[8][9] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Due to the symmetry of the molecule, the C4 and C5 positions are electronically equivalent, meaning initial monosubstitution can occur at either position without inherent regioselectivity.[3]

Monosubstitution: By carefully controlling the reaction conditions (e.g., using one equivalent of the nucleophile, lower temperatures), it is possible to achieve selective monosubstitution. A wide range of nucleophiles can be employed:

  • O-Nucleophiles: Alkoxides and phenoxides react to form 4-alkoxy-5-chloropyridazines or 4-aryloxy-5-chloropyridazines.

  • N-Nucleophiles: Primary and secondary amines readily displace one chlorine atom to yield 4-amino-5-chloropyridazine derivatives.

  • S-Nucleophiles: Thiols and thiolates are effective nucleophiles, leading to the formation of 4-alkylthio- or 4-arylthio-5-chloropyridazines.

Disubstitution: Using an excess of the nucleophile and/or more forcing conditions (e.g., higher temperatures) leads to the displacement of both chlorine atoms. This can be performed in a stepwise manner with two different nucleophiles to generate unsymmetrically substituted pyridazines, or in a one-pot reaction with a single nucleophile to produce symmetrically substituted products.

SNAr Mechanism Diagram

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Note: The DOT script above is a conceptual representation. For actual rendering, image paths would need to be valid.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the chloro-substituents on the pyridazine ring are amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for forming C-C and C-N bonds.

  • Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form aryl- or vinyl-substituted pyridazines.[10][11] Ligand choice can be critical for achieving high yields and, in less symmetrical systems, for controlling regioselectivity.[12][13]

  • Buchwald-Hartwig Amination: This powerful method allows for the coupling of amines with the dichloropyridazine scaffold, providing an alternative and often milder route to amino-pyridazines compared to SNAr, especially for less nucleophilic amines.[2][14][15][16] The choice of palladium precursor, ligand, and base is crucial for reaction success.

Summary of Key Reactions
Reaction TypeReagents & ConditionsProduct TypeRef.
Monosubstitution (SNAr) 1.1 eq. NaOMe, MeOH, rt4-Chloro-5-methoxypyridazine[3]
1.1 eq. Aniline, K₂CO₃, DMF, 80°C4-Chloro-5-(phenylamino)pyridazine[17][18]
Disubstitution (SNAr) >2.2 eq. NaOMe, MeOH, Reflux4,5-Dimethoxypyridazine[3]
Suzuki Coupling (Mono) Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O4-Chloro-5-phenylpyridazine
Buchwald-Hartwig Amination Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene4-Chloro-5-morpholinopyridazine[2][19]

Applications in Medicinal Chemistry

The synthetic versatility of this compound has positioned it as a key building block in the development of numerous biologically active molecules. The ability to introduce diverse functionalities at the C4 and C5 positions allows for fine-tuning of a compound's properties to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

For example, pyridazinone-containing structures derived from this scaffold have been investigated for a range of therapeutic targets. One notable example is the development of MGL-3196 (Resmetirom), a selective thyroid hormone receptor-β agonist for the treatment of dyslipidemia, which features a complex pyridazinone moiety.[20] This highlights how the pyridazine core, accessed through intermediates like this compound, can be elaborated into potent and selective clinical candidates.

Conclusion

This compound is a high-value, versatile heterocyclic intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its straightforward and scalable synthesis from inexpensive starting materials makes it an attractive building block for both academic research and industrial applications. A thorough understanding of its reactivity, dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, empowers chemists to strategically design and execute synthetic routes toward complex and novel molecular targets. The continued exploration of the chemistry of this compound is expected to yield further innovations in medicinal chemistry and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines.
  • Schrödinger. (n.d.). Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
  • BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
  • ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25....
  • Unknown Source. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.
  • ResearchGate. (2007). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
  • BenchChem. (n.d.). This compound hydrochloride | 1245644-88-5.
  • National Institutes of Health. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC.
  • National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3,5-Dichloropyridazine (CAS 1837-55-4) in Chemical Synthesis and Beyond.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal.
  • PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[7][12][21]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Retrieved from

  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.
  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

Sources

4,5-Dichloropyridazine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4,5-Dichloropyridazine in Biological Systems

Introduction: The Privileged Scaffold in Modern Drug Discovery

The this compound core is a six-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms and substituted with chlorine atoms at the 4 and 5 positions. While possessing modest intrinsic biological activity, its true significance in biological systems lies not in a direct mechanism of action, but in its role as a highly versatile and reactive chemical scaffold. The electron-deficient nature of the pyridazine ring, amplified by the electron-withdrawing chlorine substituents, makes it an exceptionally valuable starting point for the synthesis of a diverse array of potent and specific therapeutic agents.[1] This guide elucidates the fundamental chemical reactivity that defines the "action" of this compound and then explores the sophisticated biological mechanisms of the derivatives it helps create, from anticancer to antimicrobial applications.

Part 1: The Core Directive - Chemical Reactivity as a Primary Mechanism

The utility of this compound in drug development is a direct consequence of its chemical structure. The two nitrogen atoms and two chlorine atoms create a significant electron deficiency in the aromatic ring. This renders the carbon atoms at positions 4 and 5 highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] This reactivity is the foundational "mechanism" that allows for the modular synthesis of complex molecules where the pyridazine core acts as a rigid scaffold to orient pharmacophoric groups in three-dimensional space.

The choice to use this scaffold is therefore a deliberate one in medicinal chemistry: it provides a reliable and predictable platform for attaching various functional groups to probe interactions with biological targets like enzyme active sites or receptor binding pockets.

Caption: Reactive sites on the this compound scaffold susceptible to nucleophilic aromatic substitution (SɴAr).

Part 2: Biological Mechanisms of this compound Derivatives

By leveraging the reactivity of the pyridazine core, researchers have developed derivatives that exhibit highly specific and potent mechanisms of action across several therapeutic areas.

Anticancer Activity

The pyridazine scaffold is a cornerstone in the design of modern oncology drugs, primarily through its role in creating potent enzyme inhibitors and apoptosis inducers.

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[4] In cancers with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, the cell becomes heavily reliant on PARP-1 for DNA repair. Inhibiting PARP-1 in these HR-deficient cells prevents the repair of SSBs, which then collapse into toxic double-strand breaks (DSBs) during replication.[5][6] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept is known as synthetic lethality.

Pyridazine derivatives have been designed to act as potent PARP-1 inhibitors.[4] They function by binding to the catalytic site of the enzyme, preventing it from repairing DNA lesions and effectively "trapping" the PARP-1 protein on the DNA, which further enhances cytotoxicity.[7]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP-1 Enzyme SSB->PARP1 binds to damage Replication DNA Replication SSB->Replication unrepaired BER Base Excision Repair PARP1->BER recruits factors Pyridazine_Inhibitor Pyridazine-based PARP-1 Inhibitor Pyridazine_Inhibitor->PARP1 inhibits & traps DSB Double-Strand Break (DSB) Replication->DSB fork collapse HR_deficient HR-Deficient Cancer Cell (e.g., BRCA-mutated) DSB->HR_deficient cannot be repaired Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality induced by pyridazine-based PARP-1 inhibitors in HR-deficient cancer cells.

Kinases are a major class of drug targets in oncology due to their central role in signaling pathways that control cell growth, proliferation, and survival. Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases crucial for angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[8]

The pyridazine scaffold is frequently used to design ATP-competitive kinase inhibitors.[6] These molecules occupy the ATP-binding pocket of the kinase domain of VEGFR, preventing its phosphorylation and activation. This blocks downstream signaling cascades, such as the PLCγ-PKC-MAPK pathway, ultimately inhibiting endothelial cell proliferation and migration, and starving the tumor of its blood supply.[9][10]

VEGFR_Signaling cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR binds & activates PLCg PLCγ VEGFR->PLCg phosphorylates Inhibitor Pyridazine-based VEGFR Inhibitor Inhibitor->VEGFR blocks ATP site PKC PKC PLCg->PKC MAPK Raf/MEK/ERK (MAPK Pathway) PKC->MAPK Proliferation Cell Proliferation & Angiogenesis MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridazine-based kinase inhibitors.

Beyond specific enzyme targets, many pyridazine derivatives are potent inducers of apoptosis. This is often achieved by modulating the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11] Successful drug candidates based on this scaffold have been shown to increase the Bax/Bcl-2 ratio and activate executioner caspases like caspase-3, which are responsible for dismantling the cell during programmed cell death.[11][12]

Quantitative Data: In Vitro Cytotoxicity of Pyridazine Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected pyridazine derivatives against various human cancer cell lines, demonstrating the broad applicability of this scaffold.

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Pyridazine-Pyrazoline Hybrid (IXn)Renal (UO-31)EGFR Inhibitor0.65[11]
Pyridazine-Pyrazoline Hybrid (IXg)Renal (UO-31)EGFR Inhibitor0.75[11]
Pyrazolo-Pyridazine (4)Breast (MCF-7)EGFR/CDK-2 Inhibitor27.29[13]
Pyrazolo-Pyridazine (4-SLNs)Breast (MCF-7)EGFR/CDK-2 Inhibitor6.41[13]
Pyridazine-based Inhibitor (2S-5)Breast (MDA-MB-231)Hsp90 Modulator6.21[14]
Pyridazine-based Inhibitor (2S-13)Breast (MDA-MB-231)Hsp90 Modulator7.73[14]

Part 3: Key Experimental Methodologies

Validating the mechanism of action of novel pyridazine derivatives requires a suite of robust in vitro assays. The following protocols provide a self-validating system to assess cytotoxicity and elucidate the apoptotic pathway.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[16]

MTT_Workflow A 1. Seed Cells (e.g., 10,000 cells/well in 96-well plate) B 2. Incubate (24h to allow adhesion) A->B C 3. Treat Cells (Add pyridazine derivative at various concentrations) B->C D 4. Incubate (24-72h, compound-dependent) C->D E 5. Add MTT Reagent (0.5 mg/mL final concentration) D->E F 6. Incubate (2-4h, formazan crystals form) E->F G 7. Solubilize Crystals (Add DMSO or other solvent) F->G H 8. Measure Absorbance (570 nm on plate reader) G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of Apoptotic Markers

To confirm that cell death occurs via apoptosis, Western blotting is used to detect changes in the expression levels of key regulatory proteins.[18] A hallmark of apoptosis is the cleavage and activation of caspases and changes in the ratio of Bcl-2 family proteins.[19]

Detailed Protocol:

  • Cell Lysis: Treat cells with the pyridazine compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Collect cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. An increase in the Bax/Bcl-2 ratio and the appearance of cleaved Caspase-3 are indicative of apoptosis.[12][20]

Conclusion and Future Outlook

This compound is a quintessential example of a privileged scaffold in medicinal chemistry. Its mechanism of action is fundamentally chemical, providing a reactive and reliable starting point for the synthesis of structurally diverse and biologically potent molecules. The derivatives originating from this core have demonstrated sophisticated mechanisms, including the targeted inhibition of key cancer-driving enzymes like PARP-1 and VEGFR, and the induction of programmed cell death. The continued exploration of this scaffold, guided by the robust experimental methodologies outlined herein, promises to yield next-generation therapeutics with improved efficacy and specificity for a range of challenging diseases.

References

  • Benchchem. This compound hydrochloride | 1245644-88-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTzFtAxv_l40DWqXgwII6Gxey-zyKdY8Rc05dYUq5L2QcWsn8kKPYvJ9Fp_odLEz6b2S7wZ8behzmKEQXfX-R3EuGUC1b9t3apQ1m2ljkcBovSLzjCPIih7d4WTMtrQHEDcl_b]
  • Lord, C. J., & Ashworth, A. (2022). Mechanisms of PARP inhibitor resistance and their implications for cancer treatment. Oxford Academic. [URL: https://academic.oup.com/function/article/3/6/zqac048/6848092]
  • ResearchGate. (n.d.). Mechanism and function of PARP and PARP inhibitors. [URL: https://www.researchgate.net/figure/Mechanism-and-function-of-PARP-and-PARP-inhibitors-The-catalytic-function-of-PARP1-is_fig1_365511082]
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [URL: https://www.creative-diagnostics.com/mtt-assay-guide.htm]
  • Abcam. (n.d.). MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • McLornan, D. P., List, A., & Mufti, G. J. (2014). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4209295/]
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.com/pack-insert/11465007001_09.pdf]
  • BroadPharm. (2022). Protocol for Cell Viability Assays. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays-a-guide-to-mtt-mts-and-wst-assays/]
  • Wang, Y., et al. (2019). Molecular mechanism of PARP inhibitor resistance. Oncoscience. [URL: https://www.oncoscience.us/article/299/text/]
  • Drug Target Review. (2021). The mechanism of PARP inhibitor action is identified. [URL: https://www.drugtargetreview.com/news/96721/the-mechanism-of-parp-inhibitor-action-is-identified/]
  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. [URL: https://www.researchgate.net/figure/Signaling-pathways-of-VEGFR-2-The-VEGFR-2-consists-of-extracellular-Ig-like-domains_fig2_349320603]
  • Abcam. (n.d.). Apoptosis western blot guide. [URL: https://www.abcam.
  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [URL: https://www.bio-rad-antibodies.
  • Abcam. (n.d.). VEGF signaling pathway. [URL: https://www.abcam.
  • Lu, W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2020.599281/full]
  • MDPI. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [URL: https://www.mdpi.com/1420-3049/26/2/412]
  • Al-Warhi, T., et al. (2023). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10488975/]
  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [URL: https://www.mdpi.com/1420-3049/15/3/1722]
  • Shibuya, M. (2011). VEGFR and Type-V RTK Activation and Signaling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3225895/]
  • El-Sayed, N. N. E., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1999-4923/15/11/2561]
  • Farg, M. A., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33243490/]
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [URL: https://www.bio-rad-antibodies.com/analysis-by-western-blotting-apoptosis.html]
  • Ganesan, K., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10604107/]
  • Benchchem. (n.d.). Application Notes and Protocols: Detecting Bcl-2 Family Proteins by Western Blot After Bcl-2-IN-12 Treatment. [URL: https://www.benchchem.
  • Chang, K.-T., et al. (2001). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. Heterocycles. [URL: https://www.heterocycles.jp/new/journal/vol55/n_issue/5/0593/index.html]
  • ResearchGate. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [URL: https://www.researchgate.net/publication/42398539_Reactivity_and_Synthetic_Applications_of_45-Dicyanopyridazine_An_Overview]
  • Lee, H. J., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society. [URL: https://www.researchgate.net/publication/259169600_Regiochemistry_in_Reaction_of_45-Dichloro-2-cyanopyridazin-32H-one_with_Nucleophiles]
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/enzyme-activity-assays/parp1-enzyme-activity-assay-fluorometric]
  • ResearchGate. (n.d.). Apoptosis-related proteins were detected by Western blotting. [URL: https://www.researchgate.net/figure/Apoptosis-related-proteins-were-detected-by-Western-blotting-A-Western-blot-of-Bcl-2_fig5_334586282]
  • ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2. [URL: https://www.researchgate.net/figure/Western-blot-analysis-of-the-caspase-3-protein-activation-Bax-Bcl-2-and-Bax-Bcl-2_fig5_267768225]
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [URL: https://bpsbioscience.com/parp1-olaparib-competitive-inhibitor-assay-kit-80614]
  • ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. [URL: https://www.researchgate.
  • Hopkins, T. A., et al. (2019). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [URL: https://aacrjournals.org/mct/article/18/8/1464/97699/Mechanistic-Dissection-of-PARP1-Trapping-and-the]
  • ATCC. (n.d.). PARP Activity Assay Kit. [URL: https://www.atcc.org/~/media/PDFs/Manuals/30-1045K.ashx]
  • Wu, J. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction. [URL: https://www.wavefun.com/support/QM_Magic_Class/Chapter_29.html]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Key Heterocycle

4,5-Dichloropyridazine is a pivotal building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds with potential therapeutic applications hinges on a thorough understanding of its fundamental physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility and stability of this compound in common solvents. By elucidating the principles that govern its behavior in various chemical environments, this document aims to empower scientists to optimize reaction conditions, design robust formulation strategies, and accelerate the pace of discovery.

Section 1: Solubility Profile of this compound

General Solubility Characteristics

Based on its chemical structure, this compound is a polar aprotic molecule. The presence of two electronegative chlorine atoms and two nitrogen atoms in the pyridazine ring contributes to its polarity. As a general principle of "like dissolves like," it is expected to exhibit greater solubility in polar organic solvents compared to nonpolar ones. Its solubility in water is anticipated to be low due to the lack of easily ionizable groups and the hydrophobic nature of the dichlorinated ring.

A study on the closely related compound, 4-amino-3,6-dichloropyridazine (ADCP), revealed its solubility in a range of organic solvents. The solubility of ADCP was found to increase with temperature in methanol, acetone, ethanol, dichloromethane, ethyl acetate, 1,4-dioxane, and tetrahydrofuran[1]. This suggests that these solvents are also likely to be effective for dissolving this compound, and that its solubility will similarly be temperature-dependent.

Estimated Solubility in Common Solvents

While precise quantitative data is pending further experimental investigation, a qualitative assessment of solubility is presented in Table 1. This estimation is based on general principles of solubility and data from analogous compounds.

Table 1: Estimated Qualitative Solubility of this compound in Common Solvents at Ambient Temperature

Solvent ClassSolventEstimated SolubilityRationale
Polar Protic WaterLowLack of hydrogen bond donating groups and presence of hydrophobic chlorine atoms limit aqueous solubility.
MethanolSolubleThe polarity of methanol and its ability to engage in dipole-dipole interactions facilitate dissolution.
EthanolSolubleSimilar to methanol, ethanol's polarity is favorable for dissolving the polar this compound.
IsopropanolModerately SolubleThe increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce its solvating power for this polar compound.
Polar Aprotic AcetoneSolubleThe strong dipole moment of acetone makes it an effective solvent for polar molecules.
AcetonitrileSolubleIts high polarity and ability to participate in dipole-dipole interactions suggest good solubility.
Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleAnother highly polar aprotic solvent with strong solvating capabilities.
Nonpolar HexaneInsolubleThe significant difference in polarity between the nonpolar hexane and the polar solute results in poor solubility.
TolueneSparingly SolubleThe aromatic nature of toluene may provide some weak pi-pi stacking interactions, leading to slight solubility.

It is imperative for researchers to experimentally determine the quantitative solubility of this compound in their specific solvent systems of interest to ensure accurate and reproducible results.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound in a particular solvent at a given temperature is a fundamental parameter. The shake-flask method is a widely accepted and reliable technique for this determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is established. A thermostatically controlled shaker or rotator is ideal for this purpose.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, the supernatant should be filtered through a fine-porosity filter (e.g., a 0.22 µm syringe filter compatible with the solvent).

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units of g/100 mL, mg/mL, or molarity.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B Seal container C Allow solid to settle B->C Cease agitation D Filter supernatant (e.g., 0.22 µm filter) C->D E Accurately dilute filtrate D->E Collect clear filtrate F Analyze concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Section 2: Stability Profile of this compound

The chemical stability of this compound is a critical consideration for its storage, handling, and application in chemical synthesis. This section explores the key factors that influence its stability and outlines potential degradation pathways.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the two electron-withdrawing chlorine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a primary pathway for its degradation in the presence of nucleophiles.

The reactivity of dichloropyridazines with various nucleophiles has been documented. For instance, reactions with amines, phenols, and other nucleophiles can lead to the displacement of one or both chlorine atoms[2]. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Hydrolytic Stability and the Influence of pH

The presence of chlorine atoms on the pyridazine ring makes this compound susceptible to hydrolysis, particularly under basic or acidic conditions. The rate of hydrolysis is expected to be pH-dependent.

  • Under Basic Conditions: Hydroxide ions can act as nucleophiles, attacking the electron-deficient carbon atoms of the pyridazine ring and displacing the chloride ions. This would lead to the formation of chlorohydroxypyridazines and ultimately dihydroxypyridazine. The rate of this reaction is expected to increase with increasing pH.

  • Under Acidic Conditions: While generally more stable in acidic media compared to basic media, hydrolysis can still occur, potentially catalyzed by hydronium ions.

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be significantly slower.

A study on the hydrolysis of the pesticide chlorpyrifos, which contains a trichloropyridinol moiety, demonstrated that its degradation rate increased with increasing pH and temperature[3]. This supports the general principle that chlorinated heterocyclic compounds are more susceptible to hydrolysis under alkaline conditions.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of organic molecules. While specific photostability data for this compound is limited, it is prudent to assume that, like many chlorinated aromatic compounds, it may be susceptible to photolytic degradation. Potential photodegradation pathways could involve the homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent secondary reactions. To ensure the integrity of the compound, it should be stored in amber-colored containers or otherwise protected from light.

Thermal Stability

The thermal stability of a compound is crucial for its safe handling and for defining appropriate conditions for chemical reactions. Studies on related heterocyclic compounds suggest that the decomposition of this compound will likely occur at elevated temperatures[4][5]. Thermal decomposition could lead to the release of hazardous gases such as hydrogen chloride and nitrogen oxides. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and storage temperature guidelines.

Experimental Protocol for Stability Assessment

A comprehensive stability study is essential to understand the degradation profile of this compound under various conditions. This involves subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

  • Stress Conditions:

    • Hydrolytic Stability: Store the solutions at different pH values (e.g., acidic, neutral, and basic) and at a controlled temperature.

    • Photostability: Expose the solutions to a controlled light source (e.g., a xenon lamp) that mimics the UV and visible spectrum of sunlight. A dark control sample should be stored under the same conditions but protected from light.

    • Thermal Stability: Store the solutions at elevated temperatures (e.g., 40°C, 60°C).

  • Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term studies).

  • Analysis:

    • Analyze the concentration of the parent compound (this compound) in each aliquot using a validated, stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

    • If significant degradation is observed, identify and characterize the major degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each stress condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants and half-life of the compound under each condition.

G cluster_setup 1. Experimental Setup cluster_conditions 2. Stress Conditions cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation A Prepare solutions of This compound B Expose to Stress Conditions A->B C Hydrolytic (various pH) B->C D Photolytic (light exposure) B->D E Thermal (elevated temperature) B->E F Withdraw aliquots at time intervals C->F D->F E->F G Analyze by stability-indicating HPLC method F->G H Plot concentration vs. time G->H I Determine degradation kinetics (rate constants, half-life) H->I J Identify degradation products (LC-MS, NMR, IR) I->J

Caption: General Workflow for a Comprehensive Stability Assessment of this compound.

Conclusion: A Foundation for Informed Application

This guide has provided a detailed overview of the current understanding of the solubility and stability of this compound. While a lack of extensive quantitative data necessitates some reliance on qualitative assessments and data from analogous structures, the principles and experimental protocols outlined herein provide a robust framework for researchers to conduct their own specific investigations. A thorough characterization of the solubility and stability of this compound in relevant solvent systems is a critical step in harnessing its full potential as a versatile building block in the advancement of chemical and pharmaceutical sciences. It is through such fundamental understanding that we can ensure the development of efficient, robust, and safe chemical processes.

References

  • Masłowska, J., & Jaroszyńska, J. (Year). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Journal of Thermal Analysis and Calorimetry.
  • Yoon, Y. J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(3), 595-600.
  • De Vleeschouwer, F., Van Speybroeck, V., & Waroquier, M. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Molecules, 14(1), 344-369.
  • Werber, J. R., Wang, Y. J., & Milligan, M. (Year). Analysis of 2,2 '-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions.
  • Munjal, N., Dutta, S., Sharma, M., & Rout, C. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. International Journal of Engineering Technology Science and Research.
  • Liu, J. Q., et al. (2020). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K.
  • Fisher Scientific. (n.d.). 4,5-Dichloropyridazin-3(2H)-one, 98%. Retrieved from [Link]

  • Lee, S. K., & Gan, J. (2001). Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. Chemosphere, 44(1), 17-22.
  • Ghafourian, T., & Barzegar-Jalali, M. (2005). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Journal of Pharmaceutical Sciences, 94(5), 1085-1096.
  • Sigman, M. S., & Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(35), 11045-11050.
  • Klapötke, T. M., et al. (Year). Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines.
  • PubChem. (n.d.). 3,5-Dichloropyridazine. Retrieved from [Link]

  • Whited, M. T., & Djernes, K. E. (Year). Amplified photorelease from a BODIPY photoremovable protecting group through sensitization by conjugated polymer nanoparticles.
  • Smith, A. M., & Williams, G. P. (Year). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
  • Manganelli, S., et al. (Year). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors.
  • Gaber, A. E.-A. M., et al. (2024).
  • Corona, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5678.
  • El-Faham, A., et al. (Year). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Molecules.
  • Jaroszyńska, J., & Masłowska, J. (2023).
  • Grabchev, I., & Staneva, D. (Year). The Synthesis of Some 1,8-Naphthalic anhydride Derivatives as Dyes for Polymeric Materials.
  • Kurbakova, A. P., & Kurbakov, A. I. (Year). The thermal decomposition of azidopyridines.
  • Tay, J. H., et al. (Year).
  • Jaroszyńska, J., & Masłowska, J. (Year). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules.
  • Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv.
  • Maciá, B., & Williams, A. (2014). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. Journal of Agricultural and Food Chemistry, 62(34), 8569-8576.
  • Bayissa, L. D., et al. (2014). Specific influence of salts on the hydrolysis reaction rate of p-nitrophenyl anthranilate in binary acetonitrile–water solvents. Journal of Molecular Liquids, 199, 294-300.
  • Wang, X., et al. (2026). Determination and Correlation of Solubility of 1,2-difluoro-4,5-dinitrobenzene in Methanol + Water Mixed Solvent.

Sources

The Versatility of 4,5-Dichloropyridazine in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold and the Strategic Importance of 4,5-Dichloropyridazine

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its π-deficient nature and the presence of basic nitrogen atoms, allow for a wide range of chemical modifications and interactions with biological targets.[1] Within the diverse family of pyridazine derivatives, this compound has emerged as a particularly valuable and versatile building block in drug discovery. The two vicinal chlorine atoms on the pyridazine ring are highly susceptible to nucleophilic substitution, providing a strategic platform for the synthesis of a diverse array of polysubstituted pyridazine derivatives. This guide provides a comprehensive overview of the synthesis, reactivity, and burgeoning applications of this compound in the development of novel therapeutic agents.

Synthesis of the this compound Scaffold

The efficient synthesis of the this compound core is a critical first step in its utilization as a medicinal chemistry scaffold. A common and effective route begins with the commercially available mucochloric acid.

Experimental Protocol: Synthesis of 4,5-Dichloro-3-pyridazinone

A stirred solution of mucochloric acid (3.9 grams) in water is warmed to a temperature between 80-100°C. To this heated solution, a mixture of hydrazine sulfate (3.1 grams) and sodium acetate (3.0 grams) is added. The reaction mixture is then allowed to cool, leading to the precipitation of a solid. This solid is collected by filtration and can be further purified by recrystallization from water to yield 4,5-dichloro-3-pyridazone (3.0 grams) with a melting point of 199-200°C.[2]

G Mucochloric_acid Mucochloric Acid Reaction Cyclocondensation Mucochloric_acid->Reaction Hydrazine_sulfate Hydrazine Sulfate Hydrazine_sulfate->Reaction Sodium_acetate Sodium Acetate Sodium_acetate->Reaction Water Water, 80-100°C Water->Reaction Solvent/Heat Product 4,5-Dichloro-3-pyridazinone Reaction->Product

Caption: Synthesis of 4,5-Dichloro-3-pyridazinone.

Experimental Protocol: Synthesis of 3,4,5-Trichloropyridazine

To a stirred solution of 4,5-dichloro-3-pyridazone (20.0 grams) is added 150 ml of phosphorus oxychloride. The resulting mixture is heated under reflux for five hours. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured into ice water and the product is extracted with diethyl ether. The ether extract is dried over magnesium sulfate, filtered, and the solvent is evaporated. The resulting residue can be purified by distillation under reduced pressure to yield 3,4,5-trichloropyridazine. This intermediate can be further functionalized to provide a range of pyridazine derivatives.

The Chemical Reactivity and Versatility of this compound

The two chlorine atoms at the 4 and 5 positions of the pyridazine ring are the key to its synthetic utility. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring.

The regioselectivity of the nucleophilic substitution can often be controlled by carefully selecting the reaction conditions and the nature of the nucleophile. This allows for the sequential and selective functionalization of the C4 and C5 positions, a crucial feature for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs. For instance, studies on the related 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one have shown that it can react regioselectively with phenols in the presence of a base to yield either mono- or di-substituted products depending on the reaction conditions.[3]

Applications in Medicinal Chemistry

The this compound scaffold has been successfully incorporated into a variety of bioactive molecules, demonstrating its potential across multiple therapeutic areas.

Anticancer Agents

A significant area of application for this compound derivatives is in the development of novel anticancer agents. The pyridazine core can serve as a scaffold to orient pharmacophoric groups in a way that allows for potent and selective inhibition of cancer-related targets.

One notable example is in the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors . PARP-1 is a key enzyme in the repair of single-strand DNA breaks, and its inhibition is a promising strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Guided by the principle of molecular hybridization, a series of 4-chloropyridazinoxyphenyl conjugates have been designed and synthesized as potential PARP-1 inhibitors and apoptosis inducers.[1] These compounds combine the pyridazine scaffold with other pharmacophores known to interact with PARP-1, aiming to enhance anticancer activity and overcome drug resistance.[1]

Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for drug discovery. The this compound scaffold can be utilized as a hinge-binding motif in the design of kinase inhibitors.

Anti-inflammatory Agents

The pyridazine scaffold has also been explored for the development of anti-inflammatory agents. Chronic inflammation is a key component of many diseases, and targeting inflammatory pathways is a major focus of drug discovery.

Antiviral and Antibacterial Agents

The development of new antiviral and antibacterial agents is a critical global health priority due to the rise of drug-resistant pathogens. While the application of this compound in this area is less explored compared to oncology, the inherent properties of the pyridazine ring suggest its potential as a scaffold for novel antimicrobial drugs. For instance, various pyridazine derivatives have been evaluated for their antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungal pathogens, with some derivatives showing significant activity.[4] The ability to readily modify the this compound core allows for the systematic exploration of substitutions that could lead to potent and selective antimicrobial agents.

Future Perspectives

The this compound scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the construction of diverse and complex molecular architectures. Future research is likely to expand the application of this scaffold into new therapeutic areas. The exploration of novel nucleophiles and coupling chemistries will undoubtedly lead to the discovery of new derivatives with unique biological activities. Furthermore, a deeper understanding of the structure-activity relationships of this compound-based compounds will guide the rational design of more potent and selective drug candidates. As our understanding of disease biology continues to grow, the adaptability of the this compound scaffold will ensure its continued relevance in the ongoing quest for new and effective medicines.

References

Sources

A Technical Guide to the Discovery and Synthetic Evolution of 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Dichloropyridazine is a pivotal heterocyclic compound, widely recognized as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties and the differential reactivity of its two chlorine atoms make it an invaluable synthon for constructing diverse molecular architectures. This guide provides an in-depth exploration of the discovery and historical development of this compound, detailing the evolution of its synthetic methodologies from classical routes to modern optimizations. We present validated experimental protocols, explain the causal relationships behind procedural choices, and offer a comparative analysis of synthetic strategies, grounded in authoritative scientific literature.

Introduction: The Significance of the Pyridazine Core

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This arrangement imparts a unique electronic profile, characterized by a significant dipole moment and hydrogen bond accepting capabilities, which are highly attractive for molecular design in medicinal chemistry.[4] Derivatives of pyridazine exhibit a broad spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[3][5]

Among the myriad of pyridazine derivatives, halogenated versions serve as exceptionally useful intermediates. Specifically, this compound has emerged as a cornerstone synthon due to the strategic placement of its chloro-substituents, which allows for selective nucleophilic substitution reactions to build molecular complexity.

Historical Context and Discovery

While substituted pyridazines were first prepared by Fischer in 1886, the specific compound this compound entered the chemical lexicon much later.[6] Its synthesis is intrinsically linked to the chemistry of maleic acid derivatives. The foundational pathway to the pyridazine core often involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[3]

The most established and historically significant route to this compound begins with the reaction of maleic anhydride and hydrazine hydrate .[7][8] This reaction first yields 1,2-dihydropyridazine-3,6-dione, commonly known as maleic hydrazide. Subsequent chlorination of this intermediate produces the target molecule. While the precise first synthesis is not easily pinpointed in a single seminal paper, early explorations into pyridazine chemistry in the mid-20th century laid the groundwork for this and other dihalopyridazines.[9] The development was driven by the need for robust intermediates for crop protection and drug development.[4]

Evolution of Synthetic Methodologies

The synthesis of this compound is dominated by a classical, two-step approach that has been refined over decades for efficiency and scale.

Step 1: Synthesis of Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)

The initial step is the condensation of maleic anhydride with hydrazine hydrate.[7] This reaction is typically performed in a solvent like water or a lower alcohol.

  • Causality: The reaction proceeds via the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the maleic anhydride ring. This opens the anhydride ring to form an intermediate hydrazide-carboxylic acid, which then readily undergoes intramolecular cyclization via condensation to form the stable six-membered maleic hydrazide ring.[8] Using a slight excess of maleic anhydride can help drive the reaction to completion and improve yields.[10]

Step 2: Chlorination of Maleic Hydrazide

The conversion of the pyridazinedione to the dichloropyridazine is achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[11][12]

  • Expertise & Causality: Phosphorus oxychloride serves a dual role as both the chlorinating agent and often as the reaction solvent.[12] The mechanism involves the activation of the amide carbonyl oxygens by POCl₃, converting them into better leaving groups. This facilitates nucleophilic attack by chloride ions (generated from POCl₃), ultimately replacing the hydroxyl groups of the enol form with chlorine atoms. The reaction is typically performed at reflux temperatures to ensure complete conversion.[11] A critical aspect of this step is the work-up procedure; the reaction mixture must be quenched carefully by pouring it onto ice to hydrolyze the excess POCl₃ and precipitate the product.[13] Failure to control this exothermic quench can lead to degradation of the product and the release of hazardous HCl fumes.

Detailed Experimental Protocols

The following protocols represent a validated, standard laboratory procedure for the synthesis of this compound.

Protocol 1: Synthesis of Maleic Hydrazide

Materials:

  • Maleic Anhydride (1.0 eq)

  • Hydrazine Hydrate (~64% solution, 1.0 eq)

  • Water or Glacial Acetic Acid

Procedure:

  • A solution of maleic anhydride (e.g., 0.2 mole in 100 mL of glacial acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[8]

  • Hydrazine hydrate is added dropwise to the stirred solution, maintaining the temperature below 30°C using an ice bath.[14]

  • After the addition is complete, the reaction mixture is heated to reflux for 4-5 hours.[14]

  • The mixture is then cooled to approximately 10°C, which will cause the maleic hydrazide to precipitate.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried to yield maleic hydrazide.

Self-Validation: The product should be a white to off-white solid. Its identity and purity can be confirmed by melting point analysis (literature: ~300°C with decomposition) and spectroscopic methods.

Protocol 2: Synthesis of this compound

Materials:

  • Maleic Hydrazide (from Protocol 1)

  • Phosphorus Oxychloride (POCl₃, excess)

Procedure:

  • In a fume hood, maleic hydrazide is suspended in an excess of phosphorus oxychloride (e.g., 5-10 equivalents) in a flask equipped with a reflux condenser and a gas trap (to handle HCl evolution).

  • The mixture is heated to reflux (approx. 105-110°C) and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[12]

  • After cooling to room temperature, the excess POCl₃ can be carefully removed under reduced pressure.[13]

  • CRITICAL STEP: The cooled reaction residue is quenched by slowly and carefully adding it to a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and releases HCl gas.

  • The resulting precipitate, this compound, is collected by vacuum filtration.

  • The crude solid is washed thoroughly with cold water to remove residual phosphoric acid, then with a dilute sodium bicarbonate solution, and finally again with water.

  • The product is dried in vacuo over a desiccant. Recrystallization from a suitable solvent like ethanol or hexane can be performed for further purification.

Self-Validation: The final product should be a crystalline solid. Purity should be assessed by melting point determination and confirmed via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Comparison

The classical synthesis route remains the most economically viable and widely used method. Alternative starting materials like mucochloric acid have also been reported but are less common.[15]

Method Starting Materials Key Reagents Typical Yield Advantages/Disadvantages
Classical Route Maleic Anhydride, Hydrazine HydratePOCl₃60-80% (overall)Adv: Inexpensive, scalable. Disadv: Harsh reagents (POCl₃), exothermic quench.
Mucochloric Acid Route Mucochloric Acid, Hydrazine SulfateSodium AcetateModerateAdv: Direct cyclization. Disadv: Starting material is less accessible.

Visualizations of Key Processes

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Chlorination MA Maleic Anhydride Reaction1 Condensation/ Cyclization MA->Reaction1 HH Hydrazine Hydrate HH->Reaction1 Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction1 MH Maleic Hydrazide (Intermediate) Reaction1->MH Reaction2 Chlorination at Reflux MH->Reaction2 POCl3 Phosphorus Oxychloride (Reagent & Solvent) POCl3->Reaction2 Quench Work-up: Ice/Water Quench Reaction2->Quench Product This compound Quench->Product

Caption: High-level workflow for the two-step synthesis of this compound.

Diagram 2: Core Chemical Transformation

Caption: The key chlorination step transforming the pyridazinedione to the final product.

Note: The images in Diagram 2 are placeholders for illustrative chemical structures.

Conclusion

The journey of this compound from a laboratory curiosity to a cornerstone of industrial synthesis highlights a classic narrative in organic chemistry: the development of a robust, scalable process for a valuable molecular scaffold. The foundational maleic anhydride-hydrazine route, followed by phosphorus oxychloride-mediated chlorination, has stood the test of time due to its efficiency and economic viability. For researchers in drug discovery and agrochemical development, a deep understanding of this history and the technical nuances of its synthesis is essential for leveraging this powerful intermediate to its full potential, enabling the creation of novel and impactful chemical entities.

References

  • A Review on Pyridazine as a Pharmacologically Active Nucleus. (2023). International Journal of Creative Research Thoughts (IJCRT), 11(2). Available at: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

  • He, Z.-X., Gong, Y.-P., Zhang, X., Ma, L.-Y., & Zhao, W. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine-containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Available at: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). ResearchGate. Available at: [Link]

  • Nakayama, J., Yamaoka, S., & Hoshino, M. (1989). THE FIRST SYNTHESIS OF 4.5-DI-2-BUTYLPYRIDAZINE. Heterocycles, 29(1), 29-32.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
  • Syntheses of 4,5-Dicyanopyridazine (1). (n.d.). ResearchGate. Available at: [Link]

  • The Essential Role of 3,5-Dichloropyridazine (CAS 1837-55-4) in Chemical Synthesis and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of 4,5-dichloro-3-pyridazone. (n.d.). PrepChem.com. Available at: [Link]

  • Al-Soud, Y. A., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722–1759.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PMC. Available at: [Link]

  • Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. (2010). PubMed. Available at: [Link]

  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (2022). Google Patents.
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790-3792.
  • How should I proceed in Chlorination using POCl3? (2014). ResearchGate. Available at: [Link]

  • Process design for the production of maleic acid hydrazide for weed control. (1956). VTechWorks. Available at: [Link]

  • Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. (2015). RSC Publishing. Available at: [Link]

  • Al-Zaydi, K. M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6296.
  • The Reactions of Maleic Anhydride with Hydrazine Hydrate. (n.d.). Journal - PDF Free Download. Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. Available at: [Link]

  • Maleic hydrazide synthetic process. (2016). Google Patents.

Sources

4,5-Dichloropyridazine and its role as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dichloropyridazine: A Versatile Heterocyclic Building Block

Introduction: The Strategic Importance of the Pyridazine Core

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention due to the diverse biological activities exhibited by its derivatives.[1][2] this compound, a halogenated derivative of pyridazine, stands out as a particularly valuable and versatile building block.

The strategic placement of two vicinal chlorine atoms on the pyridazine ring creates a highly reactive and modular scaffold. These chlorine atoms act as excellent leaving groups, enabling a wide array of chemical transformations. This reactivity allows chemists to introduce diverse functionalities sequentially, providing a powerful tool for constructing complex molecular architectures and performing lead optimization in medicinal chemistry.[3] This guide offers a comprehensive overview of the synthesis, reactivity, and application of this compound, providing researchers and drug development professionals with the foundational knowledge to leverage this potent heterocyclic intermediate.

Synthesis of the this compound Scaffold

The primary and most common synthesis of the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For the specific synthesis of 4,5-dichloro-3(2H)-pyridazinone, a common precursor, the reaction typically starts from mucochloric acid.

A representative synthesis is the reaction of mucochloric acid with hydrazine sulfate in the presence of a base like sodium acetate. This straightforward condensation reaction provides the 4,5-dichloro-3-pyridazone core in good yield.[4][5] Further chlorination, often using potent chlorinating agents like phosphorus oxychloride (POCl₃), can then be used to synthesize related dichloropyridazine derivatives.[3]

Experimental Protocol: Synthesis of 4,5-dichloro-3-pyridazone[4]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3.9 grams of mucochloric acid in a suitable amount of water.

  • Reagent Addition: Warm the stirred solution to 80-100°C.

  • Condensation: Add a pre-mixed solution of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate to the heated reaction mixture.

  • Reaction Monitoring & Workup: A solid precipitate will form. Monitor the reaction for completion.

  • Isolation: After the reaction is complete, cool the mixture and collect the solid product by filtration.

  • Purification: Recrystallize the crude solid from water to yield pure 4,5-dichloro-3-pyridazone (typically around 3.0 grams).

Core Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound is dominated by the reactivity of its two chlorine substituents. The electron-withdrawing nature of the adjacent nitrogen atoms makes the carbon atoms at the C4 and C5 positions highly electrophilic and susceptible to nucleophilic attack. This predictable reactivity is the cornerstone of its role as a premier building block.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is the most fundamental reaction of this compound. The two chlorine atoms can be sequentially and often regioselectively replaced by a wide range of nucleophiles, including amines, thiols, alkoxides, and phenols.[3][6] This sequential substitution allows for the controlled and stepwise introduction of different functional groups, a highly desirable feature for building libraries of compounds in drug discovery.

The overall second-order nature of the reaction and the observed products are consistent with the classic SNAr mechanism, which proceeds through a Meisenheimer complex intermediate.[7] The regiochemistry of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.[8] For instance, in 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, methoxylation preferentially occurs at the C4 position.[6]

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Tetrahedral Intermediate, Stabilized) Start->Intermediate Nucleophilic Attack at C4/C5 Product_Mono Monosubstituted Product + Cl⁻ Intermediate->Product_Mono Elimination of Cl⁻ Intermediate2 Second Meisenheimer Complex Product_Mono->Intermediate2 + 2nd Nucleophile (Nu'⁻) Product_Di Disubstituted Product + Cl⁻ Intermediate2->Product_Di Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_products Products A This compound (Aryl Halide) P1 Oxidative Addition A->P1 B Organoboron Reagent (R-B(OR)₂) B->P1 C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->P1 D Base (e.g., K₂CO₃, Na₂CO₃) D->P1 P2 Transmetalation P1->P2 P3 Reductive Elimination P2->P3 P3->C Catalyst Regeneration Z Coupled Product (New C-C Bond) P3->Z

Caption: General workflow for a Palladium-catalyzed Suzuki cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The pyridazine core is a privileged scaffold in medicinal chemistry, and derivatives of this compound are prominent in the development of novel therapeutics. Its ability to serve as a rigid scaffold for presenting diverse functional groups makes it ideal for targeting various biological entities like enzymes and receptors. [3] Key Therapeutic Areas:

  • Oncology: Many pyridazine derivatives exhibit potent anticancer properties. [3]They have been incorporated into molecules designed as kinase inhibitors and PARP-1 inhibitors, which are crucial targets in cancer therapy. [3][9]The molecular hybridization of a 4-chloropyridazinoxyphenyl scaffold with other pharmacophores has been shown to induce apoptosis in cancer cells. [9]* Antimicrobial Agents: The scaffold is also a key component in the synthesis of compounds with significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal pathogens. [3]* Other Applications: Derivatives have also been investigated for anti-inflammatory properties and as enzyme inhibitors and receptor antagonists in various biological studies. [3]

Data Summary: Bioactivity of this compound Derivatives
Derivative ClassSynthetic TransformationTarget/ActivityReference
Polysubstituted PyridazinesSequential SNArKinase Inhibitors, Protease Modulators[3]
Pyridazinyl-Chalcone HybridsSNAr & Aldol CondensationPARP-1 Inhibition, Apoptosis Induction[9]
AminopyridazinesBuchwald-Hartwig AminationALK5 Inhibitors[10]
Thioether PyridazinesSNAr with ThiolsGeneral Antimicrobial Agents[3]

Strategic Synthetic Workflow

The power of this compound lies in the logical and strategic application of its reactivity. A typical workflow involves leveraging the differential reactivity of the two chlorine atoms to build molecular complexity in a controlled manner.

Synthetic_Utility Start This compound SNAr_Mono Monosubstituted Intermediate Start->SNAr_Mono SₙAr (1 eq. Nu⁻) SNAr_Di_Sym Symmetrical Disubstituted Product (Nu-R-Nu) Start->SNAr_Di_Sym SₙAr (>2 eq. Nu⁻) CrossCoupling Cross-Coupled Product Start->CrossCoupling Cross-Coupling (e.g., Suzuki) SNAr_Di_Asym Asymmetrical Disubstituted Product (Nu-R-Nu') SNAr_Mono->SNAr_Di_Asym SₙAr (Nu'⁻) SNAr_Mono:s->CrossCoupling:n Cross-Coupling Complex Complex Bioactive Molecules SNAr_Di_Asym->Complex CrossCoupling->Complex

Caption: Synthetic pathways from this compound to complex derivatives.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and synthesis. Its predictable and versatile reactivity, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling, provides a robust platform for generating chemical diversity. Its proven success in scaffolds for anticancer and antimicrobial agents ensures its continued relevance in medicinal chemistry. As synthetic methodologies continue to advance, the applications for this powerful heterocyclic building block will undoubtedly expand, solidifying its role in the development of next-generation pharmaceuticals and functional materials.

References

  • Benchchem. (n.d.). This compound hydrochloride | 1245644-88-5.
  • Chang, K.-T., et al. (2001). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. HETEROCYCLES, 55(10), 1927–1936.
  • Alfini, R., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1745. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(43), 28225-28242. Retrieved from [Link]

  • Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 753-756. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

  • PubMed. (2010). Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone.
  • Im, S., & Park, S. (2011). Recent progress on the regioselective dehydrogenative direct coupling reaction of heteroarenes. Chemical Communications, 47(27), 7597-7608.
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1994-2003. Retrieved from [Link]

  • Pevarello, P., et al. (2015). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1121–1126. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Theoretical and Computational Exploration of 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of 4,5-dichloropyridazine. It is intended for researchers, chemists, and professionals in drug development who are interested in leveraging computational tools to accelerate their research and discovery processes.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] The presence of two adjacent nitrogen atoms within the six-membered aromatic ring imparts unique electronic properties and reactivity.[1] this compound, in particular, serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.[2] Its halogenated nature makes it a key intermediate for creating novel pharmaceuticals and agrochemicals.[1] Understanding the fundamental properties of this core structure through computational modeling is paramount for the rational design of new functional molecules.

The Computational Lens: Methodologies for Molecular Insight

To dissect the intricacies of this compound at the atomic level, we rely on a suite of powerful computational techniques. The choice of methodology is dictated by the specific properties we wish to investigate, balancing computational cost with the desired accuracy.

Density Functional Theory (DFT): A Quantum Mechanical Workhorse

Density Functional Theory (DFT) has emerged as the preeminent method for quantum chemical calculations in molecular sciences. Instead of solving the complex many-electron Schrödinger equation, DFT simplifies the problem by focusing on the electron density. This approach provides a robust framework for predicting a wide array of molecular properties with remarkable accuracy.

A popular and reliable implementation of DFT involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-31G(d,p) or 6-311G(d,p), which provides a good balance between accuracy and computational efficiency for organic molecules.[3][4][5]

Molecular Docking: Simulating Bio-molecular Interactions

In the realm of drug discovery, understanding how a small molecule interacts with a biological target, such as a protein or enzyme, is crucial. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7][8] By scoring the different binding poses, we can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This insight is invaluable for structure-based drug design.[9]

Unveiling the Properties of this compound: A Computational Analysis

Molecular Geometry and Structural Parameters

The foundational step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Theoretical calculations using DFT with the B3LYP/6-31G(d,p) basis set have been shown to provide optimized geometries that are in good agreement with experimental data obtained from crystallographic techniques.[3][4] This validation against experimental results is a critical step in establishing the trustworthiness of the computational model.

Electronic Landscape: HOMO, LUMO, and Reactivity

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.[3][4]

From these frontier orbital energies, we can derive several global reactivity descriptors:

  • Electronegativity (χ): The tendency of a molecule to attract electrons.

  • Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

  • Softness (ζ): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be deformed.

These descriptors, calculated at the B3LYP/6-31G(d,p) level of theory, provide a quantitative measure of the molecule's chemical behavior.[3][4]

Parameter Description
HOMO Energy Energy of the highest occupied molecular orbital
LUMO Energy Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) Difference between LUMO and HOMO energies
Electronegativity (χ) Tendency to attract electrons
Hardness (η) Resistance to change in electron distribution
Softness (ζ) Measure of polarizability
Mapping Reactivity: The Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For a related compound, 4,5-dichloropyridazin-3-(2H)-one, MEP analysis has shown that the most negative regions are located on the oxygen and nitrogen atoms, indicating these as likely sites for electrophilic attack.[4] This information is invaluable for predicting how the molecule will interact with other reagents and biological targets.

From Theory to Application: this compound in Design

The theoretical insights gained from computational modeling have direct implications for the practical application of this compound and its derivatives.

A Scaffold for Drug Discovery

The pyridazine core is a privileged scaffold in medicinal chemistry.[1] Derivatives of this compound have been explored as potential therapeutic agents. For instance, novel chloropyridazine hybrids have been designed and synthesized as promising anticancer agents that induce apoptosis and inhibit PARP-1.[2] Molecular docking studies of these compounds have provided valuable insights into their binding interactions with the target protein, guiding further optimization of their structure.[2]

Furthermore, the pyrimido[4,5-c]pyridazine scaffold, derived from pyridazine, has been investigated for the development of novel Dihydropteroate Synthase (DHPS) inhibitors, which are attractive targets for new antibacterial agents.[9]

Understanding and Predicting Chemical Reactivity

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. For example, studies on the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with various nucleophiles have shown that the regiochemistry of the reaction is influenced by the substituent at the N-2 position.[10] DFT calculations can help rationalize these experimental observations by modeling the reaction pathways and transition states.

The reactivity of related dicyanopyridazines in Hetero Diels-Alder reactions has also been extensively studied, revealing a surprising versatility for this class of compounds.[11][12][13]

Experimental Protocols: A Guide to Computational Workflows

To ensure the reproducibility and validity of computational studies, it is essential to follow well-defined protocols.

Protocol for DFT Calculations
  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization: Optimize the geometry using DFT, for example, with the B3LYP functional and the 6-31G(d,p) basis set.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data and predicted vibrational spectra.

  • Property Calculation: From the optimized geometry, calculate electronic properties such as HOMO-LUMO energies, MEP, and other reactivity descriptors.

DFT_Workflow A 1. Build 3D Structure B 2. Initial Geometry Optimization (e.g., Semi-empirical) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D 4. Frequency Calculation (Verify Minimum) C->D E 5. Electronic Property Calculation (HOMO, LUMO, MEP) D->E

Workflow for DFT Calculations.
Protocol for Molecular Docking
  • Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Prepare the 3D structure of the this compound derivative. Assign charges and define rotatable bonds.

  • Binding Site Definition: Define the active site of the receptor where the ligand is expected to bind. This is often based on the location of a known co-crystallized ligand.

  • Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the ligand within the active site.

  • Pose Analysis and Scoring: Analyze the generated poses and use a scoring function to rank them based on their predicted binding affinity. Visualize the best-ranked pose to identify key molecular interactions.

Docking_Workflow cluster_prep Preparation A 1a. Prepare Receptor (PDB structure, add hydrogens) C 2. Define Binding Site A->C B 1b. Prepare Ligand (3D structure, assign charges) B->C D 3. Run Docking Simulation C->D E 4. Analyze and Score Poses D->E F 5. Visualize Best Pose (Identify Interactions) E->F

Workflow for Molecular Docking Studies.

Conclusion: The Predictive Power of Computational Modeling

Theoretical studies and computational modeling provide an indispensable toolkit for modern chemical research. In the case of this compound, these methods offer profound insights into its fundamental properties, guiding the synthesis of novel compounds with tailored functions. By integrating computational predictions with experimental validation, we can accelerate the discovery and development of new pharmaceuticals and materials, ultimately transforming our ability to address complex scientific challenges.

References

  • S. F. S. F. E. F. D. L. S. D. L. S. P. F. S. S. J. N. I. J. S. S. S. W. D. B. T. L. A. T. M. A.-J. J. X. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. Journal of Chemical and Pharmaceutical Research, 8(1), 279–286. Available at: [Link]

  • Alfini, R., G. F., I. P., & P. R. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722–1745. Available at: [Link]

  • Silva-Júnior, E. F., et al. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Silva-Júnior, E. F., et al. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. ResearchGate. Available at: [Link]

  • Ho, H. T., et al. (2012). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

  • Alfini, R., et al. (2010). Syntheses of 4,5-Dicyanopyridazine (1). ResearchGate. Available at: [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available at: [Link]

  • Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Available at: [Link]

  • Abdel-Ghani, N. T., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. Available at: [Link]

  • Hernández, V., et al. (1997). Experimental and Theoretical Analysis of the Vibrational Spectra and Theoretical Study of the Structures of 3,6-Dichloropyridazine and 3,4,5-Trichloropyridazine. The Journal of Physical Chemistry A. Available at: [Link]

  • Alfini, R., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules. Available at: [Link]

  • Saini, M., Mehta, D. K., & Das, R. (2021). Biological Evaluation and Molecular Docking Studies of Synthesized 5-Substituted-2-chlorophenyl-4-chloro Derivatives Bearing Pyridazinone Moiety. Letters in Organic Chemistry. Available at: [Link]

  • Issayeva, A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. Available at: [Link]

  • Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma. (2023). MDPI. Available at: [Link]

  • Al-wsabie, A. A., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules. Available at: [Link]

  • Issayeva, A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PubMed. Available at: [Link]

  • Al-wsabie, A. A., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. Available at: [Link]

  • Computational Modeling to Guide the Design of Mesalazine Nanoparticles Tailored for the Incorporation of Chitosan. (2023). MDPI. Available at: [Link]

  • Computational Modeling of the Interactions between DPP IV and Hemorphins. (2024). MDPI. Available at: [Link]

  • Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2022). PubMed Central. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4,5-Dichloro-3(2H)-pyridazinone from Mucochloric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4,5-dichloro-3(2H)-pyridazinone, a pivotal heterocyclic intermediate, from the readily available starting material, mucochloric acid. Pyridazine derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This application note details the underlying chemical principles, a robust step-by-step laboratory protocol, critical safety considerations, and the significance of the resulting product as a versatile building block for drug discovery and development. The procedure has been structured to ensure reliability and reproducibility for researchers in both academic and industrial settings.

Introduction and Scientific Background

The pyridazine core is a "privileged scaffold" in modern drug discovery, with its derivatives showing significant therapeutic potential. Specifically, dichlorinated pyridazines serve as highly versatile synthons, where the chlorine atoms act as reactive handles for sequential nucleophilic substitution, enabling the modular construction of complex, polysubstituted molecules.[1] This reactivity is instrumental in developing libraries of compounds for screening against various biological targets, such as protein kinases and proteases.[1]

The synthesis described herein utilizes mucochloric acid, an accessible precursor derivable from the chlorination of furfural.[3] The core transformation is a classical cyclocondensation reaction with hydrazine, a powerful dinucleophile, which efficiently constructs the six-membered pyridazine ring system.[4] This reaction proceeds via the interaction of the two nitrogen atoms of hydrazine with the aldehyde and latent carboxylic acid functionalities of mucochloric acid, resulting in the formation of the stable heterocyclic product, 4,5-dichloro-3(2H)-pyridazinone.

Causality of the Synthetic Strategy: The choice of mucochloric acid as a starting material is strategic due to the pre-installed chlorine atoms at what will become the 4 and 5 positions of the pyridazine ring. The reaction with hydrazine is an efficient and often high-yielding method for forming the 1,2-diazine ring. This protocol first generates the pyridazinone, which is a stable, isolable intermediate. While the direct synthesis of 4,5-dichloropyridazine from mucochloric acid is not a standard one-step procedure, the synthesized 4,5-dichloro-3(2H)-pyridazinone is the immediate precursor for further functionalization, such as conversion to 3,4,5-trichloropyridazine via chlorinating agents like phosphorus oxychloride (POCl₃), a common strategy for related pyridazinones.[5][6]

Reaction Scheme and Mechanism

The overall reaction involves the formation of a stable six-membered heterocyclic ring from acyclic precursors.

Step 1: In Situ Hydrazine Generation: Hydrazine sulfate is used as a stable, solid source of hydrazine. In the presence of a mild base, sodium acetate, it is converted to free hydrazine in the reaction mixture.

Step 2: Nucleophilic Attack and Cyclization: The more nucleophilic nitrogen of hydrazine attacks the highly electrophilic aldehyde carbon of mucochloric acid. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the carboxyl group (or its equivalent in the furanone ring structure), leading to the formation of a cyclic intermediate.

Step 3: Dehydration and Aromatization: Subsequent loss of water molecules drives the reaction towards the formation of the stable pyridazinone ring.

Caption: Reaction scheme for the synthesis of 4,5-dichloro-3(2H)-pyridazinone.

Materials and Equipment

Reagents & Chemicals
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Purity / GradeSupplier Example
Mucochloric Acid87-56-9C₄H₂Cl₂O₃168.96≥98%Sigma-Aldrich
Hydrazine Sulfate10034-93-2H₆N₂O₄S130.12≥99%Sigma-Aldrich
Sodium Acetate (Anhydrous)127-09-3C₂H₃NaO₂82.03≥99%Fisher Scientific
Deionized Water7732-18-5H₂O18.02ACS Grade-
Equipment
  • 250 mL Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple probe

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Buchner funnel and filtration flask

  • Vacuum source

  • Glassware for recrystallization (Erlenmeyer flasks)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Detailed Experimental Protocol

This protocol is adapted from established literature procedures to ensure high yield and purity.[7]

Caption: Experimental workflow for the synthesis and purification process.

Step-by-Step Procedure:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Place the flask in a heating mantle.

  • Reagent Preparation: In the flask, dissolve 3.9 g (23.1 mmol) of mucochloric acid in approximately 50 mL of deionized water. Stir the solution until the solid is fully dissolved.

  • Initiation of Reaction: In a separate beaker, prepare a solid mixture of 3.1 g (23.8 mmol) of hydrazine sulfate and 3.0 g (36.6 mmol) of anhydrous sodium acetate.

  • Heating and Addition: Gently heat the aqueous solution of mucochloric acid to between 80-100°C with continuous stirring. Once the temperature is stable, add the hydrazine sulfate and sodium acetate mixture to the flask in one portion.

    • Expert Insight: The sodium acetate acts as a base to generate free hydrazine from its sulfate salt in situ. This avoids the need to handle the more volatile and hazardous anhydrous hydrazine.

  • Reaction and Precipitation: Maintain the reaction temperature and stirring. A solid precipitate of 4,5-dichloro-3(2H)-pyridazinone should begin to form shortly after the addition. Continue heating for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with two small portions of cold deionized water (2 x 15 mL) to remove any unreacted starting materials and salts.

  • Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them in a vacuum oven at 50-60°C to a constant weight.

Expected Results and Characterization

ParameterExpected Value
Product 4,5-Dichloro-3(2H)-pyridazinone
Appearance White to off-white crystalline solid
Yield ~3.0 g (~78%)
Melting Point 199-200°C[7]

Characterization:

  • ¹H NMR: To confirm the structure and purity.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (164.98 g/mol for C₄H₂Cl₂N₂O).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide.

Critical Safety and Handling Precautions

This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols.

  • General Precautions: The entire procedure must be conducted inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile or neoprene gloves.[8]

  • Hydrazine Sulfate: Highly Toxic and Suspected Carcinogen. [9] Avoid inhalation of dust and any direct skin or eye contact. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8] All waste containing hydrazine must be disposed of according to institutional hazardous waste protocols.

  • Mucochloric Acid: Corrosive. Causes skin and eye burns. Handle with care to avoid contact.

  • Emergency Procedures: Keep a spill kit readily accessible. In case of a spill, evacuate the area and clean up using appropriate absorbent materials while wearing full PPE. Ensure a safety shower and eyewash station are nearby.

Applications in Drug Discovery

The synthesized 4,5-dichloro-3(2H)-pyridazinone is not merely an endpoint but a gateway to a vast chemical space. The two chlorine atoms are regiochemically distinct and can be selectively displaced by various nucleophiles (e.g., amines, thiols, alcohols) under controlled conditions. This allows for the systematic derivatization of the pyridazine core to build libraries of novel compounds for high-throughput screening. Derivatives of this scaffold have been investigated as:

  • Anticancer Agents: By acting as inhibitors of key enzymes like PARP-1.[2]

  • Antimicrobial Agents: Showing efficacy against various bacterial and fungal strains.[1]

  • Enzyme Inhibitors: Serving as core structures for targeting enzymes like dihydropteroate synthase (DHPS).[10]

The reliable synthesis protocol provided here is the first critical step in the pipeline of discovering new and effective therapeutic agents.

References

  • PrepChem. Synthesis of 4,5-dichloro-3-pyridazone. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3,5-Dichloropyridazine (CAS 1837-55-4) in Chemical Synthesis and Beyond. Available from: [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(48), 31057-31072. Available from: [Link]

  • Chaudhari, Y. B., et al. (2018). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. Journal of Medicinal Chemistry, 61(17), 7819-7832. Available from: [Link]

  • DTIC. Safety and Handling of Hydrazine. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Hydrazine monohydrochloride, 98+%. Available from: [Link]

  • Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Chemistry Stack Exchange. Cyclisation reaction through hydrazine. Available from: [Link]

  • Google Patents. US2821553A - Preparation of mucochloric acid.
  • Journal of the Chemical Society, Perkin Transactions 1. Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Available from: [Link]

Sources

Nucleophilic aromatic substitution reactions of 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution Reactions of 4,5-Dichloropyridazine

Introduction: The Versatility of the this compound Scaffold

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its electron-deficient pyridazine core, activated by two vicinal chlorine atoms, makes it a highly versatile precursor for the synthesis of a wide array of functionalized molecules. The chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various nucleophiles. This modular approach enables the construction of complex molecular architectures, making this compound a valuable building block in the development of novel pharmaceuticals, particularly kinase inhibitors and anticancer agents, as well as agrochemicals.[1][2]

This guide provides a detailed overview of the SNAr reactions of this compound, covering the underlying mechanistic principles, the scope of applicable nucleophiles, and robust experimental protocols for researchers in drug discovery and chemical synthesis.

Mechanism and Regioselectivity of SNAr on this compound

The capacity of this compound to undergo SNAr reactions is dictated by the electronic properties of the pyridazine ring. The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive and mesomeric effect, which significantly lowers the electron density of the ring carbons, particularly C4 and C5. This electron deficiency makes the ring highly susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Addition: The nucleophile attacks one of the carbon atoms bearing a chlorine atom (C4 or C5), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, yielding the substituted pyridazine product.

Caption: General mechanism of the SNAr reaction on this compound.

Controlling Regioselectivity

A critical aspect of working with this compound is controlling the regioselectivity of the substitution. The two chlorine atoms at the C4 and C5 positions are chemically distinct. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles. This preference is attributed to the stronger electron-withdrawing influence from the adjacent nitrogen atom at the N1 position.

Studies on related substituted dichloropyridazinones have shown that nucleophilic attack occurs preferentially at the C4 position. For example, the reaction of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with various phenoxides results in the selective substitution of the C4-chloro group[4]. This inherent electronic bias allows for the selective mono-functionalization at C4 under controlled conditions (e.g., lower temperatures, stoichiometric amounts of nucleophile), leaving the C5-chloro available for a subsequent, different substitution. Di-substitution can be achieved by using an excess of the nucleophile and more forcing conditions, such as higher temperatures.

Reaction Scope: A Survey of Nucleophiles

A wide range of nucleophiles can be successfully employed in the SNAr reactions of this compound. The choice of nucleophile, solvent, base, and temperature are all critical parameters that dictate the outcome of the reaction.

Nitrogen Nucleophiles

Amines are among the most common nucleophiles used, providing access to a diverse library of aminopyridazines, which are prevalent in pharmacologically active compounds. Both primary and secondary aliphatic and aromatic amines can be used.

NucleophileBaseSolventTemperatureProductYield (%)Reference
AnilineK2CO3DMF80 °C4-Anilino-5-chloropyridazineGood[5]
PiperidineEt3NEtOHReflux4-Piperidinyl-5-chloropyridazineModerate-Good[6]
HydrazineNoneEtOHReflux4-Hydrazinyl-5-chloropyridazineGood[5]
Oxygen Nucleophiles

Alkoxides and phenoxides react readily to form the corresponding ether derivatives. These reactions typically require a strong base like sodium hydride (NaH) to deprotonate the alcohol or phenol, or a weaker base like potassium carbonate (K2CO3) under thermal conditions.

NucleophileBaseSolventTemperatureProductYield (%)Reference
p-MethoxyphenolK2CO3AcetonitrileReflux4-(4-Methoxyphenoxy)-5-chloropyridazine97%[4]
PhenolNaHTHF0 °C to RT4-Phenoxy-5-chloropyridazine74%[4]
4-HydroxybenzaldehydeK2CO3IsopropanolReflux4-((5-chloropyridazin-4-yl)oxy)benzaldehydeGood[7]
Sulfur Nucleophiles

Thiols are potent nucleophiles and readily displace the chlorine atoms on the pyridazine ring.[8] Due to the high nucleophilicity of sulfur, these reactions often proceed under milder conditions compared to their oxygen counterparts. The resulting thioethers are valuable intermediates in drug synthesis.

NucleophileBaseSolventTemperatureProductReference
Sodium Sulfide (Na2S)-EthanolRT4-Thiol-5-chloropyridazine[9]
ThiophenolK2CO3DMFRT4-(Phenylthio)-5-chloropyridazine[9]
MercaptopyrimidineNaHTHF0 °C4-(Pyrimidin-2-ylthio)-5-chloropyridazine[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common SNAr transformations of this compound.

Workflow Start Setup Reaction Vessel (Flask, Stir Bar, N2 atmosphere) Reagents Add this compound and Solvent (e.g., DMF, EtOH) Start->Reagents Base Add Base (e.g., K2CO3, Et3N) Reagents->Base Nucleophile Add Nucleophile (e.g., Amine, Phenol) Base->Nucleophile Reaction Heat to Desired Temperature (e.g., 80°C, Reflux) Nucleophile->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup Aqueous Work-up (Quench, Extract with Organic Solvent) Monitor->Workup Upon Completion Dry Dry Organic Layer (Na2SO4 or MgSO4) Workup->Dry Purify Purify Product (Column Chromatography, Recrystallization) Dry->Purify Characterize Characterize Product (NMR, MS, HRMS) Purify->Characterize

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Regioselective Mono-amination with Aniline

This protocol describes the selective substitution of the C4-chloro group using aniline as the nucleophile. The use of a slight excess of the amine and a mild base at a moderate temperature favors the mono-substituted product.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Aniline (1.1 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and nitrogen inlet.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF. Stir until fully dissolved.

    • Add potassium carbonate to the solution.

    • Add aniline dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-anilino-5-chloropyridazine.

  • Causality: DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the SNAr reaction. K2CO3 is a moderately strong base, sufficient to neutralize the HCl generated during the reaction without causing significant side reactions. Heating to 80 °C provides the necessary activation energy for the substitution.

Protocol 2: Synthesis of a Diaryl Ether using p-Methoxyphenol

This protocol details the reaction with an oxygen nucleophile to form a 4-aryloxy-substituted pyridazine, demonstrating high regioselectivity and yield.[4]

  • Materials and Reagents:

    • This compound (or a suitable substituted variant like in the reference) (1.0 eq)

    • p-Methoxyphenol (1.1 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • Acetonitrile (CH3CN)

    • Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and nitrogen inlet.

  • Procedure:

    • Combine this compound, p-methoxyphenol, and potassium carbonate in a round-bottom flask.

    • Add acetonitrile as the solvent.

    • Heat the mixture to reflux and stir vigorously for 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with 1M NaOH solution, then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • The resulting solid can be further purified by recrystallization to afford pure 4-(4-methoxyphenoxy)-5-chloropyridazine.

  • Causality: Acetonitrile is a suitable solvent for this reaction. Refluxing provides enough energy to overcome the activation barrier. The use of K2CO3 is effective for deprotonating the phenol at elevated temperatures.

Applications in Drug Discovery

The functionalized pyridazine scaffolds synthesized via SNAr reactions are integral to many modern pharmaceuticals. The 4-amino-5-substituted pyridazine motif is a common feature in a variety of kinase inhibitors, where the pyridazine ring acts as a hinge-binding element, interacting with the ATP-binding site of the enzyme. The ability to easily modify the substituents at the C4 and C5 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7549–7557. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Coad, P., & Coad, R. A. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry, 30(6), 1996-1999. [Link]

  • Takahayashi, N. (1955). Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-Methylpyridazine. Pharmaceutical Bulletin, 3(4), 255-258. [Link]

  • Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. Retrieved January 18, 2026, from [Link]

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Chang, K.-T., et al. (2001). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. Journal of the Korean Chemical Society, 45(3), 263-268. Retrieved January 18, 2026, from [Link]

  • Serafino, A., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1745. [Link]

  • Bagley, M. C., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Beilstein Journal of Organic Chemistry, 10, 2958–2967. [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Retrieved January 18, 2026, from [Link]

  • Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 731-734. Retrieved January 18, 2026, from [Link]

  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. [Link]

  • Serafino, A., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Ochiai, M., et al. (1976). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1988-1990. [Link]

  • El-Naggar, M., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1231-1249. [Link]

  • The Essential Role of 3,5-Dichloropyridazine (CAS 1837-55-4) in Chemical Synthesis and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Gámez-Montaño, R., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2020(2), M1128. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(54), 12455-12464. [Link]

  • Nucleophilicity of Sulfur Compounds. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Cortese-Krott, M. M., et al. (2017). Key bioactive reaction products of the NO/H2S interaction are S/N-hybrid species, polysulfides, and nitroxyl. Proceedings of the National Academy of Sciences, 114(19), 4985-4990. [Link]

  • Hulet, R. (2021, April 8). 1b: Oxygen nucleophiles in nucleophilic addition reactions. YouTube. Retrieved January 18, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 4,5-Dichloropyridazin-3(2H)-one in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine core is a foundational scaffold in contemporary agrochemical design, with its derivatives demonstrating a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1] Among the various pyridazine building blocks, 4,5-dichloro-3(2H)-pyridazinone stands out as a highly versatile and reactive intermediate. This document provides an in-depth guide for researchers and synthetic chemists on the strategic use of 4,5-dichloropyridazin-3(2H)-one in the synthesis of high-value agrochemicals. We will explore its core reactivity, present a detailed protocol for a key synthetic transformation, and discuss the causality behind the experimental choices to ensure reproducible and efficient outcomes.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, are recognized for their π-deficient nature, which imparts unique physicochemical properties.[2] This electron deficiency makes the pyridazine ring susceptible to nucleophilic attack, a feature that is expertly exploited in synthetic design. Halogenated pyridazines, in particular, are critical intermediates for creating diverse molecular architectures through substitution reactions.[3] 4,5-dichloro-3(2H)-pyridazinone is an exemplary starting material, offering two reactive chlorine sites that can be selectively functionalized to build complex molecules with potent biological activity. Its utility is well-established in the synthesis of selective herbicides that target specific plant growth pathways, thereby enhancing crop yields and agricultural productivity.[4]

Physicochemical Properties and Core Reactivity

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 4,5-dichloro-3(2H)-pyridazinone are summarized below.

Table 1: Physicochemical Data for 4,5-Dichloro-3(2H)-pyridazinone

PropertyValueSource
CAS Number 932-22-9[4]
Molecular Formula C₄H₂Cl₂N₂O[4]
Molecular Weight 164.98 g/mol
Appearance White to yellow powder/crystal[4]
Melting Point 204-206 °C[4]
SMILES ClC1=C(Cl)C(=O)NN=C1

The primary mode of reaction for 4,5-dichloro-3(2H)-pyridazinone is nucleophilic aromatic substitution (SNAr). The two chlorine atoms are activated towards displacement by the electron-withdrawing effects of the adjacent nitrogen atoms and the carbonyl group. This activation facilitates reactions with a wide range of nucleophiles, including amines, phenols, thiols, and alkoxides.[5][6]

The regioselectivity of the substitution—whether the nucleophile attacks the C4 or C5 position first—can be influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substituents on the pyridazine ring.[7] This allows for controlled, stepwise functionalization, which is a key advantage in building complex target molecules.

Application Protocol: Synthesis of a Substituted Phenylamino-pyridazinone Herbicide Intermediate

This section details a representative protocol for the nucleophilic substitution of one chlorine atom on the 4,5-dichloropyridazin-3(2H)-one core with an aniline derivative. This reaction forms a key intermediate used in the development of certain classes of herbicides.

Scientific Rationale and Workflow

The objective is to selectively replace the chlorine atom at the C5 position with a substituted aniline via an SNAr reaction. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is crucial as it effectively solvates the reactants and facilitates the formation of the charged Meisenheimer complex intermediate without interfering with the reaction. A base is required to deprotonate the aniline, generating a more potent nucleophile. The reaction proceeds by the addition of the aniline nucleophile to the electron-deficient pyridazine ring, followed by the elimination of the chloride leaving group to restore aromaticity.

The general workflow for this synthesis is outlined below.

G prep Reactant Preparation (4,5-Dichloropyridazin-3(2H)-one, Substituted Aniline, Base) reaction Nucleophilic Aromatic Substitution (Solvent: Acetonitrile, Heat) prep->reaction Charge Flask quench Reaction Quenching (Addition of Water) reaction->quench Cool to RT extract Product Extraction (e.g., Ethyl Acetate) quench->extract Precipitate Product purify Purification (Recrystallization or Chromatography) extract->purify Isolate Crude Product analyze Analysis (NMR, MS, mp) purify->analyze Obtain Pure Product

Caption: General workflow for the synthesis of an agrochemical intermediate.

Detailed Experimental Protocol

Reaction: Synthesis of 4-Chloro-5-(phenylamino)pyridazin-3(2H)-one

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Flask Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloropyridazin-3(2H)-one (e.g., 10.0 g, 60.6 mmol).

  • Reagent Addition: Add potassium carbonate (12.6 g, 91.0 mmol) to the flask. This inorganic base is chosen for its ease of handling and removal after the reaction.

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile. The solvent must be anhydrous to prevent unwanted side reactions with water.

  • Nucleophile Addition: Add aniline (6.1 mL, 66.7 mmol) to the suspension using a syringe. An excess of the nucleophile is used to ensure the complete consumption of the starting material.

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 500 mL of ice-cold water. This step quenches the reaction and precipitates the solid product.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove any remaining potassium carbonate and other water-soluble impurities.

  • Purification:

    • Dry the crude product in a vacuum oven.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-chloro-5-(phenylamino)pyridazin-3(2H)-one as a solid.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Safety and Handling

Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Ventilation: Handle 4,5-dichloropyridazin-3(2H)-one and its derivatives in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[8][10]

  • Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[10] Do not eat, drink, or smoke in the laboratory.[8]

  • Spills: In case of a spill, clean it up immediately using dry methods to avoid generating dust.[8] Place the spilled material in a sealed, labeled container for proper disposal.[8]

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

4,5-Dichloropyridazin-3(2H)-one is a powerful and versatile building block in the agrochemical industry. Its predictable reactivity through nucleophilic aromatic substitution allows for the rational design and efficient synthesis of novel active ingredients. The protocol provided herein serves as a foundational example of its application, demonstrating a reliable method for creating carbon-nitrogen bonds, which are prevalent in many herbicidal compounds. By understanding the underlying chemical principles and adhering to rigorous experimental and safety procedures, researchers can effectively harness the synthetic potential of this important intermediate to drive innovation in crop protection.

References

  • G. L. Zhang, F. F. Jian, and G. P. Yu, "Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives," Molecules, vol. 14, no. 9, pp. 3614-3628, 2009. [Online]. Available: [Link]

  • M. Kurahashi et al., "Synthesis and fungicidal activity of tubulin polymerisation promoters. Part 2: Pyridazines," Pest Management Science, 2024. [Online]. Available: [Link]

  • A. I. M. Ali, M. A. El-Maghraby, and A. A. F. Wasfy, "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives," Organics, vol. 3, no. 4, pp. 339-361, 2022. [Online]. Available: [Link]

  • W. J. Hobbs, "Synthesis and Characterization of Unique Pyridazines," Liberty University, 2017. [Online]. Available: [Link]

  • ChemTube3D, "Synthesis of Pyridazine." [Online]. Available: [Link]

  • Y.-J. Yoon et al., "Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one," Journal of the Korean Chemical Society, vol. 45, no. 3, pp. 273-279, 2001. [Online]. Available: [Link]

  • E. Ruggiero et al., "Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview," Molecules, vol. 21, no. 10, p. 1358, 2016. [Online]. Available: [Link]

  • H.-G. Lee et al., "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles," Bulletin of the Korean Chemical Society, vol. 31, no. 3, pp. 753-756, 2010. [Online]. Available: [Link]

  • E. Ruggiero et al., "Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview," Molecules, vol. 21, no. 10, p. 1358, 2016. [Online]. Available: [Link]

  • D. R. Baker, J. G. Fenyes, and J. J. Steffens, Eds., Synthesis and Chemistry of Agrochemicals IV. Washington, DC: American Chemical Society, 1995.
  • D. R. Baker, J. G. Fenyes, and G. S. Basarab, Eds., Synthesis and Chemistry of Agrochemicals V. Washington, DC: American Chemical Society, 1998.
  • PubChem, "N-hydroxymethyl-4,5-dichloropyridazine-3(2H)-one." [Online]. Available: [Link]

  • A. A. M. Abdelgawad et al., "Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents," Scientific Reports, vol. 13, no. 1, p. 1572, 2023. [Online]. Available: [Link]

Sources

The Strategic Utility of 4,5-Dichloropyridazine in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a cornerstone in the development of numerous therapeutic agents. Among the various substituted pyridazines, 4,5-dichloropyridazine stands out as a particularly versatile precursor. The two chlorine atoms at adjacent positions offer reactive handles for sequential and regioselective functionalization, enabling the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of this compound as a key building block in pharmaceutical synthesis, offering detailed protocols and insights into its chemical reactivity. Pyridazine derivatives have shown a wide spectrum of pharmacological actions, making them attractive targets for drug discovery.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is primarily dictated by the reactivity of its two chlorine substituents towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring renders the carbon atoms attached to the chlorine atoms electron-deficient and thus susceptible to nucleophilic attack.

Several factors influence the regioselectivity and efficiency of these substitution reactions:

  • Nature of the Nucleophile: Stronger nucleophiles, such as primary and secondary amines, thiols, and alkoxides, readily displace the chlorine atoms.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can significantly impact the reaction rate and selectivity. For instance, the use of a base is often necessary to neutralize the HCl generated during the substitution reaction.

  • Electronic Effects of Other Substituents: The presence of other electron-withdrawing or electron-donating groups on the pyridazine ring can further modulate the reactivity of the chlorine atoms.

The vicinal arrangement of the two chlorine atoms in this compound allows for stepwise and selective substitution, providing a powerful tool for building molecular diversity. This contrasts with isomers like 3,6-dichloropyridazine, where steric hindrance can limit functionalization.[1]

Application Protocol I: Synthesis of Substituted Aminopyridazines as Potential Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The pyridazine scaffold has been successfully incorporated into numerous kinase inhibitors. This protocol details a general method for the synthesis of mono- and di-substituted aminopyridazines from this compound, which can be further elaborated to generate libraries of potential kinase inhibitors.

Workflow for the Synthesis of Aminopyridazines

G cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution A This compound B Monosubstituted Aminopyridazine A->B Primary/Secondary Amine (1 eq.), Base (e.g., DIPEA), Solvent (e.g., EtOH), Heat C Disubstituted Aminopyridazine B->C Second Primary/Secondary Amine (excess), Base (e.g., K2CO3), Solvent (e.g., DMF), Higher Temperature D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E G cluster_0 Nucleophilic Substitution A 4,5-Dichloro-3(2H)-pyridazinone B Substituted Pyridazinone A->B Nucleophile (e.g., Arylamine), Base (e.g., NaH), Solvent (e.g., THF), Room Temperature to Reflux C Purification (Recrystallization) B->C D Characterization (NMR, IR, MS) C->D

Sources

Application Notes and Protocols for the Functionalization of the 4,5-Dichloropyridazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4,5-Dichloropyridazine Scaffold - A Privileged Core in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of biologically active molecules. Among its derivatives, the this compound ring stands out as a versatile and highly valuable building block for medicinal chemists and drug development professionals. The two chlorine atoms, positioned on adjacent carbons, provide reactive handles for a diverse array of chemical transformations, allowing for the strategic introduction of various functional groups. This controlled functionalization is paramount in tuning the physicochemical properties, pharmacological activity, and pharmacokinetic profile of lead compounds.

The electron-deficient nature of the pyridazine ring, further amplified by the inductive effect of the two chlorine substituents, renders the C4 and C5 positions susceptible to a range of synthetic manipulations. This guide provides a comprehensive overview of the key functionalization strategies for the this compound core, with a focus on detailed, field-proven protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each section is designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these transformations, empowering researchers to rationally design and execute their synthetic strategies.

I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Aminated and Alkoxylated Pyridazines

Nucleophilic aromatic substitution is a fundamental and often first-choice strategy for the functionalization of the this compound ring. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.

The regioselectivity of the initial mono-substitution can often be controlled by the nature of the nucleophile and the reaction conditions. Generally, the C4 and C5 positions exhibit similar reactivity, but subtle electronic or steric differences in the substrate or nucleophile can lead to preferential substitution at one site.

Protocol 1: Mono-amination of this compound with a Primary Amine

This protocol describes a general procedure for the selective mono-amination of this compound, a crucial step in the synthesis of many bioactive compounds.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Experimental Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add the primary amine (1.0-1.2 eq.) to the solution.

  • Add potassium carbonate (2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5-chloropyridazine derivative.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the nucleophilic attack on the electron-deficient ring.

Diagram: Workflow for Mono-amination of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, Amine, and Base in DMF prep2 Establish Inert Atmosphere (Nitrogen or Argon) prep1->prep2 react1 Heat to 80-100 °C prep2->react1 react2 Monitor by TLC react1->react2 workup1 Quench with Water react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3 end end workup3->end Isolated Product: 4-Amino-5-chloropyridazine

Caption: Workflow for the mono-amination of this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Chemical Space

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful tools for the functionalization of the this compound scaffold. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[1] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]

Protocol 2: Mono-arylation of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the mono-arylation of this compound. Regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous and degassed reactions

Experimental Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate flask, prepare a solution of the palladium catalyst (1-5 mol%) in the organic solvent and degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed catalyst solution to the Schlenk flask containing the reactants.

  • Add the degassed solvent system to the reaction flask via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-chloropyridazine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyridazines
Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O1001275-90[2]
PdCl₂(dppf) (3)-Cs₂CO₃ (3)Toluene/H₂O110880-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1001670-88
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3] This reaction is particularly useful when direct SNAr is challenging due to the low reactivity of the amine or the aryl halide.

Catalytic Cycle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond.[3]

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the C-N cross-coupling of this compound with a variety of amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Experimental Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 eq. relative to Pd).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.5 eq.).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the desired aminated pyridazine.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[4][5] This reaction is highly valued for its mild reaction conditions and broad functional group tolerance.

Catalytic Cycle: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper acetylide intermediate. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[5]

Protocol 4: Sonogashira Coupling of this compound

This protocol describes a general procedure for the introduction of an alkynyl group onto the this compound ring.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Experimental Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.2-2.0 eq.) and the amine base (2.0-5.0 eq.).

  • Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the desired alkynyl-substituted pyridazine.

Diagram: Palladium-Catalyzed Cross-Coupling Strategies

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R¹R²NH Pd Catalyst, Base, Ligand start->buchwald_reagents sonogashira_reagents R-C≡CH Pd Catalyst, CuI, Base start->sonogashira_reagents suzuki_product 4-Aryl-5-chloropyridazine suzuki_reagents->suzuki_product C-C Bond Formation buchwald_product 4-Amino-5-chloropyridazine buchwald_reagents->buchwald_product C-N Bond Formation sonogashira_product 4-Alkynyl-5-chloropyridazine sonogashira_reagents->sonogashira_product C-C Bond Formation

Caption: Key palladium-catalyzed functionalization routes for this compound.

III. Sequential Functionalization: Towards Highly Decorated Pyridazines

A key advantage of the this compound scaffold is the potential for sequential functionalization, allowing for the introduction of two different substituents at the C4 and C5 positions. This is typically achieved by first performing a mono-functionalization reaction, isolating the product, and then subjecting it to a second, different functionalization reaction. The choice of the initial reaction and the nature of the first substituent can influence the reactivity of the remaining chlorine atom, enabling a controlled and stepwise elaboration of the pyridazine core. For example, a mono-aminated pyridazine can undergo a subsequent Suzuki-Miyaura coupling to introduce an aryl group, leading to a 4-amino-5-arylpyridazine.

Conclusion

The this compound ring is a highly versatile and synthetically tractable scaffold that provides a robust platform for the development of novel chemical entities. The protocols and strategies outlined in this guide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions offer a solid foundation for researchers to explore the rich chemical space accessible from this privileged core. A thorough understanding of the underlying principles of these reactions, coupled with careful experimental execution, will undoubtedly continue to drive innovation in medicinal chemistry and drug discovery.

References

  • Organic Syntheses. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • MDPI. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • Semantic Scholar. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 4,5-Dicyanopyridazine (1). Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Molecules. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Sci-Hub. (2003). Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Molecules. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

Sources

Application Notes and Protocols: Exploring the Dual Reactivity of 4,5-Dicyanopyridazine in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Allure of an Electron-Deficient Dienophile

In the vast toolkit of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The predictability and stereospecificity of this [4+2] cycloaddition have made it an invaluable strategy in the synthesis of complex molecules, from natural products to pharmaceuticals. A key principle governing the facility of the Diels-Alder reaction is the electronic nature of its components: the diene and the dienophile. Traditionally, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile.

It is in this context that 4,5-dicyanopyridazine (DCP) emerges as a molecule of significant interest. Structurally, with its two strongly electron-withdrawing cyano groups, DCP bears a resemblance to tetracyanoethylene (TCNE), one of the most reactive dienophiles known. This electronic feature suggests that DCP should, in principle, serve as a potent 2π-electron component in Diels-Alder reactions with a variety of dienes. The resulting bicyclic pyridazine adducts would be highly functionalized and versatile intermediates for further synthetic transformations, offering a direct route to novel heterocyclic scaffolds relevant to drug discovery.

However, the reactivity of heteroaromatic systems is often more complex than that of their carbocyclic counterparts. This application note delves into the fascinating and somewhat unexpected role of 4,5-dicyanopyridazine in [4+2] cycloaddition reactions. While its potential as a dienophile is theoretically sound, experimental evidence reveals a more nuanced and versatile reactivity profile.

The Duality of 4,5-Dicyanopyridazine: Dienophile Potential vs. Azadiene Reactivity

The core of understanding the Diels-Alder reactivity of DCP lies in Frontier Molecular Orbital (FMO) theory. A normal electron-demand Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. For a successful reaction, the energy gap between these orbitals should be small.

The electron-withdrawing cyano groups on the pyridazine ring significantly lower the energy of its LUMO, making it, in theory, an excellent candidate for a dienophile that can react with electron-rich dienes.

However, pyridazine itself is an azadiene, a diene containing two nitrogen atoms. The electron-deficient nature of the pyridazine ring also makes it a potent 4π component in inverse electron-demand Diels-Alder (IEDDA) reactions. In an IEDDA reaction, the orbital interaction is between the LUMO of the diene (in this case, the azadiene DCP) and the HOMO of the dienophile (an electron-rich alkene or alkyne).

Experimental studies have overwhelmingly shown that 4,5-dicyanopyridazine exhibits a surprising and potent reactivity as a heterocyclic azadiene in inverse electron-demand hetero-Diels-Alder (HDA) reactions.[1][2][3][4] This is in contrast to many other 1,2-diazines, which are often reported to be inert in such reactions.[1][3]

Mechanistic Insight: Why Azadiene Reactivity Dominates

The preference for DCP to act as an azadiene can be attributed to the specific electronic effects of the cyano groups on the pyridazine ring system. While they activate the C4=C5 bond for dienophilic addition, they even more significantly lower the LUMO of the entire pyridazine system, making it an exceptionally electron-poor azadiene. This leads to a smaller HOMO-LUMO gap in the inverse electron-demand pathway with many common dienes, which are often sufficiently electron-rich to act as dienophiles in this context.

A notable example is the reaction of DCP with 2,3-dimethylbuta-1,3-diene. Instead of the expected [4+2] cycloaddition where DCP acts as the dienophile, the reaction proceeds through a more complex pathway initiated by an inverse electron-demand HDA reaction.[3] This involves the pyridazine ring acting as the diene and one of the double bonds of the butadiene acting as the dienophile. This initial cycloadduct then undergoes a retro-Diels-Alder reaction with nitrogen extrusion, followed by an intramolecular Diels-Alder cycloaddition.[3]

G cluster_reactants Reactants DCP 4,5-Dicyanopyridazine (DCP) (Electron-Poor Azadiene) Observed_TS Observed_TS DCP->Observed_TS Acts as Diene Expected_TS Expected_TS DCP->Expected_TS Acts as Dienophile Diene Electron-Rich Diene (e.g., 2,3-dimethylbuta-1,3-diene) Diene->Observed_TS Acts as Dienophile Diene->Expected_TS Acts as Diene

Applications in Synthesis: Leveraging the Azadiene Reactivity of DCP

The realization that DCP functions as a potent azadiene has opened up numerous synthetic possibilities. Its reactions with various "dienophiles" (in the context of IEDDA) lead to a range of valuable products.

Dienophile ClassProduct TypeReference
AlkenesDicyanocyclohexa-1,3-dienes[1][2]
AlkynesSubstituted Phthalonitriles[1][2]
EnaminesSubstituted Phthalonitriles[1][2]
Bis-dienophilesPolycyclic Cage Systems[1][2]
Pyrrole & Indole DerivativesDicyano-indoles & -carbazoles[1][2]

This reactivity profile makes DCP a valuable building block for the synthesis of complex nitrogen-containing heterocycles and polycyclic frameworks, which are of interest in materials science and medicinal chemistry.

Experimental Protocols: Investigation of the Diels-Alder Reactivity of 4,5-Dicyanopyridazine

Given the predominant reactivity of DCP as an azadiene, the following protocol is designed to investigate its reaction with a typical electron-rich diene, such as 2,3-dimethylbuta-1,3-diene. This protocol serves as a model for exploring the reactivity of DCP and for the synthesis of the resulting complex product. It is crucial for the researcher to approach this reaction with the understanding that the product is unlikely to be the simple [4+2] adduct from DCP acting as a dienophile.

Protocol: Reaction of 4,5-Dicyanopyridazine with 2,3-Dimethylbuta-1,3-diene

Materials:

  • 4,5-Dicyanopyridazine (DCP)

  • 2,3-Dimethylbuta-1,3-diene

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for TLC (e.g., hexane/ethyl acetate mixtures)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 4,5-dicyanopyridazine (1.0 eq).

    • Add anhydrous toluene to dissolve the DCP.

    • Add 2,3-dimethylbuta-1,3-diene (typically in excess, e.g., 3.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Periodically take small aliquots from the reaction mixture and spot them on a TLC plate. Elute with an appropriate solvent system (e.g., 7:3 hexane/ethyl acetate) to observe the consumption of the starting materials and the formation of new products.

  • Workup:

    • Once the reaction is complete (as indicated by TLC, typically after 24-48 hours), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the desired product (as identified by TLC).

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified product.

    • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure. The expected product is a complex polycyclic compound resulting from the domino IEDDA/retro-DA/IMDA sequence.[3]

G start Start setup 1. Reaction Setup - Add DCP and diene to toluene - Establish inert atmosphere start->setup reaction 2. Reaction Execution - Heat to reflux (110°C) - Monitor by TLC setup->reaction workup 3. Workup - Cool to room temperature - Remove solvent in vacuo reaction->workup purification 4. Purification - Column chromatography (Silica gel) workup->purification analysis 5. Characterization - NMR, MS, IR purification->analysis end End analysis->end

Conclusion and Future Perspectives

While the electronic structure of 4,5-dicyanopyridazine strongly suggests its potential as a dienophile in Diels-Alder reactions, its observed reactivity is dominated by its role as an electron-poor azadiene in inverse electron-demand hetero-Diels-Alder reactions. This dual reactivity makes DCP a fascinating and versatile building block in synthetic chemistry.

For researchers and drug development professionals, it is critical to recognize this predominant reaction pathway to harness the synthetic utility of DCP effectively. The protocols outlined in this note provide a starting point for exploring these reactions and synthesizing novel, complex heterocyclic and polycyclic structures.

Future research in this area could explore forcing DCP to act as a dienophile through the use of highly reactive, electron-rich dienes or through Lewis acid catalysis to further lower the LUMO of the dienophile component without affecting the azadiene system to the same extent. Such studies would further broaden the synthetic applications of this intriguing molecule.

References

  • Alfini, R.; Cecchi, M.; Giomi, D. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules2010 , 15, 1722-1745. [Link]

  • Alfini, R.; Cecchi, M.; Giomi, D. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. National Center for Biotechnology Information. [Link]

  • Does pyridazine undergo Diels-Alder reactions? Quora. [Link]

  • Alfini, R.; Cecchi, M.; Giomi, D. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. PubMed. [Link]

Sources

Analytical methods for the characterization of 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 4,5-Dichloropyridazin-3(2H)-one

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise characterization of heterocyclic intermediates is a cornerstone of quality, safety, and efficacy. 4,5-Dichloropyridazine, a key building block, exists predominantly in its more stable tautomeric form, 4,5-dichloro-3(2H)-pyridazinone (CAS No. 932-22-9).[1] Its robust chemical scaffold makes it a valuable precursor in the synthesis of a diverse range of biologically active molecules.[2] The rigorous analytical characterization of this compound is therefore not merely a procedural step but a critical requirement to ensure the identity, purity, and stability of the material, which directly impacts the quality of the final active pharmaceutical ingredient (API) or product.

This comprehensive guide provides a suite of detailed application notes and protocols for the definitive characterization of 4,5-dichloro-3(2H)-pyridazinone. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind methodological choices. It integrates spectroscopic, chromatographic, and thermal analysis techniques into a cohesive workflow, ensuring a self-validating system for quality control and research applications.

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a chemical entity. The following workflow outlines a logical progression from initial structural confirmation to detailed impurity profiling and physicochemical analysis.

Analytical_Workflow cluster_0 Part 1: Structural Elucidation cluster_1 Part 2: Purity & Impurity Profiling cluster_2 Part 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure MS Mass Spectrometry (GC-MS, ESI-MS) Confirms molecular weight & formula NMR->MS Structure Hypothesis IR FTIR Spectroscopy Confirms functional groups MS->IR Formula Confirmation HPLC HPLC-UV Quantifies purity & non-volatile impurities IR->HPLC Identity Confirmed GC GC-MS Identifies volatile & semi-volatile impurities HPLC->GC Purity Assessment Thermal Thermal Analysis (DSC, TGA) Determines melting point & stability GC->Thermal Comprehensive Profile

Caption: Integrated workflow for the characterization of 4,5-dichloro-3(2H)-pyridazinone.

Part 1: Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide fundamental information about a molecule's structure, from its atomic connectivity to its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the covalent structure of a molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4,5-dichloro-3(2H)-pyridazinone, NMR confirms the presence of the pyridazinone ring and the substitution pattern.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the 4,5-dichloro-3(2H)-pyridazinone sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a ¹H NMR spectrum first. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Calibrate the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts (δ) in parts per million (ppm).

    • Assign the peaks in the ¹³C spectrum.

Expected Spectral Data:

The structure of 4,5-dichloro-3(2H)-pyridazinone features a single proton on the heterocyclic ring and a proton on the nitrogen (which may be exchangeable).

Nucleus Expected Chemical Shift (δ, ppm) Notes
¹H (Ring CH)~7.5 - 8.5A singlet. The exact shift is influenced by the solvent and electronic effects of the chlorine atoms and carbonyl group.
¹H (N-H)Broad, ~11-13 (in DMSO-d₆)A broad singlet due to quadrupole broadening and chemical exchange. May not be observed in all solvents.
¹³C (C=O)~155 - 165Carbonyl carbon of the pyridazinone ring.
¹³C (C-Cl)~130 - 145Two distinct signals for the two carbons bonded to chlorine.
¹³C (C-H)~125 - 135The carbon atom bonded to the ring proton.
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and elemental formula. The presence of two chlorine atoms in 4,5-dichloro-3(2H)-pyridazinone produces a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), providing definitive evidence for the compound's composition.[3]

Protocol: GC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Instrument Setup (GC):

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Inlet Temperature: 250 °C, splitless injection mode.

    • Oven Program: Initial temperature of 60 °C for 1 min, ramp at 15 °C/min to 300 °C, and hold for 5 min.[5][6]

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Examine the mass spectrum of the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion peak cluster and compare its isotopic pattern to the theoretical pattern for a C₄H₂Cl₂N₂O species.

Expected Mass Spectrometry Data:

Ion Calculated m/z Relative Intensity (%) Assignment
[M]⁺163.95100.0Molecular ion with two ³⁵Cl atoms
[M+2]⁺165.9565.2Molecular ion with one ³⁵Cl and one ³⁷Cl
[M+4]⁺167.9510.6Molecular ion with two ³⁷Cl atoms

Note: Relative intensities are approximate and serve to illustrate the expected pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 4,5-dichloro-3(2H)-pyridazinone, FTIR is used to confirm the presence of the N-H bond, the carbonyl (C=O) group, and C-Cl bonds.[1]

Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine, uniform powder and press into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3100N-H StretchAmide/Lactam N-H
3100 - 3000C-H StretchAromatic/Vinyl C-H
1700 - 1650C=O StretchCyclic amide (Lactam) Carbonyl
1600 - 1550C=C / C=N StretchPyridazine ring vibrations
800 - 600C-Cl StretchCarbon-Chlorine bond

Reference spectra and data can be found in resources like SpectraBase.[7]

Part 2: Chromatographic Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating the main component from impurities, allowing for accurate purity assessment and the identification of potential process-related impurities or degradation products.[8]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the primary method for determining the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is ideal for quantifying 4,5-dichloro-3(2H)-pyridazinone and related impurities. The method separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

HPLC_Workflow Sample Sample Preparation (0.5 mg/mL in Diluent) Injection Autosampler Injection (5 µL) Sample->Injection Column C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 3.5 µm) Injection->Column Separation Gradient Elution (Water/Acetonitrile) Column->Separation Detection UV Detector (e.g., 254 nm) Separation->Detection Data Chromatography Data System (Integration & Purity Calculation) Detection->Data

Caption: Standard workflow for HPLC purity analysis.

Protocol: Reverse-Phase HPLC-UV Method

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) Water:Acetonitrile.

    • Sample Solution: Prepare a stock solution by dissolving the sample in the diluent to a final concentration of 0.5 mg/mL.[9]

  • Instrument Setup and Conditions:

    • Use a validated HPLC system equipped with a UV detector.

    • The following parameters provide a robust starting point for method development.

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Data Analysis:

    • Inject a diluent blank to identify any system peaks.

    • Inject the sample solution and integrate all peaks detected.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • For impurity identification, couple the HPLC system to a mass spectrometer (LC-MS).[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is highly effective for the separation, identification, and quantification of volatile and semi-volatile organic impurities. This includes residual starting materials, reaction by-products, and residual solvents that may be present in the sample.[4] The protocol described in section 1.2 for molecular weight confirmation can be adapted for impurity profiling by extending the run time and analyzing all separated peaks.

Causality: The choice of a non-polar DB-5ms column is based on its versatility for separating a wide range of compounds with varying polarities. The temperature gradient ensures that compounds with low boiling points elute early, while higher-boiling impurities are resolved effectively at higher temperatures.

Part 3: Physicochemical Characterization

Thermal analysis provides critical data on the material's melting behavior, polymorphism, and thermal stability.

Thermal Analysis (DSC & TGA)

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and assess purity. A sharp melting endotherm is indicative of a highly crystalline and pure substance.[11]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate thermal stability and determine the temperature at which decomposition begins.[12][13]

Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrument Setup (DSC):

    • Temperature Program: Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Instrument Setup (TGA):

    • Temperature Program: Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm. The literature melting point for 4,5-dichloro-3-hydroxypyridazine is 204-206 °C.[1]

    • TGA: Determine the onset temperature of decomposition from the TGA curve, typically defined as the temperature at which a 5% weight loss occurs.

Conclusion

The analytical characterization of 4,5-dichloro-3(2H)-pyridazinone requires a holistic and orthogonal approach. The combination of NMR, MS, and FTIR spectroscopy provides an unshakable foundation for structural identity. This is complemented by chromatographic methods, primarily HPLC and GC, which are essential for accurately determining purity and profiling impurities. Finally, thermal analysis offers critical insights into the material's physicochemical properties and stability. By employing the protocols and principles outlined in this guide, researchers and developers can ensure the quality and consistency of this vital chemical intermediate, thereby upholding the standards of scientific integrity and product safety.

References

  • PubChem. 4,5-Dichloro-3-hydroxypyridazine. National Center for Biotechnology Information. [Link]

  • SpectraBase. 4,5-dichloro-3(2H)-pyridazinone. John Wiley & Sons, Inc. [Link]

  • Gaspar, E. M., & Lucena, A. F. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Analytical and Bioanalytical Chemistry Research, 9(4), 319-330. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • Conti, P., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(8), 1079. [Link]

  • Product Safety Labs. 5-Batch Analysis. [Link]

  • NIST. Pyridazine, 3,6-dichloro-4-methyl-. National Institute of Standards and Technology. [Link]

  • SpectraBase. 3,6-Dichloropyridazine. John Wiley & Sons, Inc. [Link]

  • Cera, G., et al. (2015). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 20(9), 1722-1744. [Link]

  • Lech, K., & Jarosz, M. (2016). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Molecules, 21(11), 1548. [Link]

  • Rasayan Journal of Chemistry. (2023). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan J. Chem., 16(4), 2253-2259. [Link]

  • Li, Y., et al. (2021). Rapid Simultaneous Determination of 43 Pesticide Residues in Schizonepeta tenuifolia by Gas Chromatography Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 5595889. [Link]

  • PubChem. 3,4,5-Trichloropyridazine. National Center for Biotechnology Information. [Link]

  • Shimadzu Corporation. Confirmation of Synthesis of Organic EL Materials Using Direct Infusion Mass Spectrometry. [Link]

  • Al-Majedy, Y. K., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(21), 7481. [Link]

  • Danyliv, Y. O., et al. (2020). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Molecules, 25(1), 136. [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link]

  • Bushmarinov, I. S., et al. (2021). Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane. Molecules, 26(23), 7119. [Link]

  • DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 365-380. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Organic Chemistry Portal. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. [Link]

  • Krawczyk, T., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1404. [Link]

  • Cielecka-Piontek, J., et al. (2020). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. Materials, 13(24), 5693. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dichloropyridazine is a halogenated heterocyclic compound widely utilized as a versatile building block in synthetic organic chemistry. Its unique structure, featuring two reactive chlorine atoms on an electron-deficient pyridazine ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] However, the same reactivity that makes this compound synthetically useful also contributes to its significant health hazards.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to mitigate risks by grounding procedures in the principles of chemical safety and risk assessment. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a compliant and secure laboratory environment.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's properties and hazards is the foundation of safe laboratory practice. This compound is a solid that presents multiple health risks upon exposure.

1.1 Summary of Primary Hazards

Based on available safety data, this compound and its analogs are classified as hazardous. The primary risks include:

  • Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious and irreversible eye damage.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[3][4]

Rationale: The hazards associated with halogenated heterocycles stem from their reactivity. The chlorine atoms are susceptible to nucleophilic substitution, and the compound can react with biological nucleophiles, leading to tissue damage. Upon combustion, it can release toxic and corrosive gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).

1.2 Chemical and Physical Properties

The following table summarizes key data for this compound and a closely related analog, providing a quick reference for risk assessment.

PropertyValueReference(s)
Chemical Name This compound[5]
CAS Number 55271-49-3 (hydrochloride)[5][6]
Molecular Formula C₄H₂Cl₂N₂[5]
Appearance Yellow, brown, or beige solid[5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Mitigating exposure to hazardous chemicals is achieved through a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to protect laboratory personnel.

2.1 The Hierarchy of Controls

The most effective safety strategies involve eliminating the hazard or substituting it with a safer alternative. When this is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are implemented to reduce risk.

cluster_hierarchy Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

2.2 Engineering Controls

Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood.[7] This is the most critical engineering control.

  • Rationale: A fume hood contains hazardous dust and vapors, pulling them away from the user's breathing zone and preventing contamination of the laboratory environment. It provides the primary barrier of protection against inhalation exposure.[7]

2.3 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an effective barrier against the specific hazards of this compound.[8]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (minimum 4mil thickness). For prolonged contact or handling larger quantities, double-gloving or using thicker, utility-grade gloves is recommended.[8]Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation and absorption. Check gloves for integrity before each use.
Eye & Face Protection ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes. A face shield must be worn over goggles when there is a significant risk of splashes (e.g., during solution transfer).[7]Protects against splashes and airborne dust, which can cause severe, irreversible eye damage. Standard safety glasses with side shields are insufficient.
Body Protection A flame-resistant lab coat, fully buttoned. For large-scale operations, a chemical-resistant apron should be worn over the lab coat. Clothing must cover the legs, and closed-toe shoes are mandatory.[8]Protects the skin from accidental spills and contamination.
Respiratory Protection For procedures with a high potential for generating dust (e.g., cleaning up a large spill) outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.Prevents the inhalation of fine particles that can cause respiratory tract irritation. Respirator use requires prior medical clearance and fit-testing.

Section 3: Standard Operating Protocols

These protocols provide step-by-step guidance for common laboratory procedures involving this compound.

3.1 Protocol: Safe Storage and Inventory Management

  • Receiving: Upon receipt, inspect the container for any signs of damage. If the container is compromised, handle it as a spill and follow emergency procedures.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.

  • Storage Location: Store the container in a designated, locked cabinet for corrosive and toxic solids.[8] The storage area must be cool, dry, and well-ventilated.

  • Segregation: Store this compound away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent violent reactions.[9]

  • Inventory: Maintain an accurate inventory record, documenting the quantity received, date, and amounts used.

3.2 Protocol: Handling and Weighing of Solid this compound

This protocol outlines the workflow for safely weighing the solid compound for experimental use.

cluster_workflow Workflow: Weighing Solid this compound Start Start: Prepare Workspace Step1 1. Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) Start->Step1 Step2 2. Work Inside Fume Hood (Verify airflow) Step1->Step2 Step3 3. Use Spatula to Transfer (Minimize dust generation) Step2->Step3 Step4 4. Weigh into Labeled Container (On a tared balance) Step3->Step4 Step5 5. Tightly Seal Primary Container (Clean exterior) Step4->Step5 Step6 6. Decontaminate Workspace (Wipe down balance and hood surface) Step5->Step6 End End: Proceed to Experiment Step6->End

Caption: A step-by-step workflow for the safe weighing of this compound.

Scientist's Note: When transferring the solid, use smooth, deliberate motions to avoid creating airborne dust. Never use a brush to clean up small spills of powder on a balance; instead, use a damp paper towel to gently wipe the area, treating the towel as hazardous waste.[10]

Section 4: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with the location and operation of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[7]

4.1 Protocol: Chemical Spill Response

The appropriate response depends on the scale of the spill.

Spill Spill Occurs MinorSpill Is the spill MINOR? (<10g, contained in hood) Spill->MinorSpill MajorSpill MAJOR Spill (>10g or outside hood) MinorSpill->MajorSpill No MinorAction1 Alert others in the immediate area MinorSpill->MinorAction1 Yes MajorAction1 EVACUATE the lab immediately MajorSpill->MajorAction1 MinorAction2 Use spill kit (absorbent pads, neutralizer if applicable) to clean up. MinorAction1->MinorAction2 MinorAction3 Wipe area with soap and water. MinorAction2->MinorAction3 MinorAction4 Collect all materials in a labeled hazardous waste bag. MinorAction3->MinorAction4 MajorAction2 Alert others and activate the fire alarm if necessary MajorAction1->MajorAction2 MajorAction3 Call Emergency Services (Provide chemical name and location) MajorAction2->MajorAction3 MajorAction4 Prevent re-entry MajorAction3->MajorAction4

Caption: Decision tree for responding to a this compound spill.

Rationale: For solid corrosive spills, dry cleanup methods are preferred to prevent the generation of aerosols or dust.[10] For major spills, especially outside of a fume hood, professional emergency responders are required due to the significant inhalation and contact hazard.[10]

4.2 Protocol: First Aid for Exposure

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower must be used for large-area contact.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11] Seek immediate medical attention.

Section 5: Waste Disposal

Proper disposal of chemical waste is a legal and ethical responsibility to protect the environment and public health.

5.1 Principles of Disposal

  • Classification: All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams to facilitate proper disposal by incineration.[12] Mixing incompatible waste streams can lead to dangerous reactions.

  • Incineration: High-temperature incineration is the preferred disposal method for chlorinated organic materials, as it breaks the compound down into less hazardous components like carbon dioxide and hydrogen halides, which can then be scrubbed from the exhaust gas.[13][14]

5.2 Protocol: Waste Collection

  • Container: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all contents, and the approximate percentages.

  • Storage: Keep waste containers securely closed when not in use. Store them in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

  • Disposal Request: Once the container is full, submit a request for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15]

References

  • Rlavie. CAS 55271-49-3|this compound. Available from: [Link]

  • KAUST Health & Safety. Working with Corrosives Guideline. Available from: [Link]

  • Dow Chemical Company. Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. Available from: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Corrosive Chemicals. Available from: [Link]

  • Rowan University. Standard Operating Procedure for the Safe Use of Corrosive Chemicals. Available from: [Link]

  • University of Toronto. 10.7 Handling Procedures for Corrosive Materials. Available from: [Link]

  • ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. Available from: [Link]

  • National University of Singapore, Department of Chemistry. Disposal of Waste Solvents. Available from: [Link]

  • PubChem. 3,5-Dichloropyridazine. National Institutes of Health. Available from: [Link]

  • Google Patents. Process for the incineration of chlorinated organic materials.
  • PubChem. 3,6-Dichloropyridazine. National Institutes of Health. Available from: [Link]

  • Bentham Science Publishers. N-Halo Reagents-Mediated Greener Protocols for Heterocyclic Synthesis: Safe Chemistry and Pot-Economy Approaches to Azoles and Quinoxalines. Available from: [Link]

  • Capot Chemical. MSDS of this compound hydrochloride. Available from: [Link]

  • ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Available from: [Link]

  • University of Wisconsin–Madison, Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Available from: [Link]

  • NEDT. Disposing of Chlorine: Pool and Cleaning Products. Available from: [Link]

  • National Institutes of Health. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4,5-Dichloropyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dichloropyridazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and purity. Drawing from established protocols and extensive troubleshooting experience, this document provides in-depth, practical solutions to overcome frequently encountered experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis of this compound, which is most commonly achieved by the chlorination of 4,5-Dichloro-3(2H)-pyridazinone using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).

Question 1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?

Answer: Low yield is the most common issue and can be traced to several critical factors. A systematic approach to troubleshooting is essential.

  • Cause A: Moisture Contamination

    • Expert Insight: Phosphorus oxychloride (POCl₃) reacts violently with water in a highly exothermic hydrolysis reaction to form phosphoric acid and hydrochloric acid (HCl)[1]. This side reaction consumes your primary reagent, reduces its effective concentration, and can introduce acidic byproducts that may interfere with the main reaction pathway. Even trace amounts of moisture in the starting material, solvent, or glassware can significantly impact the yield.

    • Solutions:

      • Rigorous Drying of Glassware: Ensure all glassware (reaction flask, condenser, dropping funnel) is oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator over a drying agent before use.

      • Anhydrous Starting Material: Dry the starting material, 4,5-Dichloro-3(2H)-pyridazinone, under vacuum at a moderate temperature (e.g., 50-60°C) to remove residual water without causing decomposition.

      • Reagent Quality: Use a fresh, unopened bottle of POCl₃ or distill older bottles to ensure purity and absence of hydrolysis products.

  • Cause B: Suboptimal Reaction Temperature and Time

    • Expert Insight: The chlorination of the pyridazinone ring is an equilibrium-driven process that requires sufficient thermal energy to proceed to completion. However, excessive temperatures or prolonged heating can lead to the formation of tarry, intractable byproducts, which complicates purification and reduces the isolated yield.

    • Solutions:

      • Temperature Control: The reaction is typically performed at reflux using POCl₃ as both the reagent and solvent (b.p. ~105°C)[2]. Ensure the reaction mixture reaches and maintains a gentle reflux. Use a heating mantle with a temperature controller and stir vigorously to ensure even heat distribution.

      • Reaction Monitoring: Do not rely solely on a fixed reaction time from a published procedure. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates reaction completion. Over-refluxing can lead to degradation.

  • Cause C: Inefficient Work-up Procedure

    • Expert Insight: The work-up step is critical for separating the product from excess POCl₃ and its acidic byproducts. A common issue is the hydrolysis of the product back to the starting material if the quenching is not performed correctly[3].

    • Solutions:

      • Remove Excess POCl₃ First: Before quenching with water, it is crucial to remove the bulk of the unreacted POCl₃ under reduced pressure (rotary evaporation)[3]. This minimizes the violence and exothermicity of the subsequent quench.

      • Controlled Quenching: Pour the cooled, concentrated reaction residue slowly onto crushed ice or into ice-cold water with vigorous stirring[2]. This dissipates the heat from the hydrolysis of the remaining POCl₃. An "inverse quench" (adding water to the reaction mixture) can create localized hot spots and is generally discouraged due to the risk of runaway reactions[4].

      • pH Adjustment: After quenching, the aqueous solution will be highly acidic. Carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the pH is neutral or slightly basic (pH 7-8) before extraction.

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting start Low Yield Observed (<60%) check_moisture Assess Moisture Control start->check_moisture check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Work-up Procedure start->check_workup sol_moisture Implement Strict Anhydrous Technique: - Dry glassware thoroughly - Use fresh/distilled POCl₃ - Dry starting material check_moisture->sol_moisture Potential Issue sol_conditions Optimize Reaction Parameters: - Ensure steady reflux (105-110°C) - Monitor via TLC until SM is consumed - Avoid prolonged heating check_conditions->sol_conditions Potential Issue sol_workup Refine Post-Reaction Steps: - Remove excess POCl₃ via rotovap - Quench by adding residue to ice - Neutralize before extraction check_workup->sol_workup Potential Issue end Yield Improved sol_moisture->end sol_conditions->end sol_workup->end

Caption: A logical workflow for troubleshooting low product yield.

Question 2: My final product is impure, showing contamination even after purification. What are the likely impurities and how can I avoid them?

Answer: Impurities often stem from incomplete reactions, side reactions, or degradation during work-up and purification.

  • Impurity A: Unreacted Starting Material (4,5-Dichloro-3(2H)-pyridazinone)

    • Expert Insight: This is the most common impurity and indicates an incomplete reaction. The hydroxyl group of the starting material makes it significantly more polar than the product.

    • Avoidance & Removal:

      • Ensure Complete Reaction: As mentioned, use TLC to confirm the complete consumption of the starting material before proceeding to work-up. If the reaction stalls, consider adding a catalytic amount of a tertiary amine like triethylamine or using a combination of POCl₃ and PCl₅, which can enhance chlorinating power[3].

      • Purification: The polarity difference allows for effective separation by column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity, will elute the less polar this compound product first, leaving the starting material adsorbed to the silica.

  • Impurity B: Phosphoric Acid Byproducts

    • Expert Insight: If the work-up is not thorough, residual phosphoric acids from POCl₃ hydrolysis can contaminate the product, especially if the product is isolated by simple precipitation.

    • Avoidance & Removal:

      • Thorough Washing: During the liquid-liquid extraction, wash the organic layer multiple times with water and then with a saturated sodium bicarbonate solution to ensure all acidic residues are removed. A final wash with brine will help to remove residual water before drying.

  • Impurity C: Tarry Decomposition Products

    • Expert Insight: Dark, tarry materials are a sign of product or reagent degradation, often caused by excessive heat or localized hot spots during the work-up.

    • Avoidance & Removal:

      • Strict Temperature Control: Adhere to the optimal reflux temperature and avoid overheating. Ensure the work-up quench is performed at 0°C or below.

      • Purification: If tar is present, it may be necessary to first pass the crude product through a short plug of silica gel to remove the highly polar, colored impurities before performing a more careful final purification by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of POCl₃ in this reaction? Is it just a chlorinating agent?

    • A1: POCl₃ serves a dual role. It is the chlorinating agent and, when used in excess, also acts as the solvent[2]. The mechanism involves an initial phosphorylation of the lactam oxygen of the pyridazinone, forming a phosphate ester intermediate. This intermediate is a much better leaving group than a hydroxyl group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) on the carbon atom displaces the phosphate group, yielding the desired chlorinated product[5][6].

  • Q2: Can I use a different chlorinating agent, like thionyl chloride (SOCl₂)?

    • A2: While thionyl chloride is a common chlorinating agent for alcohols, phosphorus oxychloride is generally more effective and common for converting cyclic amides (lactams) and other nitrogen heterocycles to their chloro-derivatives[3]. Using SOCl₂ may result in lower yields or different side products in this specific transformation.

  • Q3: What are the key safety precautions for this synthesis?

    • A3: This reaction must be performed with extreme caution in a well-ventilated chemical fume hood.

      • Phosphorus Oxychloride (POCl₃): It is highly toxic, corrosive, and reacts violently with water[1][7]. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

      • Reaction Quenching: The quenching of POCl₃ is highly exothermic and releases corrosive HCl gas. Perform this step slowly and in an ice bath.

      • Pressure: Never conduct the reaction in a sealed vessel that cannot withstand a potential pressure increase.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and expected observations to guide the researcher.

Objective: To synthesize this compound from 4,5-Dichloro-3(2H)-pyridazinone.

Materials & Stoichiometry:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
4,5-Dichloro-3(2H)-pyridazinone164.9860.610.0 g1.0
Phosphorus Oxychloride (POCl₃)153.3358754 mL (~89.0 g)9.7

Procedure:

  • Preparation (Anhydrous Conditions):

    • Place a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware has been thoroughly oven-dried.

    • To the flask, add 4,5-Dichloro-3(2H)-pyridazinone (10.0 g, 60.6 mmol).

    • Causality Check: Starting with dry reagents and glassware is critical to prevent the hydrolysis of POCl₃, which would consume the reagent and lower the yield[1].

  • Reaction Setup & Execution:

    • In the fume hood, carefully add phosphorus oxychloride (54 mL, 587 mmol) to the reaction flask.

    • Begin stirring the mixture and heat it to a gentle reflux (~105-110°C) using a heating mantle.

    • Protocol Validation: The mixture should be a stirrable slurry that becomes more homogeneous as it heats. Maintain reflux for 4-6 hours.

    • Monitoring (Checkpoint): After 4 hours, pause heating, cool slightly, and carefully take a small aliquot from the reaction. Spot it on a TLC plate against the starting material. If starting material is still present, continue refluxing and check every hour. The reaction is complete when the starting material spot is no longer visible.

  • Work-up & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess POCl₃ using a rotary evaporator. The residue will be an oily solid.

    • Causality Check: Removing excess POCl₃ before quenching is a critical safety and yield-optimization step. It dramatically reduces the exothermicity and violence of the hydrolysis reaction[3].

    • Prepare a large beaker (2 L) containing ~500 g of crushed ice.

    • Crucial Step: With vigorous stirring, slowly and carefully pour the reaction residue onto the crushed ice. The residue may solidify upon contact. Use a small amount of an organic solvent like dichloromethane to rinse the flask and add it to the ice mixture.

    • Once the ice has melted, slowly neutralize the acidic solution to pH 7-8 by adding saturated sodium bicarbonate solution portion-wise. Be cautious of gas evolution (CO₂).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) or by silica gel column chromatography to yield pure this compound as a solid.

Reaction Mechanism Visualization

The chlorination proceeds via a phosphorylation-elimination mechanism.

Reaction_Mechanism SM Start: 4,5-Dichloro-3(2H)-pyridazinone (Lactam form) Intermediate O-Phosphorylated Intermediate (Good Leaving Group) SM->Intermediate + POCl₃ - HCl POCl3 POCl₃ Product Product: this compound Intermediate->Product + Cl⁻ Byproduct Cl₂P(O)O⁻ Chloride Cl⁻ Product->Byproduct (Leaving Group)

Caption: Simplified mechanism for the chlorination of the pyridazinone ring.

References

  • ResearchGate. How should I proceed in Chlorination using POCl3? Available from: [Link]

  • ResearchGate. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Available from: [Link]

  • PrepChem. Synthesis of 4,5-dichloro-3-pyridazone. Available from: [Link]

  • MDPI. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 2010. Available from: [Link]

  • ChemBK. Phosphorus oxychloride. Available from: [Link]

  • OECD Existing Chemicals Database. PHOSPHORYL TRICHLORIDE CAS N°: 10025-87-3. Available from: [Link]

  • National Institutes of Health (NIH). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Available from: [Link]

  • National Institutes of Health (NIH). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available from: [Link]

  • ResearchGate. Syntheses of 4,5-Dicyanopyridazine (1). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • MDPI. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Available from: [Link]

  • MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 2023. Available from: [Link]

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • PubMed. POCl3 chlorination of 4-quinazolones. J. Org. Chem., 2011. Available from: [Link]

  • Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • ACS Publications. Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. J. Med. Chem., 2014. Available from: [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. Available from: [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available from: [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available from: [Link]

Sources

Technical Support Center: Navigating the Complexities of 4,5-Dichloropyridazine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-dichloropyridazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a senior application scientist, I have compiled this resource to address common challenges, particularly focusing on the nuanced issues of side reactions and byproduct formation. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting.

I. Understanding the Reactivity of this compound

The this compound core is an electron-deficient heterocycle, a characteristic imparted by the two adjacent nitrogen atoms. This electron deficiency is the primary driver of its reactivity, making the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). However, this reactivity is a double-edged sword, often leading to a variety of side reactions if not properly controlled. This guide will walk you through the most common issues, their causes, and proven strategies for mitigation.

II. FAQs and Troubleshooting Guides

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: I am trying to perform a monosubstitution on this compound, but I am getting a significant amount of the di-substituted product. How can I improve the selectivity for the mono-adduct?

Answer: This is a classic challenge in the chemistry of di-haloheterocycles. The initial substitution of one chlorine atom can, in some cases, activate the second position towards further substitution, or the reaction conditions may be harsh enough to drive the reaction to completion.

Troubleshooting Di-substitution:

  • Stoichiometry is Key: The most straightforward approach is to use a stoichiometric amount of the nucleophile (typically 1.0 to 1.2 equivalents). This limits the availability of the nucleophile for the second substitution.

  • Temperature Control: Running the reaction at a lower temperature will slow down the rate of both the first and second substitution. Since the second substitution is often the slower of the two, careful temperature control can significantly favor the mono-substituted product. Consider starting at a low temperature (e.g., -78 °C or 0 °C) and slowly warming the reaction mixture while monitoring its progress.[1]

  • Slow Addition: Instead of adding the nucleophile all at once, employ a syringe pump for slow, controlled addition. This maintains a low concentration of the nucleophile in the reaction mixture, further disfavoring the di-substitution.

  • Choice of Base: If a base is required, a weaker, non-nucleophilic base is often preferable. Strong bases can deprotonate the mono-substituted product, making it more nucleophilic and prone to dimerization or other side reactions.

  • Solvent Effects: The choice of solvent can influence the relative rates of the mono- and di-substitution. A less polar solvent may slow down the overall reaction, allowing for better control.

Table 1: General Guidance for Controlling Mono- vs. Di-substitution in SNAr Reactions

ParameterTo Favor Mono-substitutionTo Favor Di-substitution
Nucleophile Stoichiometry 1.0 - 1.2 equivalents> 2.0 equivalents
Temperature Lower (e.g., 0 °C to RT)Higher (e.g., RT to reflux)
Addition of Nucleophile Slow, controlled additionRapid, single portion
Base Strength Weaker (e.g., K₂CO₃, DIPEA)Stronger (e.g., NaH, NaOt-Bu)

Question 2: My SNAr reaction is sluggish, and upon heating, I observe the formation of what appears to be a hydroxylated byproduct. What is happening and how can I avoid it?

Answer: The formation of a hydroxylated byproduct suggests that hydrolysis of the C-Cl bond is occurring. While this compound is relatively stable, under basic conditions and at elevated temperatures, water present in the reaction mixture can act as a nucleophile, leading to the formation of chlorohydroxypyridazines or dihydroxypyridazines.

Troubleshooting Hydrolysis:

  • Anhydrous Conditions: Ensure that all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude atmospheric moisture.

  • Base Selection: If possible, use a non-hydroxide base. Bases like potassium carbonate or sodium hydride are preferable to sodium hydroxide or potassium hydroxide.

  • Temperature and Reaction Time: As with di-substitution, hydrolysis is often more prevalent at higher temperatures and longer reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the hydrolysis byproduct.

Workflow for Minimizing Hydrolysis in SNAr Reactions

Caption: A workflow for preventing hydrolysis side reactions.

B. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

Question 3: I am performing a Suzuki-Miyaura coupling with a boronic acid and this compound, and I am observing a significant amount of a homo-coupled bipyridazine byproduct. What causes this and how can I suppress it?

Answer: Homo-coupling of the pyridazine starting material is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] This occurs when two molecules of the this compound couple with each other. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of the palladium catalyst, which is a key step in the catalytic cycle.[2]

Troubleshooting Pyridazine Homo-coupling:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often suppress homo-coupling by favoring the desired cross-coupling pathway. Experiment with ligands such as SPhos, XPhos, or RuPhos.

  • Catalyst Pre-activation: In some cases, incomplete activation of the palladium precatalyst can lead to species that promote homo-coupling. A brief pre-heating of the palladium source and ligand before adding the substrates can sometimes be beneficial.

  • Reaction Temperature: While higher temperatures are often needed for the activation of C-Cl bonds, excessively high temperatures can promote side reactions. A careful optimization of the reaction temperature is recommended.

  • Base and Solvent: The choice of base and solvent can also play a role. A thorough screening of different conditions may be necessary to find the optimal combination for your specific substrates.

Question 4: In my Suzuki coupling, I am also seeing a significant amount of the homo-coupled product from my boronic acid. How can I prevent this?

Answer: Homo-coupling of the boronic acid is another frequent side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen and the instability of the boronic acid itself.[3]

Troubleshooting Boronic Acid Homo-coupling:

  • Thorough Degassing: Oxygen is a known promoter of boronic acid homo-coupling.[3] Ensure that your reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

  • Use Fresh Boronic Acids: Boronic acids can degrade over time, leading to byproducts that can facilitate homo-coupling. Use freshly purchased or prepared boronic acids. Alternatively, more stable boronate esters (e.g., pinacol esters) can be used.[2]

  • Slow Addition of Boronic Acid: Similar to controlling di-substitution in SNAr reactions, slow addition of the boronic acid can help to keep its concentration low and minimize homo-coupling.[2]

Mechanism of Boronic Acid Homo-Coupling

Caption: Simplified mechanism of palladium-mediated boronic acid homo-coupling.

Question 5: I am attempting a Buchwald-Hartwig amination on this compound and I am getting a mixture of the mono- and di-aminated products, as well as some hydrodehalogenation. How can I improve the selectivity?

Answer: Controlling selectivity in the Buchwald-Hartwig amination of dihaloheterocycles can be challenging. The formation of both mono- and di-substituted products is a common issue, similar to SNAr reactions. Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is another potential side reaction.

Troubleshooting Buchwald-Hartwig Amination:

  • Controlling Mono- vs. Di-amination:

    • Stoichiometry and Temperature: Similar to SNAr, using a controlled amount of the amine (1.0-1.2 equivalents) and a lower reaction temperature can favor mono-amination.

    • Ligand Choice: The steric and electronic properties of the ligand can influence the selectivity. Bulky ligands may favor mono-substitution due to steric hindrance around the metal center.

  • Minimizing Hydrodehalogenation:

    • Source of Hydride: Hydrodehalogenation can occur if there is a source of hydride in the reaction mixture. This can sometimes come from the solvent (e.g., isopropanol) or the amine itself if it has an α-hydrogen.

    • Base Selection: The choice of base can also be a factor. Experiment with different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) to find one that minimizes this side reaction.

    • Reaction Time: Prolonged reaction times can sometimes lead to increased hydrodehalogenation.

Table 2: Troubleshooting Common Issues in Palladium-Catalyzed Cross-Coupling of this compound

IssuePotential Cause(s)Recommended Solution(s)
Pyridazine Homo-coupling Inappropriate ligand, catalyst deactivationScreen bulky, electron-rich ligands; pre-activate catalyst; optimize temperature.
Boronic Acid Homo-coupling Presence of oxygen, unstable boronic acidThoroughly degas the reaction mixture; use fresh boronic acid or a boronate ester; slow addition of the boronic acid.[2][3]
Di-amination (Buchwald-Hartwig) Excess amine, high temperatureUse 1.0-1.2 eq. of amine; optimize for the lowest effective temperature.
Hydrodehalogenation Hydride source in the reaction, prolonged reaction timeUse aprotic solvents; screen different bases; monitor reaction and work-up promptly.

III. Concluding Remarks

The chemistry of this compound is rich and full of potential for the synthesis of novel compounds. However, its inherent reactivity requires a careful and considered approach to experimental design. By understanding the common side reactions and the factors that influence their formation, you can develop robust and efficient synthetic protocols. This guide is intended to be a starting point for your troubleshooting efforts. Remember that every reaction is unique, and a systematic optimization of the reaction parameters is often the key to success.

IV. References

  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2945.

  • The University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16358-16380.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1745.

Sources

Technical Support Center: Purification of 4,5-Dichloropyridazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5-Dichloropyridazine and its analogues. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity materials. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a rational purification strategy.

Q1: What are the primary methods for purifying crude this compound and its derivatives?

The two most effective and widely used methods are flash column chromatography and recrystallization.[1] The choice between them depends on the nature of the impurities, the quantity of material, and the physical properties of your specific derivative (solid vs. oil). Less common, but useful in specific situations, are techniques like extraction with aqueous solutions to remove ionic impurities or treatment with chemical scavengers for reactive by-products.[2][3]

Q2: How do I decide between flash chromatography and recrystallization?

This is a critical decision. Flash chromatography is a more versatile technique that separates compounds based on their differential adsorption to a stationary phase, making it ideal for:

  • Complex mixtures: When multiple by-products are present.

  • Oily or amorphous products: Compounds that do not crystallize readily.

  • Small-scale purification: When material quantity is low (<5 g).

Recrystallization is a highly effective, scalable, and often more economical method that relies on differences in solubility between the desired compound and impurities. It is the preferred method when:

  • The product is a solid.

  • A high degree of purity is required (>99.5%). [4]

  • The impurities have significantly different solubility profiles from the product.

  • Scaling up the purification for larger quantities.

A logical workflow for this decision is presented below.

dot digraph "Purification_Decision_Tree" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Crude Product Analysis"]; check_purity [label="Assess Purity & Impurity Profile (TLC, NMR)", shape=diamond, style=filled, fillcolor="#FBBC05"]; is_solid [label="Is the Product a Solid?", shape=diamond, style=filled, fillcolor="#FBBC05"]; quantity [label="Quantity of Material?", shape=diamond, style=filled, fillcolor="#FBBC05"];

chromatography [label="Flash Column Chromatography", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallization [label="Recrystallization", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_purity; check_purity -> is_solid [label=" Major Impurities Present"]; check_purity -> recrystallization [label=" Relatively Pure (>90%)"]; is_solid -> quantity [label="Yes"]; is_solid -> chromatography [label="No (Oil/Gum)"]; quantity -> recrystallization [label="Large (>5g)"]; quantity -> chromatography [label="Small (<5g)"]; } dot Caption: Decision tree for selecting the primary purification method.

Q3: What are the most common impurities I should expect?

Impurities typically originate from the synthetic route. For dichloropyridazines synthesized from maleic hydrazide and phosphorus oxychloride (POCl₃), common impurities include:

  • Unreacted starting materials: Residual maleic hydrazide.

  • Reagent-derived by-products: Phosphorous acids from the quenching of excess POCl₃.[2]

  • Over-chlorinated or under-chlorinated species: Tri- or mono-chlorinated pyridazines.

  • Positional isomers: Depending on the substitution pattern of the precursor.

  • Solvent and water: Residual solvents from the reaction or workup.

Q4: Are dichloropyridazines stable during purification? I've noticed some product degradation.

While generally robust, dichloropyridazines are nitrogen-containing heterocycles and can be sensitive to certain conditions. The pyridazinic nitrogens are basic and can interact strongly with acidic sites on standard silica gel, sometimes leading to streaking on TLC or poor recovery from a column.[5][6] This acidic environment can, in some cases, catalyze the degradation of sensitive functional groups on derivatives. It is always prudent to assess the stability of your compound on a TLC plate before committing to a large-scale column.[7]

Section 2: Troubleshooting Guides

This section is formatted to address specific experimental failures with causal analysis and actionable solutions.

Problem 1: My compound is streaking badly during column chromatography, leading to poor separation.

  • Possible Cause 1: Acidic Silica Gel Interaction. Pyridazines are basic heterocycles. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly.[6]

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.[8] Add 0.5-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide to the elution solvent.[5][6] This neutralizes the acidic sites, resulting in sharper peaks and better separation.

  • Possible Cause 2: Inappropriate Solvent System. The polarity of your eluent may be too low, causing the compound to move very slowly and spread out, or too high, causing it to move with the solvent front along with impurities.

  • Solution: Methodically re-develop your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your desired compound. This provides the optimal balance of movement and interaction with the stationary phase for good separation.[8]

dot digraph "Chromatography_Troubleshooting" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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start -> check_tlc; check_tlc -> streaking_node; streaking_node -> add_base [label="Yes"]; streaking_node -> rf_node [label="No"]; rf_node -> adjust_polarity [label="No"]; rf_node -> check_loading [label="Yes"]; check_loading -> reduce_load [label="Overloaded"]; } dot Caption: Workflow for troubleshooting poor column chromatography separation.

Problem 2: My product "oiled out" during recrystallization instead of forming crystals.

  • Possible Cause 1: Supersaturation or Rapid Cooling. The solution is too concentrated, or it was cooled too quickly, preventing the molecules from aligning into a crystal lattice.[6]

  • Solution: Gently heat the mixture to re-dissolve the oil. Add a small amount (1-5% of total volume) of the hot solvent to reduce the concentration slightly. Allow the flask to cool very slowly, initially at room temperature, before moving to an ice bath.[6]

  • Possible Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation.

  • Solution: If slow cooling fails, the product may require a preliminary purification step. A quick filtration through a short plug of silica gel can remove baseline impurities and often facilitates subsequent crystallization.[6][7]

Problem 3: My final product is a white solid, but it has a persistent yellow or brown tint.

  • Possible Cause 1: Trace Metal Impurities. If a transition metal catalyst (e.g., Palladium) was used in the synthesis, trace amounts can be difficult to remove and cause coloration.[9]

  • Solution: Stir the product in a solvent with a metal scavenger resin or activated carbon, followed by filtration. In some cases, a specific chemical treatment may be necessary. For instance, a process for purifying 3,6-dichloropyridazine involves treating the crude product with sodium metabisulfite to react with and remove impurities, drastically improving the color and purity.[2]

  • Possible Cause 2: Highly Conjugated/Colored By-products. A small amount of a intensely colored impurity may be co-eluting or co-crystallizing with your product.

  • Solution: Re-evaluate your purification. For chromatography, try a different solvent system (e.g., switch from hexanes/ethyl acetate to dichloromethane/methanol) to alter the selectivity.[6] For recrystallization, try a completely different solvent or solvent pair.

Section 3: Key Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf of ~0.3. A good starting point is a mixture of hexanes and ethyl acetate.[5] For basic dichloropyridazine derivatives, add 0.5% triethylamine to this mixture.[5][6]

  • Column Packing ("Wet-Packing"):

    • Place a cotton or glass wool plug at the bottom of the column and add a ~1 cm layer of sand.

    • In a beaker, create a slurry of silica gel in your starting, non-polar solvent (e.g., hexanes). The amount of silica should be 50-100 times the mass of your crude sample.[10]

    • Pour the slurry into the column and use gentle air pressure to pack it, ensuring no air bubbles or cracks form.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the product, add a small amount of silica gel, evaporate the solvent on a rotary evaporator, and carefully add the resulting free-flowing powder to the top of the packed column.[8]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure and begin collecting fractions. Monitor the elution using TLC.

    • For difficult separations, a gradient elution (slowly increasing the percentage of the polar solvent) can be highly effective.[7][8]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. Test small amounts of your product in various solvents (see Table 2). N-hexane and ethanol are common choices for dichloropyridazines.[1][4][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Compound PolarityNon-Polar ComponentPolar ComponentModifier (if needed)
Low to MediumHexanes / Petroleum EtherEthyl Acetate0.5-1% Triethylamine[5]
Medium to HighDichloromethaneMethanol0.5-1% Triethylamine[6]
Very LowHexanesDichloromethaneNone
Very High (Basic)Dichloromethane10% NH₄OH in MethanolPre-mixed in polar component

Table 2: Common Solvents for Recrystallization of Dichloropyridazines

SolventPolarityBoiling Point (°C)Comments
n-HexaneNon-polar69Excellent for non-polar derivatives; often yields high-quality white crystals.[1][4]
EthanolPolar Protic78Good general-purpose solvent for more functionalized derivatives.[11]
Ethanol/WaterPolar ProticVariableA co-solvent system that is highly tunable for optimizing solubility.[5]
Ethyl AcetateMid-polar77Can be used alone or as a co-solvent with hexanes.[5]
TolueneNon-polar111Useful for compounds requiring higher dissolution temperatures.

References

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • US3004027A - Process for purification of 3,6-dichloropyridazine - Google P
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])

  • chemical studies on 3,6-dichloropyridazine - Journal of American Science. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines - Liberty University. (URL: [Link])

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. (URL: [Link])

  • column chromatography & purification of organic compounds - YouTube. (URL: [Link])

  • Purification: Tips for Flash Column Chromatography - University of Rochester. (URL: [Link])

  • Troubleshooting Flash Column Chromatography - University of Rochester. (URL: [Link])

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (URL: [Link])

  • Extraction Of Bio-Active Compounds From Medicinal Plants. - Column Chromatography. (URL: [Link])

  • Purification Troubleshooting : r/chemistry - Reddit. (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. (URL: [Link])

Sources

Technical Support Center: Regioselective Functionalization of 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4,5-dichloropyridazine. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of manipulating this versatile heterocyclic scaffold. The inherent asymmetry and electronic properties of the pyridazine ring present unique challenges in achieving desired regioselectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the regioselective functionalization of this compound, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve these issues.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: My SNAr reaction on this compound with an amine nucleophile is yielding a mixture of C4 and C5 substituted products with no clear selectivity. How can I improve the regioselectivity for substitution at the C4 position?

Answer: This is a frequent challenge stemming from the subtle electronic differences between the C4 and C5 positions of the pyridazine ring. The two nitrogen atoms exert a strong electron-withdrawing effect, activating both chlorine atoms for nucleophilic attack. However, the C4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position. Achieving high regioselectivity often requires fine-tuning of reaction conditions to exploit these subtle electronic differences.

Root Cause Analysis:

  • Steric Hindrance: Bulky nucleophiles may exhibit a preference for the less sterically hindered C4 position.

  • Reaction Temperature: Higher temperatures can lead to a loss of selectivity, favoring the thermodynamically more stable product, which may not be the desired regioisomer. Lower temperatures often favor kinetic control, enhancing selectivity for the more reactive site.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and stabilize transition states differently, thereby affecting regioselectivity.

  • Base Strength: The choice and stoichiometry of the base can significantly impact the nucleophilicity of the amine and the overall reaction pathway.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Start the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. This can enhance the kinetic selectivity for the more electrophilic C4 position.

  • Solvent Screening: If using a polar aprotic solvent like DMF or DMSO, consider switching to a less polar solvent such as THF or 1,4-dioxane. This can sometimes accentuate the inherent electronic differences between the C4 and C5 positions.

  • Base Optimization: If using a strong, non-coordinating base like triethylamine (TEA), consider switching to a weaker base like potassium carbonate (K2CO3) or a hindered base like diisopropylethylamine (DIPEA). This can modulate the nucleophile's reactivity.

  • Steric Shielding (Nucleophile Modification): If possible, temporarily introduce a bulky protecting group (e.g., a tert-butoxycarbonyl group on an amine) to increase the steric demand of the nucleophile, which can favor attack at the less hindered C4 position.

Workflow for Optimizing C4 Selectivity:

G cluster_0 Troubleshooting S(N)Ar Regioselectivity A Start: Poor C4/C5 Selectivity B Lower Reaction Temperature (e.g., 0 °C to -20 °C) A->B C Analyze C4:C5 Ratio B->C D Screen Solvents (e.g., THF, Dioxane) C->D Selectivity Improved? No H Successful C4 Functionalization C->H Selectivity Improved? Yes E Analyze C4:C5 Ratio D->E F Optimize Base (e.g., K2CO3, DIPEA) E->F Selectivity Improved? No E->H Selectivity Improved? Yes G Analyze C4:C5 Ratio F->G G->H Selectivity Improved? Yes I Consider Nucleophile Modification G->I Selectivity Improved? No J Re-evaluate Strategy I->J

Caption: Troubleshooting workflow for SNAr reactions.

Issue 2: Low Yields in Suzuki Cross-Coupling Reactions

Question: I am attempting a Suzuki cross-coupling with a boronic acid at the C4 position of a mono-substituted 4-chloro-5-aminopyridazine, but I'm getting very low yields and significant starting material recovery. What could be the issue?

Answer: Low yields in Suzuki couplings on pyridazine scaffolds can often be attributed to catalyst inhibition, inefficient transmetalation, or decomposition of the starting material or product. The pyridazine nitrogens can coordinate to the palladium catalyst, leading to catalyst deactivation.

Root Cause Analysis:

  • Catalyst Inhibition: The lone pairs on the pyridazine nitrogen atoms can act as ligands for the palladium center, leading to the formation of inactive catalyst complexes.

  • Poor Ligand Choice: The ligand's role is to stabilize the palladium catalyst and facilitate the catalytic cycle. A suboptimal ligand may not be effective in preventing catalyst deactivation or promoting the reductive elimination step.

  • Base Incompatibility: The choice of base is critical for the transmetalation step. An inappropriate base can lead to boronic acid decomposition or fail to activate the boronic acid sufficiently.

  • Degradation: Pyridazine derivatives can sometimes be unstable under prolonged heating or in the presence of strong bases.

Troubleshooting Protocol:

  • Ligand Selection: For electron-deficient heterocyclic systems like pyridazines, bulky and electron-rich phosphine ligands are often more effective. Consider switching from common ligands like PPh3 to more specialized ligands such as SPhos, XPhos, or RuPhos. These ligands can promote reductive elimination and stabilize the active catalytic species.

  • Catalyst and Pre-catalyst Choice: Use a pre-formed palladium pre-catalyst, such as Pd(OAc)2 with a suitable ligand, or a more advanced pre-catalyst like SPhos-Pd-G3. These are often more robust and efficient.

  • Base and Solvent System: A common and effective system for Suzuki couplings on pyridazines is K3PO4 or K2CO3 as the base in a solvent mixture like 1,4-dioxane/water. The water is crucial for the hydrolysis of the boronic acid and the subsequent transmetalation.

  • Temperature Control: While Suzuki reactions often require heat, excessive temperatures can lead to degradation. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

Recommended Starting Conditions for Suzuki Coupling:

ComponentRecommendationRationale
Catalyst Pd(OAc)2 (2-5 mol%) or SPhos-Pd-G3 (2-5 mol%)Robust and efficient for heteroaromatic systems.
Ligand SPhos (4-10 mol%) or XPhos (4-10 mol%)Bulky, electron-rich ligand to promote catalysis.
Base K3PO4 (2-3 equivalents)Effective for transmetalation with minimal side reactions.
Solvent 1,4-Dioxane / H2O (e.g., 4:1 v/v)Promotes solubility and facilitates transmetalation.
Temperature 80-100 °CBalances reaction rate with substrate stability.

Part 2: Frequently Asked Questions (FAQs)

Q1: Between the C4 and C5 positions on this compound, which is generally more reactive towards nucleophiles?

A1: The C4 position is generally considered more electrophilic and therefore more reactive towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the two nitrogen atoms, with the N1 nitrogen having a more pronounced effect on the C4 position. However, this selectivity can be influenced and sometimes reversed by steric factors and specific reaction conditions.

Q2: Is it possible to achieve selective functionalization at the C5 position?

A2: Yes, while C4 is typically more reactive, selective functionalization at C5 is achievable. One common strategy is to first introduce a substituent at the C4 position, which then electronically deactivates this position towards further substitution. A subsequent functionalization reaction can then be directed to the C5 position. Alternatively, directing group strategies can be employed to favor C5 functionalization.

Q3: For a sequential cross-coupling reaction, which coupling should I perform first, Suzuki or Buchwald-Hartwig?

A3: The order of sequential cross-coupling reactions depends on the specific substrates and desired final product. However, a common strategy is to perform the Suzuki coupling first to form a C-C bond, followed by the Buchwald-Hartwig amination to form a C-N bond. This is because the conditions for Buchwald-Hartwig amination (stronger bases, potentially higher temperatures) can sometimes be harsher and may lead to decomposition of the boronic acid or the product of the Suzuki reaction if performed in the reverse order.

Q4: How can I selectively reduce only one of the chloro substituents?

A4: Selective dehalogenation can be challenging. One approach is to leverage the differential reactivity of the C4 and C5 positions. For instance, you could first perform a nucleophilic substitution at the more reactive C4 position with a group that can be easily removed later (e.g., a hydrazine group). Then, after functionalizing the C5 position, the C4 substituent can be removed under specific conditions. Alternatively, catalytic transfer hydrogenation using a palladium catalyst with a suitable hydrogen donor (e.g., ammonium formate) may exhibit some regioselectivity, often favoring the reduction of the more electron-deficient C4-Cl bond. Optimization of the catalyst, solvent, and hydrogen source would be necessary.

Decision Tree for Sequential Functionalization:

G cluster_1 Sequential Functionalization Strategy Start Start: this compound Decision1 Desired First Substitution? Start->Decision1 PathA S(N)Ar at C4 (Kinetic Control) Decision1->PathA C-N, C-O, C-S bond PathB Cross-Coupling at C4 (e.g., Suzuki) Decision1->PathB C-C bond IntermediateA 4-Substituted-5-chloropyridazine PathA->IntermediateA PathB->IntermediateA Decision2 Desired Second Substitution? IntermediateA->Decision2 FinalA S(N)Ar at C5 Decision2->FinalA C-N, C-O, C-S bond FinalB Cross-Coupling at C5 Decision2->FinalB C-C bond Product 4,5-Disubstituted Pyridazine FinalA->Product FinalB->Product

Caption: Strategy for sequential functionalization of this compound.

References

  • Pyridazines in medicinal chemistry: a review of recent advances. RSC Medicinal Chemistry. [Link]

  • Recent advances of transition-metal-catalyzed C–H bond functionalization of pyridazines and their N-oxides. Organic & Biomolecular Chemistry. [Link]

Technical Support Center: Managing Thermal Stability of 4,5-Dichloropyridazine in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4,5-Dichloropyridazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive intermediate in high-temperature synthetic applications. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure reaction efficiency, reproducibility, and, most importantly, operational safety. The inherent reactivity of the dichloropyridazine core, while synthetically advantageous, presents thermal stability challenges that must be proactively managed.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My reaction is exhibiting a sudden, uncontrolled temperature spike (runaway reaction). What is happening and how can I prevent it?

Answer: A runaway reaction is a critical safety event caused by an exothermic process that accelerates, generating heat faster than it can be removed by the cooling system.[1] For this compound, this can be triggered by rapid, unmoderated nucleophilic substitution or decomposition, especially at elevated temperatures. The root causes often involve inadequate process control, poor understanding of the reaction thermochemistry, or substandard operational procedures.[1][2]

Causality & Prevention:

  • Inadequate Heat Dissipation: As reaction scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. A reaction that is manageable at 100 mg scale can become a dangerous runaway at 10 g scale without proper engineering controls.

  • Over-concentration or Rapid Reagent Addition: Adding a reactive nucleophile or catalyst too quickly can initiate a highly exothermic event that overwhelms the system's cooling capacity.[3]

  • Induction Periods: Some reactions have an induction period where little to no heat is generated, which can be misleading. Once the reaction initiates, it can proceed with unexpected vigor.[3]

Troubleshooting & Prevention Protocol:

  • Characterize Thermal Hazards: Before proceeding to a large scale, perform a thermal analysis of your specific reaction mixture using Differential Scanning Calorimetry (DSC) or a similar technique. This will help you determine the onset temperature of any dangerous exotherms.[4][5]

  • Ensure Adequate Cooling: Use a reactor vessel with a high surface area for heat exchange and a reliable cooling system (e.g., a cryostat). Ensure the cooling capacity is sufficient to handle the maximum potential heat output of the reaction.

  • Controlled Reagent Addition: Always add the limiting reagent or the most reactive component slowly and sub-surface via a syringe pump. This allows the reaction heat to be dissipated as it is generated. Monitor the internal temperature closely during the addition.

  • Use of an Appropriate Solvent: Select a solvent with a boiling point that can act as a heat sink, but be aware that a boiling solvent can also increase reactor pressure if not properly vented.

  • Emergency Preparedness: Always conduct high-temperature reactions behind a blast shield in a well-ventilated fume hood.[6] Have an appropriate quenching agent and a cooling bath (e.g., ice/water) readily available.

G cluster_0 Runaway Reaction Troubleshooting Workflow start Uncontrolled Temperature Spike action1 IMMEDIATE ACTION: 1. Stop Reagent Addition 2. Apply Maximum Cooling 3. Prepare for Quench start->action1 decision1 Is Temperature Under Control? action1->decision1 action2 Execute Emergency Quench (Use pre-determined, non-reactive agent) decision1->action2 No action3 Maintain Cooling & Monitor System Until Stable decision1->action3 Yes end Reaction Terminated Safely action2->end action3->end

Caption: Workflow for immediate response to a thermal runaway event.

Issue 2: My reaction yield is low and I'm observing significant tar or char formation.

Answer: Low yields coupled with the formation of insoluble, dark-colored byproducts ("tar") at high temperatures are typically indicative of thermal decomposition of either your starting material or your desired product. Pyridazine rings, while aromatic, can be susceptible to polymerization or fragmentation under harsh conditions.

Causality & Solutions:

  • Operating Above Decomposition Temperature: Every compound has a temperature threshold beyond which it begins to break down. Prolonged heating above this point, even slightly, can drastically reduce yields.

  • Presence of Catalytic Impurities: Trace metals or acidic/basic impurities can lower the decomposition temperature and catalyze polymerization pathways.

  • Atmosphere Control: Reactions open to the atmosphere can lead to oxidative degradation, which is often accelerated at high temperatures.

Troubleshooting & Optimization Protocol:

  • Reaction Monitoring: Use analytical techniques like HPLC or GC-MS to monitor the reaction progress.[7] Look for the appearance of multiple unknown peaks or a decrease in the concentration of your desired product after an initial increase. This suggests product degradation.

  • Temperature Optimization: Systematically lower the reaction temperature in 10 °C increments to find the minimum temperature required for a reasonable reaction rate. While this may increase reaction time, it often leads to a cleaner reaction and higher isolated yield.[8]

  • Inert Atmosphere: Always conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[8]

  • Solvent Purity: Use high-purity, anhydrous solvents to minimize side reactions.

  • Purify Starting Materials: Ensure the this compound and other reagents are of high purity. Impurities can have a significant negative impact on reaction outcome.

G cluster_1 Decomposition Pathways of this compound start This compound path1 High Temp Nucleophile start->path1:f0 path2 path2 start->path2:f0 product Desired Product (e.g., SNAr Adduct) path1:f1->product byproducts Polymerization / Tar path2:f1->byproducts gases Fragmentation (HCl, NOx, etc.) path2:f1->gases

Caption: Potential reaction vs. decomposition pathways at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of this compound? There is no single, universally cited decomposition temperature in the literature. This value is highly dependent on the purity of the sample, the heating rate, and the surrounding atmosphere. It is critical to determine the thermal stability empirically using methods like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) before planning any high-temperature, large-scale synthesis.[5] As a general precaution, it is wise to assume the potential for decomposition at temperatures exceeding 150-200 °C, especially during prolonged heating.

Q2: What are the hazardous decomposition products? Upon thermal decomposition, this compound is expected to release toxic and corrosive gases. These can include hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO2).[9] All reactions must be conducted in a certified chemical fume hood.

Q3: How should this compound be stored and handled? Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10][11] Keep the container tightly sealed.[12] When handling, wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[9] Avoid creating dust.

Q4: My reaction is sluggish even at high temperatures. What can I do? If your reaction is slow, increasing the temperature further may risk decomposition. Consider these alternatives:

  • Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which can accelerate nucleophilic substitution reactions.[13]

  • Catalysis: Investigate if your reaction can be catalyzed. For example, cross-coupling reactions often require a palladium or copper catalyst, while other substitutions might benefit from phase-transfer catalysis.

  • Microwave Chemistry: Microwave-assisted synthesis can often dramatically reduce reaction times and may lead to cleaner conversions by providing rapid, uniform heating.

Q5: What analytical methods are best for monitoring these reactions?

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and confirming the mass of products and impurities. Note that some compounds may decompose at the high temperatures of the GC inlet.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation of your final product and any isolated byproducts.

Quantitative Data Summary
ParameterValue / RecommendationSource
Molecular Formula C₄H₂Cl₂N₂
Molecular Weight 148.98 g/mol
Physical Form Solid
Storage Conditions Cool, dry, well-ventilated, tightly sealed container[12][14]
Recommended PPE Safety goggles, impervious gloves, lab coat[9][11]
Hazardous Decomposition HCl, NOx, CO, CO₂[9]
Thermal Analysis Recommended via DSC/TGA before scale-up[4][5]
Protocol: Safely Conducting a High-Temperature Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general framework. You must adapt it based on your specific reagents and a thorough risk assessment. [15]

Objective: To substitute one of the chlorine atoms on this compound with a generic nucleophile (NuH) in a high-boiling solvent like DMSO.

Materials:

  • This compound

  • Nucleophile (NuH) (e.g., an amine or thiol)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Anhydrous DMSO

  • Three-neck round-bottom flask

  • Reflux condenser with inert gas inlet

  • Thermometer or thermocouple probe measuring internal temperature

  • Magnetic stirrer and hotplate

  • Syringe pump (for liquid nucleophiles)

  • Blast shield

Procedure:

  • Risk Assessment: Review the Safety Data Sheets (SDS) for all reagents. Perform a thermal analysis (DSC/TGA) on the reaction mixture if this is a new or scaled-up procedure.[15]

  • Setup: Assemble the glassware in a chemical fume hood. Ensure the flask is securely clamped. Place the entire setup behind a blast shield.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Charge Reagents: To the flask, add this compound (1.0 eq), the base (1.2 eq), and anhydrous DMSO. Begin stirring.

  • Heating: Slowly heat the mixture to the target temperature (e.g., 100 °C). Do not exceed the predetermined safe operating temperature.

  • Controlled Addition: Once the temperature is stable, begin the slow, dropwise addition of the nucleophile (1.1 eq) using the syringe pump over a period of 1-2 hours. Monitor the internal temperature closely. If a significant exotherm is observed, immediately stop the addition and apply cooling.

  • Reaction: After the addition is complete, maintain the reaction at the target temperature. Monitor its progress by TLC or HPLC at regular intervals (e.g., every hour).

  • Cooldown: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Do not dismantle the apparatus while it is hot.

  • Workup: Carefully pour the cooled reaction mixture into water and proceed with the appropriate extraction and purification procedures.

References
  • Capot Chemical. MSDS of this compound hydrochloride. [Link]

  • Gustin, J. L. (2010). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin, 216, 10-15.
  • Attanasi, O. A., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1844-1867. [Link]

  • Attanasi, O. A., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1844-1867. [Link]

  • Klis, S., et al. (2021). Investigation of Herbicide Decomposition Efficiency by Means of Detonative Combustion. Materials, 14(21), 6393. [Link]

  • Maschio, G., et al. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 31-36.
  • ARIA. Runaway reactions, case studies, lessons learned. [Link]

  • Lee, H. G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 753-757.
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Isbester, K. A., & Hein, J. E. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 30(6), 46-49. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Paquette, L. A., & Barrett, J. H. (1969). 2,7-Dimethyloxepin. Organic Syntheses, 49, 62. [Link]

  • Fisher Scientific. 4,5-Dichloropyridazin-3(2H)-one, 98%. [Link]

  • Fischer, N., et al. (2007). Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines. Zeitschrift für anorganische und allgemeine Chemie, 633(9), 1357-1363.
  • Monogarov, K. A., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[9][10][12]Triazolo[4,3-b][1][9][10][12]tetrazine. Molecules, 27(20), 7013. [Link]

Sources

Technical Support Center: Scalability Considerations for the Synthesis of 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dichloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. We will delve into a plausible and robust synthetic route, addressing potential challenges and providing practical, field-tested solutions in a comprehensive question-and-answer format. Our focus is on ensuring scientific integrity, safety, and scalability at every stage.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, its scalable synthesis presents unique challenges that require careful consideration of reaction conditions, reagent handling, and product purification. This guide will focus on a two-step synthetic pathway, starting from readily available mucochloric acid.

Proposed Synthetic Pathway

A viable route to this compound involves a two-step process:

  • Step 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone from mucochloric acid and a hydrazine source.

  • Step 2: Deoxychlorination of 4,5-Dichloro-3(2H)-pyridazinone to yield the final product, this compound.

Synthetic Pathway Mucochloric Acid Mucochloric Acid 4,5-Dichloro-3(2H)-pyridazinone 4,5-Dichloro-3(2H)-pyridazinone Mucochloric Acid->4,5-Dichloro-3(2H)-pyridazinone Hydrazine Hydrate or Sulfate This compound This compound 4,5-Dichloro-3(2H)-pyridazinone->this compound Phosphorus Oxychloride (POCl3)

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

This initial step involves the cyclization of mucochloric acid with a hydrazine source to form the pyridazinone ring.

Frequently Asked Questions (FAQs)

Q1: What is the recommended hydrazine source for this reaction on a large scale?

A1: While both hydrazine hydrate and hydrazine sulfate can be used, for scalability and safety, hydrazine sulfate is often preferred.[1] Hydrazine hydrate is highly volatile and flammable, posing significant handling risks at larger scales. Hydrazine sulfate is a more stable, solid salt, which is easier and safer to handle. However, its use requires a base, such as sodium acetate, to liberate the free hydrazine in situ.[1]

Q2: How critical is temperature control during the initial cyclization?

A2: Temperature control is crucial for both reaction efficiency and safety. The reaction of mucochloric acid with hydrazine is exothermic. On a small scale, this exotherm is easily managed. However, during scale-up, inadequate heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and pressure. It is recommended to add the hydrazine source portion-wise to the heated solution of mucochloric acid to maintain better control over the reaction temperature.

Q3: What are the common impurities in this step and how can they be minimized?

A3: Common impurities can include unreacted starting materials and side-products from the incomplete cyclization or degradation of mucochloric acid. To minimize these, ensure the reaction goes to completion by monitoring via TLC or HPLC. Using a slight excess of the hydrazine source can also help drive the reaction forward. Purification is typically achieved by recrystallization from water.[1]

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; incorrect pH; suboptimal temperature.Monitor reaction completion; ensure the presence of a suitable base if using hydrazine sulfate; maintain the recommended reaction temperature.
Product is difficult to filter Fine particulate matter formed.Allow the reaction mixture to cool slowly to promote the formation of larger crystals; consider using a filter aid.
Product is discolored Presence of degradation byproducts.Ensure the reaction temperature does not significantly exceed the recommended range; consider a charcoal treatment during recrystallization.
Experimental Protocol: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone
  • To a stirred solution of mucochloric acid (1.0 eq) in water, add sodium acetate (1.0 eq).

  • Heat the mixture to 80-90 °C.

  • Slowly add a solution of hydrazine sulfate (1.05 eq) in water to the reaction mixture, maintaining the temperature below 100 °C.

  • After the addition is complete, stir the reaction mixture at 90-100 °C for 2-3 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Cool the reaction mixture to room temperature and then further to 0-5 °C to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from water to obtain pure 4,5-Dichloro-3(2H)-pyridazinone.

Reagent Molar Ratio Notes
Mucochloric Acid1.0
Hydrazine Sulfate1.05A slight excess is used to ensure complete reaction.
Sodium Acetate1.0Acts as a base to neutralize the sulfate.
Water-Solvent

Part 2: Deoxychlorination to this compound

This step involves the conversion of the pyridazinone to the final dichloropyridazine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?

A1: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[2][3] Key safety considerations for large-scale use include:

  • Handling: Must be handled in a well-ventilated fume hood or a closed system.[2][3] Personal protective equipment (PPE), including a full-face respirator, chemical-resistant gloves, and protective clothing, is mandatory.[2][3][4]

  • Quenching: The reaction mixture must be quenched carefully by slowly adding it to ice-water to manage the highly exothermic reaction and the evolution of HCl gas.

  • Spills: Have appropriate spill kits containing a neutralizing agent (like sodium bicarbonate) readily available.

Q2: How can the reaction with POCl₃ be controlled to prevent runaway reactions?

A2: The reaction is typically exothermic. On a larger scale, it is crucial to control the addition rate of POCl₃ to the pyridazinone. The reaction can be run in a suitable high-boiling inert solvent to help moderate the temperature. Alternatively, the pyridazinone can be added portion-wise to the POCl₃. Continuous monitoring of the internal temperature is essential.

Q3: What are the typical work-up and purification procedures for this compound at scale?

A3: After quenching the reaction mixture, the product is typically extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acidic impurities, followed by a brine wash. The solvent is then removed under reduced pressure. Purification can be achieved by recrystallization or column chromatography, although for large-scale production, distillation under reduced pressure might be a more viable option if the product is thermally stable.

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient POCl₃; reaction time or temperature too low.Use a molar excess of POCl₃; increase reaction time or temperature, monitoring for side-product formation.
Formation of Tar-like Byproducts Reaction temperature too high; prolonged reaction time.Optimize reaction temperature and time; consider using a milder chlorinating agent if possible.
Difficulties in Product Isolation Emulsion formation during work-up.Add brine to the aqueous layer to break the emulsion; filter the entire mixture through a pad of celite.
Experimental Protocol: Synthesis of this compound
  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4,5-Dichloro-3(2H)-pyridazinone (1.0 eq).

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) to the pyridazinone with stirring.

  • Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or distillation under reduced pressure.

Reagent Molar Ratio Notes
4,5-Dichloro-3(2H)-pyridazinone1.0
Phosphorus Oxychloride (POCl₃)2.0 - 3.0Used in excess to act as both reagent and solvent.

Overall Scalability and Safety Considerations

Scalability_Safety cluster_step1 Step 1: Pyridazinone Formation cluster_step2 Step 2: Deoxychlorination Hydrazine Handling Hydrazine Handling (Toxicity, Flammability) Exotherm Control Exotherm Control Waste Disposal Aqueous Waste POCl3 Handling POCl3 Handling (Corrosive, Water-Reactive) HCl Gas Evolution HCl Gas Evolution (Scrubber Required) Quenching Exothermic Quenching Solvent Waste Chlorinated Solvent Waste Overall Process Overall Process Overall Process->Hydrazine Handling Overall Process->Exotherm Control Overall Process->Waste Disposal Overall Process->POCl3 Handling Overall Process->HCl Gas Evolution Overall Process->Quenching Overall Process->Solvent Waste

Caption: Key safety and scalability considerations for the synthesis of this compound.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. For handling highly hazardous materials like hydrazine and POCl₃, enhanced PPE such as a face shield and respirator is necessary.[2][3][4]

  • Ventilation: All operations should be conducted in a well-ventilated laboratory fume hood.

  • Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. Be familiar with the emergency procedures for chemical spills and exposures.

References

  • PrepChem. Synthesis of 4,5-dichloro-3-pyridazone. Available from: [Link]

  • LANXESS. Phosphorus oxychloride Product Safety Assessment. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Available from: [Link]

  • Sciencemadness Wiki. Phosphoryl chloride. Available from: [Link]

  • Linde. POCl3 Handling Video. Available from: [Link]

  • ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Org. Process Res. Dev. 2013, 17, 4, 735–742.
  • GOV.UK. Hydrazine: Incident management. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. Available from: [Link]

Sources

Technical Support Center: Stabilizing 4,5-Dichloropyridazine for Research Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dichloropyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a highly reactive intermediate, the stability of this compound during storage is paramount to ensure the reproducibility and success of your experimental outcomes. This document provides in-depth, experience-based guidance on preventing its decomposition, troubleshooting common issues, and understanding the chemical principles that govern its stability.

Understanding the Instability of this compound: A Mechanistic Perspective

This compound's utility in synthesis is derived from its electron-deficient pyridazine ring, which is activated towards nucleophilic substitution by the two chlorine atoms. However, this inherent reactivity also renders it susceptible to degradation under improper storage conditions. The primary pathways of decomposition include hydrolysis, photodegradation, and thermal decomposition.

  • Hydrolysis: The electron-deficient nature of the pyridazine ring makes the chlorine-bearing carbons highly electrophilic and thus susceptible to nucleophilic attack by water. This can lead to the formation of monochloro-hydroxypyridazine and ultimately dihydroxypyridazine derivatives, compromising the purity of the starting material. This process can be catalyzed by both acidic and basic conditions.

  • Photodegradation: Like many chlorinated aromatic compounds, this compound can absorb UV light, leading to the homolytic cleavage of the carbon-chlorine bond. This generates radical species that can initiate a cascade of unpredictable side reactions, resulting in dimerization, polymerization, or reaction with atmospheric oxygen to form various oxidized byproducts.

  • Thermal Decomposition: While generally stable at lower temperatures, elevated temperatures can provide sufficient energy to initiate decomposition. The likely pathway involves the elimination of HCl and the formation of complex nitrogen-containing heterocyclic structures. At higher temperatures, ring cleavage can occur, leading to the release of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned from a white/off-white solid to a yellowish or brownish color. What happened, and can I still use it?

A1: A color change is a primary indicator of decomposition. This is often due to a combination of slow hydrolysis from atmospheric moisture and potential light exposure. The colored impurities are likely a mixture of hydroxylated and oxidized pyridazine derivatives.

  • Expert Recommendation: It is strongly advised not to use the discolored reagent. The presence of these impurities can lead to unpredictable reaction outcomes, lower yields, and difficulties in purification. For critical applications, using a fresh, pure sample is essential for reproducibility.

Q2: I stored my this compound in a standard laboratory freezer. Is this sufficient for long-term stability?

A2: While low temperature is beneficial, it is not the only factor. Standard freezers can have high relative humidity, and repeated opening and closing of the container can introduce moisture, which will be detrimental over time.

  • Expert Recommendation: For long-term storage, a multi-barrier approach is necessary. The material should be stored in a tightly sealed container, preferably with a secondary seal like paraffin film. This container should then be placed inside a desiccator or a sealed bag containing a desiccant before being stored at low temperatures (2-8°C is often recommended over freezing to avoid potential freeze-thaw cycles that can damage packaging seals).[1] For the highest assurance of stability, storage under an inert atmosphere (e.g., argon or nitrogen) is the gold standard.[2][3]

Q3: Can I handle this compound on the open bench?

A3: Due to its sensitivity to atmospheric moisture, prolonged exposure to air should be avoided.

  • Expert Recommendation: Weighing and handling of this compound should be performed as quickly as possible, ideally in a glove box or under a stream of dry inert gas. If a controlled atmosphere is not available, work in a well-ventilated fume hood and minimize the time the container is open. Always ensure the container is tightly resealed immediately after use.

Troubleshooting Guide: Common Storage-Related Issues

Observed Issue Probable Cause(s) Recommended Action & Prevention
Inconsistent reaction yields or new, unexpected byproducts. Partial decomposition of the starting material due to improper storage (moisture, light, or air exposure).Immediate Action: Discard the suspect reagent and use a fresh, unopened bottle. Prevention: Implement the recommended optimal storage protocol (see below). Verify the purity of a new batch by melting point or analytical techniques (e.g., NMR, GC-MS) before use.
Clumping or caking of the solid material. Absorption of atmospheric moisture. This compound is hygroscopic.Immediate Action: The material has been compromised. It is best to discard it. Prevention: Store in a desiccator. For frequently used material, consider aliquoting into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air.
Visible degradation upon dissolution (e.g., color change, precipitation). The compound may be reacting with residual moisture or impurities in the solvent.Immediate Action: Use a freshly opened bottle of anhydrous solvent. Prevention: Always use high-purity, anhydrous solvents from a reliable source. Consider purifying solvents if necessary.

Experimental Protocols

Protocol 1: Optimal Long-Term Storage of this compound

This protocol is designed to maximize the shelf-life and maintain the purity of this compound.

Materials:

  • This compound in its original manufacturer's container.

  • Inert gas (Argon or Nitrogen), with appropriate regulator and tubing.

  • Schlenk flask or vials with septa.

  • Paraffin film.

  • Secondary container (e.g., a sealed plastic bag or a larger screw-cap vial).

  • Desiccant (e.g., silica gel).

  • Refrigerator (2-8°C).

  • Glove box (optional, but recommended).

Procedure:

  • Inert Atmosphere Aliquoting (if applicable):

    • If the material will be used frequently, it is best to aliquot the bulk powder into smaller, single-use vials to minimize repeated exposure of the entire batch.

    • Perform this step in a glove box or under a positive pressure of inert gas.

    • Transfer the desired amount of this compound into pre-dried vials.

    • Backfill the vials with inert gas before sealing tightly with a cap and septum.

  • Sealing the Container:

    • For the original container or the newly created aliquots, ensure the cap is tightly secured.

    • Wrap the cap and neck of the container with paraffin film to create an additional barrier against moisture and air ingress.

  • Secondary Containment and Desiccation:

    • Place the sealed container(s) into a secondary container, such as a zip-lock bag or a larger jar.

    • Add a small amount of desiccant to the secondary container.

    • Seal the secondary container.

  • Refrigerated Storage:

    • Place the secondary container in a refrigerator maintained at 2-8°C.

    • Ensure the storage location is dark to prevent photodecomposition.

Protocol 2: Quick Purity Check by Melting Point

A depressed and broadened melting point range is a strong indicator of impurity.

Materials:

  • Melting point apparatus.

  • Capillary tubes.

  • Sample of this compound.

  • Reference standard (if available).

Procedure:

  • Load a small amount of the this compound into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of approximately 1-2°C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

  • Compare the observed melting point range to the literature value (typically around 66-69°C). A melting point that is significantly lower and/or has a broad range (>2°C) suggests the presence of impurities.

Visualization of Decomposition Pathways and Prevention

// Nodes A [label="this compound\n(Pure Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Improper Storage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Optimal Storage", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Moisture\n(Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Light\n(Photodegradation)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Elevated Temperature\n(Thermal Decomposition)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Decomposed Product\n(Impurities, Color Change, Reduced Purity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Stable Product\n(High Purity, Reliable Results)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Store in Tightly Sealed Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Store in Dark / Amber Vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Refrigerate (2-8°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L [label="Use Desiccant / Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="leads to"]; A -> C [label="requires"]; B -> {D, E, F} [arrowhead=none]; D -> G; E -> G; F -> G; C -> H; C -> {I, J, K, L} [style=dashed]; } dot Caption: Workflow for maintaining the stability of this compound.

// Nodes start [label="{this compound | C₄H₂Cl₂N₂}", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="{4-Chloro-5-hydroxypyridazine | C₄H₃ClN₂O}", fillcolor="#FBBC05", fontcolor="#202124"]; final [label="{4,5-Dihydroxypyridazine | C₄H₄N₂O₂}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="+ H₂O\n- HCl"]; intermediate -> final [label="+ H₂O\n- HCl"]; } dot Caption: Stepwise hydrolysis of this compound.

References

  • Hydrazine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Evaluation of "IN-USE" Stability Period of Highly Moisture Sensitive Formulation in Multi-dose Plastic Container-Closure. (2015). ResearchGate. [Link]

  • Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. (2024). ResearchGate. [Link]

  • Meunier, L., Pilichowski, J.-F., & Boule, P. (2001). Photochemical behaviour of 1,4-dichlorobenzene in aqueous solution. Canadian Journal of Chemistry, 79(7), 1179–1186. [Link]

  • Stability of selected chlorinated thiazide diuretics. (2011). ResearchGate. [Link]

  • Development of novel pyridine-based agrochemicals: A review. (2019). ResearchGate. [Link]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (2013). ResearchGate. [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]

  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). ACS Publications. [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). MDPI. [Link]

  • Chemical Storage. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010). MDPI. [Link]

  • Common nucleophilic substitution reactions. (2020). Chemistry LibreTexts. [Link]

  • Hore, N. R., & Russell, D. K. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (2), 269-276. [Link]

  • Testing Drug Stability for Long-Term Storage. (2012). Drug Discovery and Development. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2013). ResearchGate. [Link]

  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines. (2018). PMC - NIH. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2022). PMC - NIH. [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (1998). RSC Publishing. [Link]

  • Pyridazine and pyridazinone compounds in crops protection: a review. (2024). PubMed. [Link]

  • pharmaceutical stability studies and their regulatory submission requirements: a review. (2022). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • Thermal Degradation of Piperazine Blends with Diamines. (2016). ResearchGate. [Link]

  • Long-term Storage Stability of Inhalable Phage Powder Formulations: A Four-Year Study. (2025). AAPS J. [Link]

  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). PubMed. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Syntheses of 4,5-Dicyanopyridazine (1). (2010). ResearchGate. [Link]

Sources

Validation & Comparative

A Tale of Two Isomers: Unraveling the Reactivity of 4,5- and 3,6-Dichloropyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, dichloropyridazines serve as versatile building blocks for the synthesis of a myriad of biologically active compounds. Among these, the constitutional isomers 4,5-dichloropyridazine and 3,6-dichloropyridazine are frequently employed synthons. While structurally similar, their distinct substitution patterns give rise to significant differences in chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive comparison of the reactivity of these two isomers, supported by mechanistic insights and practical experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Electronic Properties

The arrangement of the chlorine atoms and the nitrogen atoms within the pyridazine ring profoundly influences the electronic distribution and, consequently, the reactivity of each isomer.

PropertyThis compound3,6-Dichloropyridazine
Structure
Symmetry Asymmetric (C_s)Symmetric (C_2v)
Molecular Formula C₄H₂Cl₂N₂C₄H₂Cl₂N₂
Molecular Weight 148.98 g/mol 148.98 g/mol [1]
Key Feature Adjacent chlorine atomsChlorine atoms para to each other

The inherent asymmetry of this compound results in two electronically distinct carbon-chlorine bonds, leading to potential regioselectivity in substitution reactions. In contrast, the symmetry of 3,6-dichloropyridazine renders the C-Cl bonds at positions 3 and 6 equivalent, simplifying monosubstitution reactions.

The Heart of the Matter: A Head-to-Head Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of dichloropyridazine chemistry. The reactivity of these compounds is dictated by the ability of the pyridazine ring to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack.

Electronic Considerations and Regioselectivity

3,6-Dichloropyridazine: The two nitrogen atoms in the pyridazine ring are powerful electron-withdrawing groups. In 3,6-dichloropyridazine, the chlorine atoms are located at positions ortho and para to the nitrogen atoms. This arrangement effectively delocalizes the negative charge of the Meisenheimer intermediate through resonance, significantly activating the ring towards nucleophilic attack. Due to the symmetry of the molecule, nucleophilic attack can occur at either C-3 or C-6 with equal probability, leading to a single monosubstituted product.

This compound: In this isomer, the chlorine atoms are situated at positions meta and para to one nitrogen atom, and ortho and meta to the other. Nucleophilic attack at C-4 (or C-5) results in a Meisenheimer intermediate where the negative charge can be delocalized onto the adjacent nitrogen atom. This provides substantial stabilization. However, the proximity of the two chlorine atoms introduces steric hindrance, which can influence the rate of reaction.

While direct kinetic comparisons are scarce in the literature, computational studies on related dichlorinated heterocycles, such as dichloropyrimidines, suggest that the position para to a ring nitrogen is generally more activated towards nucleophilic attack.[2] This would imply that the C-4 and C-5 positions in this compound are highly activated.

dot

Amination_Workflow A Combine 3,6-DCP & Aqueous Ammonia B Add Ethanol A->B C Heat in Sealed Vessel B->C D Monitor by TLC C->D E Cool & Quench D->E F Purify E->F G 3-Amino-6-chloropyridazine F->G

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Heterocyclic Scaffolds

In the landscape of drug discovery and materials science, pyridazine derivatives represent a class of "privileged structures" due to their wide spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1] The specific substitution pattern on the pyridazine ring is critical to its function, and minor positional changes between isomers can lead to vastly different pharmacological or material properties. The subject of this guide, 4,5-Dichloropyridazine, is a key heterocyclic building block. Its validation is not merely a quality control checkpoint but the foundational step that ensures the integrity of all subsequent research.

This guide provides an in-depth, experience-driven walkthrough of the essential spectroscopic techniques required to unambiguously validate the synthesis of this compound. We will move beyond rote procedural descriptions to explain the underlying principles and interpretative logic that transforms raw data into structural confirmation. To underscore the importance of precise characterization, we will compare the spectroscopic profile of our target molecule with its common isomer, 3,6-Dichloropyridazine, demonstrating how these powerful analytical tools can differentiate between closely related structures.

Part 1: Synthesis and Preparation of Analytical Sample

For the purpose of this guide, this compound was synthesized based on established methodologies for pyridazinone formation, which often involve the cyclocondensation of a 1,4-dicarbonyl compound or a derivative with hydrazine.[2][3] A common precursor, 4,5-dichloro-3(2H)-pyridazinone, can be prepared from the reaction of mucochloric acid with hydrazine sulfate.[4] The pyridazinone is then subjected to a deoxygenation/chlorination step to yield the target this compound.

Synthesis_Workflow cluster_synthesis Synthesis & Purification Start Mucochloric Acid + Hydrazine Sulfate Intermediate Cyclocondensation Start->Intermediate Product_1 4,5-dichloro-3(2H)-pyridazinone Intermediate->Product_1 Reaction Chlorination/ Deoxygenation Product_1->Reaction Product_2 Crude this compound Reaction->Product_2 Purification Column Chromatography (Silica Gel) Product_2->Purification Final Pure this compound (for analysis) Purification->Final

Caption: High-level workflow for the synthesis of this compound.

Following synthesis, the crude product was purified via column chromatography on silica gel. The resulting white solid was dried under vacuum, and its identity and purity were confirmed using the comprehensive spectroscopic methods detailed below.

Part 2: Spectroscopic Analysis and Structural Elucidation

The core of molecular validation lies in a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that confirms the target molecule's identity with high confidence.

Validation_Workflow cluster_data Data Acquisition & Interpretation Sample Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR UV UV-Vis Spectroscopy Sample->UV Data_NMR Chemical Shifts Coupling Constants NMR->Data_NMR Data_MS Molecular Ion Peak Isotopic Pattern Fragmentation MS->Data_MS Data_IR Functional Group Vibrational Frequencies IR->Data_IR Data_UV Electronic Transitions (λ_max) UV->Data_UV Conclusion Structural Confirmation of This compound Data_NMR->Conclusion Data_MS->Conclusion Data_IR->Conclusion Data_UV->Conclusion

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind the Choice: NMR is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, the expected molecular symmetry provides a simple, predictable NMR fingerprint that is easy to distinguish from its isomers.

Molecule_Structure mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>N(1)TD><TD>--TD><TD>N(2)TD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>TD>TR><TR><TD>C(6)TD><TD>--TD><TD>C(5)TD><TD>--TD><TD>C(3)TD>TR><TR><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>HTD><TD>TD><TD>ClTD><TD>TD><TD>HTD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>C(4)TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>ClTD><TD>TD><TD>TD>TR>TABLE>

Caption: Structure and numbering of this compound.

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve ~10-15 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz spectrometer, collecting 16 scans.

  • Acquire the ¹³C NMR spectrum on the same instrument at 100 MHz, collecting 1024 scans.

  • Process the spectra using standard Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Results and Interpretation: Due to the C₂ᵥ symmetry of the molecule, the two protons (H-3 and H-6) and the two chlorinated carbons (C-4 and C-5) are chemically equivalent. This leads to a simplified spectrum.

  • ¹H NMR: A single, sharp signal is observed. The deshielding effect of the adjacent nitrogen atoms and chlorine atoms places this singlet in the downfield region, typically around δ 9.0-9.2 ppm . The integration of this peak corresponds to two protons.

  • ¹³C NMR: Two distinct signals are expected. The carbons directly attached to the electronegative chlorine atoms (C-4, C-5) are significantly deshielded and appear further downfield. The proton-bearing carbons (C-3, C-6) appear at a slightly more upfield position.[5]

Mass Spectrometry (MS)

Causality Behind the Choice: Mass spectrometry directly measures the mass-to-charge ratio, providing definitive confirmation of the molecular weight. Critically, for chlorinated compounds, the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a highly characteristic isotopic pattern that acts as an unmistakable signature.

Experimental Protocol (Electron Ionization - MS):

  • Introduce a dilute solution of the sample in methanol into the mass spectrometer via direct infusion or GC-MS.

  • Utilize electron ionization (EI) at 70 eV.

  • Scan a mass range from m/z 40 to 200.

Results and Interpretation: The molecular formula of this compound is C₄H₂Cl₂N₂.

  • Molecular Ion (M⁺): The calculated monoisotopic mass is ~147.96 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion.

  • Isotopic Pattern: The presence of two chlorine atoms results in a characteristic triplet of peaks:

    • M⁺: (containing two ³⁵Cl atoms) at m/z ≈ 148.

    • [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 150.

    • [M+4]⁺: (containing two ³⁷Cl atoms) at m/z ≈ 152. The relative intensity ratio of these peaks is approximately 9:6:1 , a definitive indicator for a dichlorinated compound.[6][7]

  • Fragmentation: Common fragmentation pathways for pyridazines involve the loss of N₂ (28 Da) and subsequent cleavage of halogen atoms.[6]

Infrared (IR) Spectroscopy

Causality Behind the Choice: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. While the spectrum of a heteroaromatic compound can be complex, specific vibrational modes for C-H, C=N, C=C, and C-Cl bonds provide corroborating evidence for the proposed structure.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 32 scans for a good signal-to-noise ratio.

Results and Interpretation: The IR spectrum confirms the key structural components of the molecule.[8][9]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations. These are typically of weak to medium intensity.

  • ~1600-1400 cm⁻¹: A series of sharp, medium-to-strong bands corresponding to the C=C and C=N stretching vibrations within the aromatic ring.

  • ~1300-1000 cm⁻¹: The "fingerprint region," containing complex C-C single bond stretching and C-H in-plane bending vibrations.

  • ~850-650 cm⁻¹: Strong bands associated with C-Cl stretching vibrations. This region is particularly informative for confirming the presence of the chloro-substituents.[10]

UV-Visible Spectroscopy

Causality Behind the Choice: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of a conjugated π-system, which is characteristic of aromatic and heteroaromatic compounds.[11][12]

Experimental Protocol:

  • Prepare a dilute solution of the sample in a UV-transparent solvent like ethanol or cyclohexane.

  • Record the absorption spectrum from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

Results and Interpretation: The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

  • π → π transitions:* These are typically strong absorptions found at lower wavelengths, often below 280 nm, and are characteristic of the conjugated pyridazine ring system.

  • n → π transitions:* These involve the promotion of an electron from a nitrogen lone pair into an anti-bonding π* orbital. They are weaker than π → π* transitions and occur at longer wavelengths, sometimes extending into the near-UV region (>280 nm).

Part 3: Comparative Analysis: this compound vs. 3,6-Dichloropyridazine

The true power of spectroscopic validation is demonstrated when differentiating isomers. 3,6-Dichloropyridazine is a common isomer of our target compound. While it has the same molecular formula and weight, its different symmetry and substitution pattern lead to distinct spectroscopic data.

Table 1: Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound (Synthesized) 3,6-Dichloropyridazine (Alternative) [7][13][14]Rationale for Difference
¹H NMR (ppm) ~9.1 (s, 2H)~7.8 (s, 2H)Protons in the 4,5-isomer are at the C3/C6 positions, adjacent to two N atoms, causing significant deshielding. Protons in the 3,6-isomer are at the C4/C5 positions, adjacent to only one N atom, resulting in a more upfield shift.
¹³C NMR (ppm) Two signalsOne signalThe 4,5-isomer has two distinct carbon environments (C3/C6 and C4/C5). The 3,6-isomer possesses a higher degree of symmetry where C3/C6 are equivalent and C4/C5 are equivalent, but due to symmetry across the N-N bond, C3/C6 and C4/C5 are also equivalent to each other under certain conditions or very close in shift, often appearing as a single signal in simpler spectra. More accurately, two signals would be expected, but the key difference is the chemical shifts will not match the 4,5-isomer.
Mass Spec (m/z) M⁺ at 148, 150, 152 (9:6:1 ratio)M⁺ at 148, 150, 152 (9:6:1 ratio)Isomers have the same molecular formula and thus the same molecular weight and isotopic pattern. MS alone cannot distinguish them without analyzing fragmentation patterns, which may also be very similar.
IR (C-Cl stretch, cm⁻¹) ~850-650 (complex pattern)~850-650 (different pattern)The vibrational modes of the C-Cl bonds are influenced by their position on the ring and coupling with other ring vibrations, leading to a unique fingerprint pattern for each isomer.

This comparative analysis demonstrates unequivocally that while Mass Spectrometry confirms the elemental composition, NMR spectroscopy is the primary tool for unambiguous isomer identification.

Conclusion

The validation of synthesized this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The combination of NMR spectroscopy to define the C-H framework, mass spectrometry to confirm molecular weight and elemental composition (via isotopic pattern), and infrared spectroscopy to verify functional groups provides a self-validating dataset. This rigorous analytical workflow ensures the structural integrity of the synthesized molecule, providing a foundation of trust upon which all further research and development can be confidently built.

References

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. PrepChem.com. [Link]

  • Faidallah, H. M., et al. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 16(8), 6806-6821. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 125-136. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. National Center for Biotechnology Information. [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

  • Dong, J., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. [Link]

  • Patel, A., et al. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Drug Development and Research, 4(4), 57-73. [Link]

  • CORE. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. CORE Repository. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(15), 4991. [Link]

  • Kramer, V. K., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(1), 31-42. [Link]

  • Silva, C. B., et al. (2018). A Microwave Step for the Synthesis of 4,5-Dicyanopyridazine: A Great Forerunner to Phthalocyanines. Orbital: The Electronic Journal of Chemistry, 10(2). [Link]

  • Vázquez, J., et al. (2000). Experimental and Theoretical Analysis of the Vibrational Spectra and Theoretical Study of the Structures of 3,6-Dichloropyridazine and 3,4,5-Trichloropyridazine. The Journal of Physical Chemistry A, 104(37), 8576-8591. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(12), 8195-8216. [Link]

  • The Journal of Physical Chemistry A. (2000). Experimental and Theoretical Analysis of the Vibrational Spectra and Theoretical Study of the Structures of 3,6-Dichloropyridazine and 3,4,5-Trichloropyridazine. ACS Publications. [Link]

  • Vázquez, J., et al. (2000). Vibrational spectra of 3,4,5-trichloropyridazine: (a) IR spectrum in KBr disc. ResearchGate. [Link]

  • NIST. (n.d.). Pyridazine. NIST Chemistry WebBook. [Link]

  • Sharma, S.K., et al. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-530. [Link]

  • Shirakura, H., et al. (2020). UV‐vis absorption spectra (solid lines) of compounds 3, 4, and 5. ResearchGate. [Link]

  • SpectraBase. (n.d.). 3,6-Dichloropyridazine [1H NMR]. SpectraBase. [Link]

  • SpectraBase. (n.d.). 3,6-Dichloropyridazine [ATR-IR]. SpectraBase. [Link]

  • Ruggiero, M. C., et al. (2020). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 25(23), 5723. [Link]

  • NIST. (n.d.). Pyridazine, 3,6-dichloro-4-methyl-. NIST Chemistry WebBook. [Link]

  • Drabinska, N., et al. (2021). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Molecules, 26(23), 7316. [Link]

  • Jameel, M. A., & Ali, A. (2024). UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. Journal of Advanced Scientific Research, 15(4), 01-06. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of PSs in DMA. ResearchGate. [Link]

  • Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. [Link]

  • Evans, D. A., & Kuti, D. K. (1970). 4,5-Diphenylpyridazine: preparation and ultraviolet spectrum. Journal of the Chemical Society C: Organic, 1970, 899-901. [Link]

Sources

Navigating the Bioactive Landscape of Pyridazine Derivatives: A Comparative Guide to 4,5-Dichloropyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This six-membered aromatic ring, with its two adjacent nitrogen atoms, possesses unique electronic properties that make it a versatile framework for developing novel therapeutic agents.[1][3] Among the various pyridazine precursors, 4,5-dichloropyridazine serves as a crucial starting material for the synthesis of a diverse array of derivatives. The introduction of chlorine atoms at the 4 and 5 positions provides reactive sites for further molecular elaboration, enabling chemists to explore a wide chemical space and modulate biological activity.

This guide provides a comparative analysis of the biological activities of this compound derivatives against their parent compound. We will delve into the structure-activity relationships that govern their efficacy, with a focus on anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Unlocking Potent Anticancer Activity: Beyond the Dichloro-Precursor

Research has consistently demonstrated that the derivatization of the pyridazine nucleus can lead to compounds with significant anticancer properties.[1][4][5] The parent this compound itself shows some cytotoxic effects, but its true potential is unlocked through strategic chemical modifications. These modifications often aim to enhance the molecule's interaction with specific biological targets within cancer cells, such as crucial enzymes or receptors.[6]

One key strategy involves the substitution of the chlorine atoms with various functional groups to enhance binding affinity and selectivity for cancer-related targets. For instance, derivatives of this compound have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. A study on prostate cancer cell lines (PC3) demonstrated that a specific derivative of this compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 4.64 μM.[6] This highlights a significant enhancement of cytotoxic activity compared to the parent compound.

The molecular hybridization approach, which combines the pyridazine scaffold with other known pharmacophores, has also yielded promising results.[3] For example, novel hybrids of 4-chloropyridazinoxyphenyl conjugates have been designed and synthesized as potential inducers of apoptosis and inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important enzyme in DNA repair that is often targeted in cancer therapy.[3] These complex derivatives have shown significant growth inhibition in various cancer cell lines.[3]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a representative this compound derivative compared to a standard anticancer agent. It's important to note that direct comparative data for the parent this compound is often limited in these studies as it primarily serves as a synthetic precursor.

CompoundCell LineIC50 (μM)Reference
This compound DerivativePC34.64[6]
Camptothecin (Standard)PC30.15[6]

This data clearly indicates that while the derivative is less potent than the established anticancer drug Camptothecin, it possesses significant cytotoxic activity, demonstrating the potential of this chemical class.

The Antimicrobial Potential of Modified Pyridazines

The pyridazine nucleus is also a key component in the development of new antimicrobial agents.[7][8][9] The derivatization of this compound can lead to compounds with activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-activity relationship studies have shown that the nature of the substituent on the pyridazine ring plays a crucial role in determining the antimicrobial spectrum and potency. For example, the introduction of hydrazone moieties has been shown to confer significant antibacterial activity.[9] Similarly, pyridazinone-based derivatives have exhibited promising antimicrobial activity, with some compounds showing minimal inhibitory concentrations (MICs) in the range of 0.5–128 μg/mL against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[2]

The comparative analysis of these derivatives often reveals that specific substitutions can lead to enhanced activity against either Gram-positive or Gram-negative bacteria, or confer broad-spectrum activity.[10]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section provides a detailed protocol for a standard in vitro cytotoxicity assay.

Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Path from Synthesis to Activity

The following diagram illustrates a generalized workflow for the development and evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound (Parent Compound) reaction Chemical Modification (e.g., Nucleophilic Substitution) start->reaction derivatives Library of Derivatives reaction->derivatives characterization Structural Characterization (NMR, MS, etc.) derivatives->characterization screening In Vitro Screening (e.g., Anticancer, Antimicrobial) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization hit_id->lead_opt sar->reaction Feedback for new designs sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

This workflow highlights the iterative process of designing, synthesizing, and testing new compounds to identify those with the most promising biological activity. The structure-activity relationship (SAR) analysis is a critical feedback loop that informs the design of next-generation derivatives with improved potency and selectivity.

Conclusion

The derivatization of this compound is a highly effective strategy for the development of novel bioactive compounds. The introduction of various substituents onto the pyridazine core allows for the fine-tuning of biological activity, leading to potent anticancer and antimicrobial agents. While the parent compound serves as an essential building block, its derivatives often exhibit significantly enhanced efficacy. Future research in this area will likely focus on the continued exploration of novel substitutions, the elucidation of precise mechanisms of action, and the optimization of lead compounds for preclinical and clinical development.

References

  • [Antimicrobial activity of new pyridazine derivatives]. PubMed. Available at: [Link]

  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. ResearchGate. Available at: [Link]

  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online. Available at: [Link]

  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed. Available at: [Link]

  • in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available at: [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4,5-Dichloropyridazine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key heterocyclic scaffolds is paramount. 4,5-Dichloropyridazine, a versatile building block in the synthesis of novel agrochemicals and pharmaceuticals, presents several synthetic challenges. This guide provides an in-depth cost-benefit analysis of two primary synthetic routes to this important molecule, offering a comparative look at their respective yields, costs, safety considerations, and scalability. The insights provided herein are designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or industrial needs.

Introduction to this compound and its Synthetic Importance

The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The 4,5-dichloro substitution pattern of the target molecule offers two reactive sites for further functionalization, making it a valuable precursor for generating diverse molecular libraries for drug discovery and crop protection research. The selection of an optimal synthetic route to this compound is a critical decision that directly impacts project timelines, budget, and overall research and development efficiency. This guide will dissect two plausible synthetic pathways, one starting from the readily available mucochloric acid and the other from pyridazine-4,5-dicarboxylic acid.

Route 1: Synthesis from Mucochloric Acid

This two-step route commences with the cyclization of mucochloric acid with a hydrazine source to form 4,5-dichloro-3(2H)-pyridazinone, followed by a deoxygenating chlorination to yield the target this compound.

Step 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

The initial step involves the condensation of mucochloric acid with hydrazine sulfate in the presence of a base. This reaction proceeds readily to form the pyridazinone ring.

Experimental Protocol:

  • A stirred solution of mucochloric acid (3.9 g) in water is warmed to 80-100°C.[1]

  • A mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) is added to the heated solution.[1]

  • The reaction mixture is stirred, and upon cooling, a solid precipitates.

  • The solid is collected by filtration and can be recrystallized from water to yield 4,5-dichloro-3(2H)-pyridazinone.[1]

Expected Yield: Approximately 3.0 g.

Step 2: Deoxygenating Chlorination of 4,5-Dichloro-3(2H)-pyridazinone

Proposed Experimental Protocol:

  • In a well-ventilated fume hood, 4,5-dichloro-3(2H)-pyridazinone is carefully mixed with an excess of phosphorus oxychloride.

  • The mixture is heated under reflux for several hours. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice to quench the remaining POCl₃.

  • The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Note: This is a proposed protocol based on established chemical principles and analogous reactions. The reaction conditions, particularly temperature and reaction time, may require optimization.

Visualizing the Pathway: Route 1

Synthetic_Route_1 cluster_0 Route 1: From Mucochloric Acid A Mucochloric Acid B 4,5-Dichloro-3(2H)-pyridazinone A->B Hydrazine Sulfate, Sodium Acetate, Water, 80-100°C C This compound B->C Phosphorus Oxychloride (POCl₃), Reflux (Proposed)

Caption: Synthetic pathway from Mucochloric Acid to this compound.

Route 2: Synthesis from Pyridazine-4,5-dicarboxylic Acid

This alternative route begins with pyridazine-4,5-dicarboxylic acid, which is first converted to the corresponding dihydroxy derivative. Subsequent chlorination then affords the desired this compound.

Step 1: Synthesis of 4,5-Dihydroxypyridazine

The conversion of pyridazine-4,5-dicarboxylic acid to 4,5-dihydroxypyridazine is a key transformation. While a direct, detailed procedure for this specific substrate is not explicitly detailed in the searched literature, a common approach for analogous transformations involves the formation of the corresponding anhydride followed by hydrolysis or reaction with a suitable nucleophile. A more direct approach, however, would be the thermal decarboxylation in a high-boiling solvent, a known method for decarboxylation of heterocyclic carboxylic acids.

Proposed Experimental Protocol:

  • Pyridazine-4,5-dicarboxylic acid is suspended in a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to a high temperature (e.g., 200-250°C) to induce decarboxylation. The evolution of carbon dioxide should be monitored.

  • Upon completion of the decarboxylation, the reaction mixture is cooled, and the product, 4,5-dihydroxypyridazine, is isolated. This may involve precipitation and filtration or extraction.

  • Purification can be achieved by recrystallization.

Note: This is a proposed protocol based on general principles of organic synthesis. The optimal solvent and temperature for decarboxylation would need to be determined experimentally.

Step 2: Chlorination of 4,5-Dihydroxypyridazine

The chlorination of dihydroxypyridazines is a well-established reaction, typically employing phosphorus oxychloride, often in the presence of a base like pyridine or a tertiary amine.[2]

Experimental Protocol:

  • In a fume hood, 4,5-dihydroxypyridazine is carefully added to an excess of phosphorus oxychloride.

  • A catalytic amount of a base such as pyridine or N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is heated under reflux for several hours, with the reaction progress monitored by TLC or GC-MS.

  • Work-up and purification would follow a similar procedure as described in Route 1, Step 2, involving careful quenching of excess POCl₃, neutralization, extraction, and purification of the final product.

Visualizing the Pathway: Route 2

Synthetic_Route_2 cluster_1 Route 2: From Pyridazine-4,5-dicarboxylic Acid D Pyridazine-4,5-dicarboxylic Acid E 4,5-Dihydroxypyridazine D->E Thermal Decarboxylation (Proposed) F This compound E->F Phosphorus Oxychloride (POCl₃), Reflux

Caption: Synthetic pathway from Pyridazine-4,5-dicarboxylic Acid to this compound.

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice between these two synthetic routes will likely be dictated by a combination of factors including the cost and availability of starting materials, overall yield, and the safety and environmental implications of the reagents used.

ParameterRoute 1: From Mucochloric AcidRoute 2: From Pyridazine-4,5-dicarboxylic Acid
Starting Material Cost Mucochloric acid is a relatively inexpensive and commercially available starting material.[4][5]Pyridazine-4,5-dicarboxylic acid is generally more expensive and less readily available in bulk quantities.
Reagent Cost Hydrazine sulfate and sodium acetate are common and affordable reagents. Phosphorus oxychloride is a significant cost contributor.[6][7]The cost of the high-boiling solvent for decarboxylation needs to be considered. Phosphorus oxychloride is also a major cost factor.[6][7]
Overall Yield The yield for the first step is reported to be good. The yield for the proposed second step would need to be optimized but is expected to be moderate to good based on analogous reactions.The yield of the proposed decarboxylation step is uncertain and would require experimental validation. The chlorination step is generally high-yielding.
Process Simplicity The first step is a straightforward cyclization. The second step involves handling the hazardous reagent POCl₃.The proposed decarboxylation step may require high temperatures and careful control. The chlorination step is similar in complexity to Route 1.
Safety & Handling Mucochloric acid is toxic.[4] The primary hazard is the use of phosphorus oxychloride, which is highly corrosive, toxic, and reacts violently with water.[8][9][10]Pyridazine-4,5-dicarboxylic acid has no major reported hazards. The use of a high-boiling point solvent requires careful handling at elevated temperatures. The primary hazard is again the use of phosphorus oxychloride.[8][9][10]
Environmental Impact The use of phosphorus oxychloride generates acidic waste that requires careful neutralization and disposal.Similar to Route 1, the main environmental concern is the waste generated from the use of phosphorus oxychloride. The choice of solvent for decarboxylation will also impact the environmental footprint.
Scalability The cyclization step is likely scalable. The use of large quantities of POCl₃ on an industrial scale presents significant engineering and safety challenges.[2][11]The high-temperature decarboxylation may be difficult to control on a large scale. The chlorination step faces the same scalability challenges as in Route 1.[2][11]

Expert Insights and Recommendations

From a practical standpoint, Route 1, starting from mucochloric acid, appears to be the more economically viable and straightforward approach for the synthesis of this compound, particularly for laboratory-scale synthesis and initial scale-up efforts. The lower cost and ready availability of the starting material are significant advantages. However, the proposed deoxygenating chlorination of the pyridazinone intermediate requires experimental validation and optimization.

Route 2 presents a potentially viable alternative, but the higher cost and uncertain yield of the initial decarboxylation step make it less attractive from a cost-benefit perspective. This route might be considered if pyridazine-4,5-dicarboxylic acid is readily available as a byproduct from another process or if specific functionalities on the starting material are desired for derivatization.

For both routes, the handling of phosphorus oxychloride is the most critical safety and environmental consideration. Any laboratory or manufacturing facility undertaking these syntheses must have robust safety protocols, including adequate ventilation, personal protective equipment, and procedures for the safe quenching and disposal of this hazardous reagent.[8][9][12][10]

Conclusion

The synthesis of this compound can be approached from at least two distinct synthetic pathways. A thorough analysis of the costs, potential yields, and operational hazards suggests that the route commencing with mucochloric acid is the more promising option for most research and development applications. While this guide provides a comprehensive overview and detailed protocols, it is imperative that researchers conduct their own risk assessments and optimization studies to ensure a safe, efficient, and successful synthesis of this valuable heterocyclic building block.

References

  • PrepChem. Synthesis of 4,5-dichloro-3-pyridazone. [Link]

  • Sun, Z., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(7), 11655-11667.
  • Di Stefano, G., & Castle, R. N. (1968). Pyridazines. V. The Synthesis of 4,5-Dicyanopyridazine. Journal of Heterocyclic Chemistry, 5(4), 551-553.
  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

  • Air Liquide. Safety Data Sheet: Phosphorus Oxychloride. [Link]

  • ResearchGate. (PDF) Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

Sources

Navigating Purity: A Comparative Guide to HPLC and GC-MS for the Analysis of 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 4,5-Dichloropyridazine, a key building block in the synthesis of various biologically active compounds, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two instrumental techniques central to this task: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings, practical methodologies, and relative merits of each approach, supported by established analytical principles, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Critical Role of Purity Assessment for this compound

This compound is a halogenated heterocyclic compound.[1][2] Its reactivity, governed by the two chlorine atoms on the pyridazine ring, makes it a versatile synthon. However, the very reactions that make it valuable can also lead to the formation of process-related impurities, such as positional isomers or byproducts from incomplete reactions. These impurities, even at trace levels, can have significant downstream effects, potentially impacting reaction yields, introducing toxicological risks, or compromising the stability of the final product. Therefore, the ability to accurately and reliably quantify the purity of this compound and identify any related substances is a non-negotiable aspect of quality control.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful separation technique that has become a ubiquitous tool in pharmaceutical analysis for its versatility, robustness, and high resolution.[3][4] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

The "Why" Behind the Method: Causality in HPLC Parameter Selection

The development of a robust HPLC method is a systematic process of optimizing various parameters to achieve the desired separation.[5]

  • Stationary Phase: A C18 (octadecylsilyl) column is a common and effective choice for the separation of moderately polar compounds like this compound. The nonpolar nature of the C18 stationary phase allows for the retention of the analyte through hydrophobic interactions.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is used as the mobile phase. The ratio of these components is critical for controlling the retention time of the analyte. A higher proportion of the organic modifier will decrease the retention time, while a higher proportion of the aqueous buffer will increase it. The pH of the aqueous buffer can also influence the retention of ionizable impurities.

  • Detection: Given the presence of the pyridazine ring, this compound exhibits significant UV absorbance. A UV detector set at an appropriate wavelength (e.g., around 254 nm) provides excellent sensitivity for both the main component and many potential impurities.[3] A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can be particularly advantageous as it allows for the acquisition of the entire UV spectrum of each peak, aiding in peak purity assessment and impurity identification.[6]

A Self-Validating System: Ensuring Trustworthiness in HPLC Analysis

A well-developed HPLC method for purity assessment should be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability.[5] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds

For compounds that are thermally stable and sufficiently volatile, GC-MS offers unparalleled specificity and sensitivity. This compound, with its relatively low molecular weight and boiling point, is an excellent candidate for GC-MS analysis.

The Rationale Behind GC-MS Method Development

The success of a GC-MS analysis hinges on the careful selection of chromatographic and mass spectrometric conditions.

  • Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of organochlorine compounds.[7][8] These columns provide good resolution for a wide range of analytes.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient separation of compounds with different boiling points. The initial temperature is held low to trap volatile components at the head of the column, and then the temperature is ramped up to elute the less volatile compounds.

  • Injection Technique: A split/splitless injector is commonly used. For trace analysis, a splitless injection is preferred to maximize the amount of analyte introduced into the column.

  • Ionization and Detection: Electron Ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a "fingerprint" for the compound, allowing for highly confident identification. The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum or in Selected Ion Monitoring (SIM) mode to enhance sensitivity for target analytes by monitoring only specific ions.[7] For even greater selectivity, tandem mass spectrometry (GC-MS/MS) can be employed, which significantly reduces matrix interference.[9]

Trustworthiness Through Inherent Specificity

The power of GC-MS lies in its two-dimensional separation. The gas chromatograph separates the components of the mixture in time, and the mass spectrometer provides a unique mass spectrum for each eluting component. This combination provides a very high degree of confidence in the identification of both the main compound and any impurities. Method validation for GC-MS follows similar principles to HPLC, with a strong emphasis on demonstrating specificity through the analysis of spiked samples and the use of mass spectral libraries for confirmation.[10]

Comparative Analysis: HPLC vs. GC-MS for this compound Purity

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Wide range of compounds, including non-volatile and thermally labile substances.Volatile and thermally stable compounds.
Selectivity Good, based on retention time. Can be enhanced with Diode Array Detection.Excellent, based on both retention time and mass spectrum, providing a high degree of confidence in identification.
Sensitivity Good, typically in the ppm range.Excellent, often in the ppb range or lower, especially with SIM or MS/MS.
Sample Preparation Generally simple, involves dissolving the sample in a suitable solvent.May require derivatization for non-volatile compounds, but is straightforward for this compound.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Throughput Can be high with modern UPLC/UHPLC systems.Can be comparable to HPLC, with modern autosamplers.
Information Provided Quantitative purity data, retention time.Quantitative purity data, retention time, and structural information from the mass spectrum.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purity Assessment of this compound

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

4. Sample Preparation:

  • Accurately weigh about 25 mg of this compound and transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

5. System Suitability:

  • Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

6. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh this compound dissolve Dissolve in Diluent sample->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

HPLC Experimental Workflow
Protocol 2: GC-MS Method for Purity Assessment of this compound

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]

2. Reagents and Solutions:

  • Dichloromethane (GC grade).

  • This compound standard.

3. GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

4. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

5. Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • Prepare a working standard by diluting the stock solution to approximately 10 µg/mL.

6. Analysis:

  • Inject 1 µL of the sample solution into the GC-MS system.

  • Acquire the data in full scan mode.

  • Identify the this compound peak by its retention time and mass spectrum.

  • Quantify the purity by comparing the peak area of the main component to the total area of all peaks.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis sample_gc Prepare Solution in Dichloromethane inject_gc Inject into GC sample_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc ionize Electron Ionization separate_gc->ionize detect_ms Mass Detection ionize->detect_ms extract_tic Extract Total Ion Chromatogram detect_ms->extract_tic identify_ms Identify by Mass Spectrum extract_tic->identify_ms quantify_gc Quantify Purity identify_ms->quantify_gc report_gc report_gc quantify_gc->report_gc Final Report

GC-MS Experimental Workflow

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.

  • For routine quality control and release testing, a validated HPLC-UV/DAD method offers a robust, cost-effective, and high-throughput solution. Its versatility in handling a wide range of potential impurities, including non-volatile ones, makes it a highly practical choice.

  • For impurity identification, structural elucidation, and in-depth investigations, GC-MS is the superior technique. The wealth of structural information provided by the mass spectrum is invaluable for definitively identifying unknown impurities and understanding degradation pathways.

In a comprehensive quality control strategy, these techniques can be seen as complementary. HPLC can be used for routine purity checks, while GC-MS can be employed for confirmatory analysis and the investigation of any out-of-specification results. By leveraging the strengths of both methods, researchers and manufacturers can ensure the highest quality and safety of this compound and the products derived from it.

References

  • AIP Publishing. Method Development for Determination of Trace Organochlorine Pesticides Residues in A Water Matrix by Using Gas Chromatography Mass Spectrometry.
  • bepls. Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC.
  • JOCPR. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • JOCPR. Determination of organochlorine pesticide residues in rice by gas chromatography tandem mass spectrometry.
  • Shimadzu Scientific Instruments. Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode.
  • SciELO. Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril.
  • LECO Corporation. Using Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry for the Analysis of Organochlorine Pesticides to Improve Data Quality.
  • International Journal of Pharmaceutical Sciences and Drug Research. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations.
  • Waters Corporation. Converting Target Analysis of Organochlorine Pesticides in Environmental Matrices from Electron Ionization GC-HRMS using Helium.
  • International Journal of Pharmaceutical Sciences and Research. CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES.
  • Thermo Fisher Scientific. Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS.
  • Shimadzu. Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
  • Chromatography Today. Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • National Institutes of Health. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Springer. Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • Elsevier. Analytical Chemistry of Organic Halogen Compounds.

Sources

A Senior Application Scientist's Guide to Benchmarking 4,5-Dichloropyridazine in Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of a core heterocyclic scaffold is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the panoply of available building blocks, the pyridazine framework holds a place of prominence due to its prevalence in a wide array of bioactive molecules.[1] This guide provides an in-depth, comparative analysis of 4,5-Dichloropyridazine , a versatile yet nuanced building block. Our focus will be on its performance in key synthetic transformations, benchmarked against common alternatives, to provide you with actionable, data-driven insights for your research.

Application 1: Synthesis of Substituted Pyridazin-3(2H)-ones as Kinase Inhibitor Scaffolds

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors.[1][2] A notable example is its application in the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target of interest in neurodegenerative diseases and certain cancers.[3][4]

Benchmarking this compound: A Direct Route to Functionalized Pyridazinones

This compound and its derivatives offer a direct entry into this important class of compounds. The two chlorine atoms provide reactive handles for introducing molecular complexity through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of the chemical space around the pyridazinone core, a crucial aspect of structure-activity relationship (SAR) studies.

Let us consider the synthesis of a substituted 4-phenoxypyridazin-3(2H)-one, a common intermediate in the synthesis of more complex bioactive molecules. Starting from a 4,5-dichloropyridazinone derivative, the reaction proceeds via a regioselective SNAr.

Alternative Approach: Construction of the Pyridazinone Ring from Acyclic Precursors

An alternative to the functionalization of a pre-existing dichloropyridazine core is the de novo synthesis of the pyridazinone ring from acyclic precursors. This typically involves the condensation of a γ-keto acid with a hydrazine.[1] For instance, the synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one can be achieved by the cyclization of the corresponding γ-keto acid with hydrazine hydrate.[1]

Performance Comparison: Direct Functionalization vs. De Novo Synthesis
Parameter4,5-Dichloropyridazinone Routeγ-Keto Acid Cyclization Route
Starting Material 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-oneγ-(Aryl)-γ-oxobutanoic acid
Key Transformation Nucleophilic Aromatic Substitution (SNAr)Cyclocondensation
Reagents Substituted phenol, NaH or K₂CO₃Hydrazine hydrate
Typical Yield High (often >80%) for the substitution step[5]Variable, dependent on the substrate
Advantages Direct installation of functionality, modular approach for SARAccess to a wide range of 6-substituted pyridazinones
Disadvantages Requires synthesis of the dichloropyridazinone precursorMay require harsher conditions for cyclization, less direct for 4,5-disubstitution

From a process development perspective, the choice between these routes is dictated by the desired substitution pattern and the availability of starting materials. The this compound route is exceptionally well-suited for late-stage diversification, allowing for the rapid synthesis of a library of analogues with varying substituents at the 4- and 5-positions.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenoxy)-5-chloro-2-methyl-6-nitro-2H-pyridazin-3-one

This protocol is adapted from the work of Yoon et al. and demonstrates the regioselective nucleophilic substitution on a 4,5-dichloropyridazinone derivative.[5]

  • To a stirred solution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 1.5 mmol).

  • Add 4-methoxyphenol (1.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4-phenoxylated product.

Synthetic Workflow for a Substituted Pyridazinone

G start 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one reagents 4-Methoxyphenol, K₂CO₃, DMF start->reagents product 4-(4-Methoxyphenoxy)-5-chloro-2-methyl-6-nitro-2H-pyridazin-3-one reagents->product SNAr application Precursor for Kinase Inhibitors product->application

Caption: Synthetic route to a functionalized pyridazinone.

Application 2: Regioselective Functionalization in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone transformations in modern organic synthesis for the formation of carbon-carbon bonds. The application of these methods to dihalogenated heterocycles like this compound presents both an opportunity for rapid diversification and a challenge in controlling regioselectivity.

Benchmarking this compound: A Tale of Two Chlorines

The two chlorine atoms at the C4 and C5 positions of this compound are chemically equivalent in the parent molecule. However, in substituted derivatives, or in comparison to other dichloropyridazine isomers, their reactivity can differ. The literature suggests that mono-Suzuki-Miyaura coupling reactions of symmetrical 4,5-dichloropyridazines are not as commonly reported as those for the 3,6-dichloro isomer, indicating potential challenges in achieving high yields and selectivity for mono-functionalization.

Alternative Comparison: 3,6-Dichloropyridazine

A direct and insightful comparison can be made with the isomeric 3,6-dichloropyridazine . In this symmetrical isomer, both chlorine atoms are adjacent to a nitrogen atom, which significantly influences their reactivity in cross-coupling reactions.

Performance Comparison: Suzuki-Miyaura Monocoupling
FeatureThis compound3,6-Dichloropyridazine
Symmetry C₂ᵥC₂ᵥ
Reactivity of Cl atoms Equivalent in unsubstituted formEquivalent
Mono-SMC Efficiency Reported as rareEfficient mono-coupling is well-established
Regioselectivity Becomes a factor in substituted derivativesNot applicable for mono-coupling of the parent
Rationale for Reactivity The electronic environment of C4/C5 is different from C3/C6.The positions adjacent to nitrogen (C3/C6) are generally more activated towards oxidative addition.

The higher reactivity of the C3 and C6 positions in 3,6-dichloropyridazine in Suzuki-Miyaura coupling is a well-documented phenomenon in heterocyclic chemistry. This is often attributed to the electronic effect of the adjacent nitrogen atom, which facilitates the oxidative addition of the palladium catalyst. For this compound, the absence of this direct electronic activation by an adjacent nitrogen for both chlorine atoms likely contributes to its comparatively lower reactivity in mono-coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Monocoupling of a Dichloropyridazine

This generalized protocol is based on conditions reported for the Suzuki-Miyaura coupling of various chloro-heterocycles.[6]

  • In a reaction vessel, combine the dichloropyridazine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.

  • Add a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram: Factors Influencing Regioselectivity

G DCP Dichloropyridazine Isomer isomer Isomer (4,5- vs 3,6-) DCP->isomer substituents Substituents on Ring (EDG vs EWG) DCP->substituents ligand Palladium Ligand DCP->ligand outcome Reaction Outcome (Yield & Regioselectivity) isomer->outcome substituents->outcome ligand->outcome

Caption: Key factors determining the outcome of cross-coupling reactions.

Conclusion: A Nuanced and Powerful Tool for the Synthetic Chemist

This compound emerges as a powerful, albeit nuanced, building block for the synthesis of complex, biologically active molecules. Its utility in the direct functionalization of the pyridazinone core via nucleophilic aromatic substitution offers a modular and efficient approach for the construction of compound libraries for SAR studies.

In the realm of palladium-catalyzed cross-coupling reactions, its performance, particularly in achieving selective mono-functionalization, presents a more complex picture when compared to its 3,6-dichloro isomer. This apparent challenge, however, can be seen as an opportunity for the discerning synthetic chemist. The distinct electronic nature of the 4,5-dichloro scaffold may allow for orthogonal reactivity and the development of novel synthetic strategies, particularly in the synthesis of tetra-substituted pyridazines.

Ultimately, the decision to employ this compound should be guided by the specific synthetic target and a thorough understanding of its reactivity profile. It is our hope that this guide provides a solid, data-informed foundation for making that decision and for unlocking the full synthetic potential of this versatile heterocyclic building block.

References

  • Hughes, D. L., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6435-6444. [Link]

  • ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H)‐ones (b, c), general mechanism of IEDDA reaction (d), and this work (e).[Link]

  • Wouters, J., et al. (2021). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 26(21), 6483. [Link]

  • Amin, K. M., et al. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Archives of Pharmacal Research, 33(1), 25-46. [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[Link]

  • Al-Omar, M. A., et al. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 21(5), 604. [Link]

  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]

  • Yoon, Y. J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(5), 427-432. [Link]

  • Giomi, D., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1745. [Link]

  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]

  • Wallace, D. J., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Syntheses, 88, 239-248. [Link]

  • Meanwell, N. A., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]

  • Norrby, P.-O., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414-7421. [Link]

  • Weissleder, R., et al. (2010). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 21(5), 901-907. [Link]

  • Wager, T. T., et al. (2016). Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity. ACS Medicinal Chemistry Letters, 7(10), 903-908. [Link]

  • de la Torre, B. G., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8206. [Link]

  • Dai, H., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758-7763. [Link]

  • Csámpai, A., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Catalysts, 12(6), 578. [Link]

  • Gademann, K., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry – A European Journal, 29(5), e202202974. [Link]

Sources

A Comparative Guide to 4,5-Dichloropyridazine and Its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, prized for its unique electronic and structural features that can be strategically modified to optimize drug-like properties.[1] Among the myriad of pyridazine derivatives, 4,5-dichloropyridazine serves as a crucial building block and a point of reference for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth technical comparison of this compound and its structural analogs, offering insights into their synthesis, physicochemical properties, and reactivity, supported by experimental data to inform rational drug design and development.

The Benchmark: Understanding this compound

This compound is a versatile intermediate characterized by two reactive chlorine atoms on adjacent carbons of the pyridazine ring. This arrangement offers a unique platform for introducing molecular diversity through various chemical transformations.

Synthesis of this compound

A common and effective method for the synthesis of 4,5-dichloropyridazin-3(2H)-one, a precursor to this compound, involves the reaction of mucochloric acid with a hydrazine source.

Experimental Protocol: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

  • Materials: Mucochloric acid, hydrazine sulfate, sodium acetate, water.

  • Procedure:

    • A solution of mucochloric acid (3.9 g) in water is prepared and warmed to 80-100°C with stirring.

    • A mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) is added to the heated solution.

    • A solid precipitate forms upon addition.

    • The solid is collected by filtration.

    • The collected solid is recrystallized from water to yield pure 4,5-dichloro-3-pyridazone (yield: 3.0 g, m.p. 199-200°C).[2]

Further chlorination of the pyridazinone can then yield this compound.

Structural Analogs of this compound: A Comparative Analysis

The true value of this compound as a scaffold is realized through the diverse range of analogs that can be synthesized by modifying the substituents at the 4 and 5 positions. This section explores key classes of these analogs, comparing their properties and reactivity to the parent dichloro compound.

Dihalo Analogs: Modulating Reactivity through Halogen Substitution

Replacing the chlorine atoms with other halogens, such as fluorine or bromine, significantly impacts the electronic properties and reactivity of the pyridazine ring.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key Reactivity Features
This compound C4H2Cl2N2148.9848-50Versatile in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
4,5-Dibromo-2-methylpyridazin-3-one C5H4Br2N2O267.91226 (unmethylated analog)The bromine atoms are excellent leaving groups, making it highly reactive in SNAr and cross-coupling reactions.
4,5-Difluoropyridine (analog for comparison) C5H3F2N115.08N/AThe highly electronegative fluorine atoms strongly activate the ring for SNAr, but the C-F bond is strong, sometimes leading to different reactivity patterns.

Causality Behind Experimental Choices: The choice of halogen is a critical decision in synthesis design. While fluorine's high electronegativity strongly activates the ring towards nucleophilic attack, the strength of the C-F bond can sometimes make its displacement more challenging than that of chlorine or bromine. Bromine, being a larger and more polarizable atom, is often a better leaving group than chlorine, leading to faster reaction rates in many SNAr and cross-coupling reactions. This trade-off between ring activation and leaving group ability allows chemists to fine-tune the reactivity of the pyridazine scaffold for specific applications.

Dicyano Analogs: Enhancing Electrophilicity and Reactivity

The introduction of strongly electron-withdrawing cyano groups at the 4 and 5 positions dramatically alters the electronic landscape of the pyridazine ring, making it highly electrophilic.

4,5-Dicyanopyridazine (DCP): A Highly Reactive Dienophile and Electrophile

DCP exhibits a surprising and versatile reactivity profile. Despite the general reluctance of electron-deficient pyridazines to participate in intermolecular Hetero Diels-Alder (HDA) reactions, DCP is a potent azadiene in inverse electron-demand HDA processes.[1][2] It readily reacts with a variety of dienophiles, including alkenes, alkynes, and enamines.

Furthermore, DCP can act as a powerful electrophile in formal nucleophilic aromatic substitution (SNAr2) reactions, where one of the cyano groups can act as a leaving group.[1][2][3] This dual reactivity allows for the synthesis of a wide range of complex heterocyclic systems.

DOT Diagram: Reactivity Pathways of 4,5-Dicyanopyridazine

DCP_Reactivity DCP 4,5-Dicyanopyridazine (DCP) SNAr Nucleophilic Aromatic Substitution (SNAr2) DCP->SNAr DielsAlder Inverse Electron-Demand Hetero Diels-Alder DielsAlder->DCP Cycloadduct Cycloadducts & Phthalonitriles DielsAlder->Cycloadduct SubstitutedProduct Cyanopyrrolyl-pyridazines & Analogs SNAr->SubstitutedProduct Dienophile Dienophile (alkene, alkyne) Dienophile->DielsAlder Nucleophile Nucleophile (e.g., pyrrole, indole) Nucleophile->SNAr

Caption: Dual reactivity of 4,5-Dicyanopyridazine.

Diaryl and Dialkyl Analogs: Introducing Steric Bulk and Modifying Physicochemical Properties

The introduction of aryl or alkyl groups at the 4 and 5 positions significantly impacts the steric environment and physicochemical properties of the pyridazine core.

Synthesis of 4,5-Diarylpyridazines: A powerful method for the synthesis of 4,5-diarylpyridazines is the inverse electron-demand Diels-Alder reaction between diarylacetylenes and 1,2,4,5-tetrazine. This approach allows for the construction of highly functionalized pyridazine analogs.

Impact on Properties:

  • Steric Hindrance: Bulky aryl or alkyl groups can hinder the approach of reagents to the nitrogen atoms and the adjacent ring carbons, influencing the regioselectivity of subsequent reactions.

  • Solubility: The introduction of nonpolar aryl or alkyl groups generally decreases aqueous solubility, a critical factor in drug development.

  • Electronic Effects: Aryl groups can participate in π-stacking interactions and their electronic properties (electron-donating or -withdrawing) can further modulate the reactivity of the pyridazine ring.

Comparative Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, a key reaction for its functionalization. The nature of the substituents at the 4 and 5 positions plays a crucial role in the rate and regioselectivity of these reactions.

Mechanism of SNAr on Dihalopyridazines:

The SNAr reaction on a dihalopyridazine typically proceeds through a two-step addition-elimination mechanism, involving a Meisenheimer-like intermediate.

DOT Diagram: SNAr Mechanism on this compound

SNAr_Mechanism Reactants This compound + Nu- Intermediate Meisenheimer-like Intermediate (anionic σ-complex) Reactants->Intermediate Addition (rate-determining) Products 4-Nu-5-Cl-pyridazine + Cl- Intermediate->Products Elimination

Caption: Mechanism of SNAr on this compound.

Influence of Substituents on SNAr Reactivity:

  • Halogens (F, Cl, Br): The reactivity order in SNAr is often influenced by two competing factors: the electronegativity of the halogen, which affects the electrophilicity of the carbon atom, and the strength of the carbon-halogen bond (leaving group ability). For pyridazines, the electron-withdrawing effect of the halogens activates the ring for nucleophilic attack.

  • Cyano Groups: The potent electron-withdrawing nature of the cyano groups in DCP makes it exceptionally reactive towards nucleophiles.

  • Alkyl/Aryl Groups: Electron-donating alkyl groups can decrease the rate of SNAr by destabilizing the anionic intermediate. The effect of aryl groups depends on the nature and position of their substituents.

Comparative Physicochemical Properties

The physicochemical properties of 4,5-disubstituted pyridazines are critical for their application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.

Property This compound Influence of Analogs
pKa Weakly basic (pyridazine pKa ≈ 2.3)[4]Electron-withdrawing groups (e.g., Cl, CN) decrease basicity. Electron-donating groups (e.g., alkyl) increase basicity.
Dipole Moment High (pyridazine dipole moment ≈ 4 D)[4]The dipole moment is significantly influenced by the nature and orientation of the substituents. Symmetrical substitution can lead to a lower overall dipole moment.
Solubility Moderately soluble in organic solvents.Introduction of polar functional groups can enhance aqueous solubility, while nonpolar groups (aryl, alkyl) decrease it.
Lipophilicity (logP) ModerateHighly dependent on the substituents. Halogens increase lipophilicity, while polar groups decrease it.

Biological Activities: A Comparative Perspective

The diverse array of structural analogs derived from the 4,5-disubstituted pyridazine scaffold has led to the discovery of compounds with a wide range of biological activities.

  • Anticancer Activity: Many pyridazine derivatives have been investigated for their potential as anticancer agents. For instance, certain 4,5-diarylpyridazines have shown antiproliferative and antitubulin activity.

  • Enzyme Inhibition: The pyridazine core is a common feature in various enzyme inhibitors.

  • Cardiovascular Effects: Some 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones have demonstrated antiplatelet activity.[5]

The specific biological activity is highly dependent on the nature and spatial arrangement of the substituents at the 4 and 5 positions, as these groups are crucial for interacting with the target biomolecule. A systematic exploration of different analogs is therefore essential for optimizing potency and selectivity.

Conclusion and Future Directions

This compound stands as a cornerstone in the synthesis of functionalized pyridazine derivatives. Its structural analogs, with varied substituents at the 4 and 5 positions, offer a rich chemical space for the development of novel therapeutic agents. This guide has highlighted the comparative aspects of their synthesis, physicochemical properties, and reactivity, providing a framework for the rational design of new pyridazine-based molecules.

Future research in this area will likely focus on the development of more efficient and selective synthetic methodologies for the preparation of novel analogs. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and experimental screening, will be crucial for unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magn Reson Chem.
  • Alfini, R., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1745.
  • Rubiralta, M., et al. (2002). Pyridazines. Part 31: synthesis and antiplatelet activity of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones. Chemical & Pharmaceutical Bulletin, 50(12), 1574-1577.
  • Giomi, D., et al. (2010). Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. Molecules, 15(3), 1722-1745.
  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124.

Sources

A Senior Application Scientist's Guide to In-Vitro Testing Protocols for Novel Compounds Derived from 4,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising landscape of 4,5-Dichloropyridazine derivatives, this guide offers a comprehensive framework for in-vitro evaluation. Pyridazine-based compounds have garnered significant attention for their diverse biological activities, including potential as kinase inhibitors in oncology.[1][2] A systematic and robust in-vitro testing cascade is paramount to efficiently identify and advance lead candidates. This document provides not only detailed, field-proven protocols but also the rationale behind experimental choices, ensuring a self-validating system for your research.

The Strategic Importance of Early In-Vitro Profiling

In modern drug discovery, a "fail early, fail cheap" strategy is crucial to mitigate the high attrition rates of drug candidates in later clinical phases.[3] Comprehensive in-vitro profiling at the early stages allows for the rapid identification of compounds with suboptimal properties, enabling a data-driven approach to prioritize the most promising candidates for further development.[4] This guide will navigate you through a tiered approach to in-vitro testing, encompassing physicochemical characterization, cytotoxicity assessment, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and target engagement assays.

Section 1: Foundational Physicochemical Characterization

Before delving into biological assays, a thorough understanding of a compound's physicochemical properties is essential. These properties profoundly influence a compound's behavior in biological systems, affecting its solubility, permeability, and ultimately, its bioavailability.[5][6]

Key Physicochemical Parameters and Their Significance

A solid physicochemical foundation is critical for interpreting subsequent biological data and for guiding future formulation development.[7]

ParameterSignificance in Drug DiscoveryRecommended In-Vitro Assay(s)
Aqueous Solubility Poor solubility can lead to erroneous biological data and challenges in formulation. It is a critical factor for oral absorption.[8]Kinetic and Thermodynamic Solubility Assays
Lipophilicity (LogP/LogD) Influences membrane permeability, plasma protein binding, and metabolic stability. A balance is crucial for optimal ADME properties.[7]Shake-flask method (LogP), HPLC-based methods (LogD)
Chemical Stability Assesses degradation under various conditions (pH, temperature, light), informing on storage and handling requirements.[8]pH-dependent stability assays, photostability studies
Ionization Constant (pKa) Determines the charge of a molecule at a given pH, which affects its solubility, permeability, and interaction with biological targets.[5]Potentiometric titration, UV-Vis spectrophotometry
Experimental Protocol: High-Throughput Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility, suitable for screening large numbers of compounds.

Principle: The test compound, dissolved in DMSO, is added to an aqueous buffer, and the resulting turbidity due to precipitation is measured.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: In a clear 96-well plate, add phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition: Add the compound stock solution to the PBS-containing wells to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader.

  • Data Analysis: The concentration at which the absorbance significantly increases above the background is determined as the kinetic solubility.

Section 2: Assessing Cytotoxicity: A Primary Screen for Biological Activity

Cytotoxicity assays are a fundamental first step in evaluating the biological effects of novel compounds.[5] They provide a measure of a compound's general toxicity to cells and can indicate potential therapeutic efficacy, particularly in cancer research.[9][10]

Comparison of Common In-Vitro Cytotoxicity Assays

The choice of cytotoxicity assay depends on the specific research question, the cell type, and the compound's mechanism of action.[11][12]

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[13]Well-established, cost-effective, high-throughput.Indirect measure of viability, can be affected by compounds that interfere with mitochondrial respiration.[11]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[7]Direct measure of membrane integrity, non-destructive to remaining cells.Less sensitive for early apoptotic events, background LDH from serum can interfere.[2]
ATP Assay Quantifies the amount of ATP present, which is an indicator of metabolically active cells.Highly sensitive, rapid, suitable for high-throughput screening.ATP levels can be influenced by factors other than cell death.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a detailed method for assessing the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: Live cells with active mitochondria reduce MTT to formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance @ 570nm G->H

Caption: Workflow of the MTT cytotoxicity assay.

Section 3: In-Vitro ADME Profiling for Drug-Like Properties

Early assessment of ADME properties is critical for selecting compounds with favorable pharmacokinetic profiles.[15][16] This section details key in-vitro assays to evaluate the absorption, metabolism, and distribution characteristics of your novel pyridazine derivatives.

Key In-Vitro ADME Assays

A panel of in-vitro ADME assays should be employed to build a comprehensive profile of a compound's drug-like properties.[17]

ADME ParameterIn-Vitro AssayRationale
Absorption Caco-2 Permeability AssayPredicts intestinal absorption by measuring transport across a monolayer of human intestinal cells.[18]
Metabolism Microsomal Stability AssayAssesses metabolic stability by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).[10]
Distribution Plasma Protein Binding AssayDetermines the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[3]
Experimental Protocol: Caco-2 Permeability Assay

This assay is the gold standard for predicting in-vivo oral absorption of drugs.[19]

Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a polarized monolayer with tight junctions, mimicking the intestinal barrier. The rate of compound transport across this monolayer is measured.[18]

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[20]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (HBSS).

  • Compound Addition: Add the test compound (typically at 10 µM) to the apical (A) side for A-to-B transport or the basolateral (B) side for B-to-A transport.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Caco2_Assay_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with transport buffer C->D E Add test compound to apical or basolateral side D->E F Incubate and collect samples from receiver side at time points E->F G Analyze compound concentration by LC-MS/MS F->G H Calculate Papp and efflux ratio G->H

Caption: Workflow of the Caco-2 permeability assay.

Experimental Protocol: Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism in the liver.[21]

Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH). The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[22]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) in phosphate buffer.

  • Initiation of Reaction: Pre-incubate the compound with the microsomes at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[10]

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of compound remaining versus time and calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Section 4: Target-Based Assays for Mechanistic Insights

For compounds designed to interact with a specific biological target, such as a kinase, target-based assays are essential to confirm their mechanism of action and determine their potency.[23]

Kinase Inhibition Assays

Given that many pyridazine derivatives are being explored as kinase inhibitors, a robust kinase inhibition assay is a critical component of the in-vitro testing cascade.[1]

Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ Kinase Assay Measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[24]Universal for all kinases, high sensitivity, wide dynamic range.Requires specific reagents, potential for interference from ATPases.
TR-FRET Assays Time-Resolved Fluorescence Resonance Energy Transfer assays measure the binding of an antibody to a phosphorylated substrate.Homogeneous (no-wash) format, high-throughput.Requires specific antibodies for each substrate, potential for compound interference with FRET signal.
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a method for determining the IC₅₀ of a novel this compound derivative against a specific kinase (e.g., VEGFR-2).

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The amount of light produced is proportional to the kinase activity.[24]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.[25]

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[26]

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[26]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare inhibitor dilutions, kinase, substrate, and ATP B Initiate kinase reaction in a 384-well plate A->B C Incubate for 1 hour B->C D Add ADP-Glo™ Reagent to stop reaction and deplete ATP C->D E Incubate for 40 minutes D->E F Add Kinase Detection Reagent to generate signal E->F G Incubate for 30-60 minutes F->G H Measure luminescence G->H I Calculate IC50 H->I

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Conclusion

This guide provides a robust and scientifically sound framework for the in-vitro evaluation of novel compounds derived from this compound. By systematically assessing their physicochemical properties, cytotoxicity, ADME profiles, and target engagement, researchers can make informed decisions to advance the most promising candidates toward preclinical and clinical development. The provided protocols are intended to be a starting point, and optimization may be necessary based on the specific characteristics of the compounds and the research objectives.

References

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Aslantürk ÖS. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In: Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen; 2017.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. Available from: [Link]

  • Schröder M, et al. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protoc. 2021;2(3):100720.
  • Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • protocols.io. In-vitro plasma protein binding. 2025. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • ThaiJO. Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. 2023. Available from: [Link]

  • Aslantürk ÖS. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In: Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen; 2017.
  • AxisPharm. Plasma Protein Binding Assay. Available from: [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. 2024. Available from: [Link]

  • protocols.io. MTT (Assay protocol. 2023. Available from: [Link]

  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • MTTlab. Microsomal Stability Assay. Available from: [Link]

  • Di L, Kerns EH. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cell Mol Life Sci. 2003;60(2):229-41.
  • PubMed Central. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. 2025. Available from: [Link]

  • ResearchGate. Summary of different benefits and drawbacks of main cytotoxicity assays. Available from: [Link]

  • springerprofessional.de. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Available from: [Link]

  • Accelera. The Role of ADME & Toxicology Studies in Drug Discovery & Development. 2020. Available from: [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]

  • TheraIndx LifeSciences. In Vitro ADME Screening & In Vitro Screening Services. Available from: [Link]

  • ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Available from: [Link]

  • Evotec. Physicochemical Profiling. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available from: [Link]

Sources

Navigating Pyridazine Chemistry: A Comparative Guide to 4,5-Dichloropyridazine in Patented Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridazine scaffolds are crucial building blocks for a diverse array of biologically active molecules, finding extensive applications in the pharmaceutical and agrochemical industries. Among the various pyridazine precursors, 4,5-Dichloropyridazine and its derivatives serve as versatile intermediates. This guide provides an in-depth, objective comparison of the use of this compound in patented synthetic routes, evaluating its performance against its structural isomer, 3,6-Dichloropyridazine, and other alternative reagents. By presenting supporting experimental data from the patent literature, this guide aims to equip researchers with the critical insights needed to make informed decisions in the design and execution of novel synthetic strategies.

The Strategic Importance of Dichloropyridazines in Patented Innovations

Dichloropyridazines are key starting materials for the synthesis of a wide range of functionalized pyridazine and pyridazinone compounds. Their utility stems from the reactivity of the carbon-chlorine bonds, which are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various substituents, leading to the creation of diverse chemical libraries for drug discovery and agrochemical development. Patents in these fields frequently cite the use of dichloropyridazines in the synthesis of compounds with herbicidal and anticancer properties.

The choice between different dichloropyridazine isomers, primarily this compound and 3,6-Dichloropyridazine, is a critical decision in synthetic planning. This choice is influenced by factors such as the desired regioselectivity of the substitution, the stability of the intermediates, and the overall efficiency of the synthetic route.

Comparative Analysis: this compound vs. 3,6-Dichloropyridazine in the Synthesis of Bioactive Molecules

A critical evaluation of the patent literature reveals distinct applications and synthetic strategies for this compound and its 3,6-isomer. The following sections provide a comparative analysis of their use in the synthesis of patented herbicidal and anticancer compounds.

Herbicidal Pyridazinones: A Tale of Two Isomers

The synthesis of herbicidal pyridazinones represents a significant area where both 4,5- and 3,6-dichloropyridazine derivatives have been employed. The choice of isomer directly impacts the synthetic pathway and the substitution pattern of the final product.

Case Study 1: Synthesis of Phenylpyridazinone Herbicides

Many patented herbicides feature a phenyl group attached to the pyridazinone core. The synthesis of these compounds often involves a key nucleophilic substitution step where a phenoxide displaces a chlorine atom on the pyridazine ring.

  • Using 4,5-Dichloropyridazin-3(2H)-one: The synthesis of certain herbicidal pyridazinones starts from 4,5-dichloro-3(2H)-pyridazinone. In a typical reaction, a substituted phenoxide is reacted with the dichloropyridazinone. The regioselectivity of this reaction is a key consideration. Due to the electronic effects of the carbonyl group and the adjacent nitrogen atom, nucleophilic attack can occur at either the C4 or C5 position. The literature suggests that the substituent at the N-2 position of the pyridazinone ring can influence the regioselectivity of the substitution[1].

  • Using 3,6-Dichloropyridazine: A more common and often more direct route to many commercial and patented pyridazinone herbicides involves the use of 3,6-dichloropyridazine. The symmetry of this molecule simplifies the initial nucleophilic substitution, as both chlorine atoms are equivalent. A typical synthetic sequence involves the reaction of 3,6-dichloropyridazine with a nucleophile, followed by further functionalization or cyclization to form the final pyridazinone herbicide. For instance, a patent for the synthesis of novel pyridazinone herbicides describes the reaction of 3,6-dichloropyridazine with a substituted phenol in the presence of a base to yield a 3-chloro-6-phenoxypyridazine intermediate, which is then further modified[2].

Comparative Performance:

Feature4,5-Dichloropyridazin-3(2H)-one3,6-Dichloropyridazine
Symmetry Asymmetric, leading to potential regioselectivity issues.Symmetric, simplifying the initial substitution step.
Reactivity The reactivity of the two chlorine atoms can differ, influenced by the adjacent carbonyl group and N2-substituent.The two chlorine atoms are equally reactive in the initial substitution.
Synthetic Steps May require additional steps to control regioselectivity or to introduce the desired functionality at a specific position.Often allows for a more straightforward and convergent synthesis.
Patent Prevalence Less commonly cited in the synthesis of the major classes of pyridazinone herbicides compared to its 3,6-isomer.Widely used and frequently cited in patents for the synthesis of a broad range of pyridazinone herbicides[2][3][4].

The prevalence of 3,6-dichloropyridazine in the patent literature for herbicide synthesis suggests that its symmetrical nature and predictable reactivity often lead to more efficient and scalable synthetic routes.

Anticancer Agents: Exploring Isomeric Diversity

In the realm of medicinal chemistry, particularly in the development of anticancer agents, both 4,5- and 3,6-disubstituted pyridazine scaffolds have been explored to generate structural diversity and optimize biological activity.

Case Study 2: Synthesis of Pyridazinone-based Anticancer Drugs

The pyridazinone core is a privileged scaffold in the design of various kinase inhibitors and other anticancer agents.

  • From 4,5-Dichloropyridazin-3(2H)-one: The synthesis of certain anticancer compounds utilizes the 4,5-dichloro-3(2H)-pyridazinone backbone. For example, a study on the regiochemistry of nucleophilic substitution on 4,5-dichloro-2-cyanopyridazin-3(2H)-one demonstrates the synthesis of various 4- and 5-substituted derivatives, which can serve as intermediates for more complex molecules[1]. The ability to selectively functionalize either the C4 or C5 position offers a pathway to a wider range of structural analogs for structure-activity relationship (SAR) studies.

  • From 3,6-Dichloropyridazine: 3,6-Dichloropyridazine is also a cornerstone in the synthesis of patented anticancer agents. A recent patent describes the synthesis of novel chloropyridazine hybrids as apoptosis inducers and PARP-1 inhibitors, starting from 3,6-dichloropyridazine[5]. The initial step involves the reaction of 3,6-dichloropyridazine with 4-hydroxybenzaldehyde to produce a key intermediate, which is then elaborated into the final target molecules.

Comparative Performance:

Feature4,5-Dichloropyridazin-3(2H)-one3,6-Dichloropyridazine
Structural Diversity Offers the potential for greater structural diversity through regioselective substitution at the C4 and C5 positions.Provides a reliable platform for the synthesis of 3,6-disubstituted pyridazines.
Synthetic Complexity Synthetic routes may be more complex due to the need to control regioselectivity.Often leads to more straightforward synthetic sequences.
Patent Examples Found in patents describing the synthesis of specific classes of compounds where the 4,5-substitution pattern is crucial for activity.Widely employed in the synthesis of a broad range of anticancer agents, including kinase inhibitors and PARP inhibitors[2][5].

While 3,6-dichloropyridazine appears more frequently in the broader patent literature for anticancer agents, the use of 4,5-dichloropyridazin-3(2H)-one provides a valuable alternative for accessing unique chemical space and exploring different SAR.

Experimental Protocols from Patented Literature

To provide a practical understanding of the application of these reagents, the following are representative experimental protocols derived from the patent literature.

Protocol 1: Synthesis of a 3-Amino-6-chloropyridazine Intermediate from 3,6-Dichloropyridazine

This protocol is based on a patented method for synthesizing a key intermediate used in the development of various bioactive molecules[6].

Objective: To synthesize 3-amino-6-chloropyridazine via nucleophilic aromatic substitution on 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia (Ammoniacal liquor)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Silica Gel for column chromatography

Procedure:

  • In a 1000 mL single-necked round bottom flask, combine 3,6-dichloropyridazine (29.80g, 200mmol), aqueous ammonia (10.52g, 300mmol), DMF, and acetonitrile (total volume 550ml, with 200ml being acetonitrile).

  • Stir the reaction mixture at 150 °C for 6 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • Upon completion, remove the solvents under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization followed by silica gel column chromatography to yield the pure 3-amino-6-chloropyridazine.

  • Dry the final product to obtain a calculated yield of 89.25%[6].

Protocol 2: Synthesis of a 4-Phenoxy-5-chloro-pyridazinone Derivative from 4,5-Dichloro-2-substituted-pyridazin-3-one

This generalized protocol is based on the principles of nucleophilic aromatic substitution on 4,5-dichloropyridazinones as described in the scientific literature, which is a common reaction type found in related patents[7].

Objective: To synthesize a 4-phenoxy-5-chloro-pyridazinone derivative via regioselective nucleophilic aromatic substitution.

Materials:

  • 4,5-Dichloro-2-substituted-pyridazin-3-one

  • Substituted Phenol (e.g., p-methoxyphenol)

  • Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)

  • Anhydrous Tetrahydrofuran (THF) or other suitable solvent

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes to form the sodium phenoxide.

  • In a separate flask, dissolve the 4,5-dichloro-2-substituted-pyridazin-3-one (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of the dichloropyridazinone to the sodium phenoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired 4-phenoxy-5-chloro-pyridazinone derivative. A study on a similar system reported a 97% yield for a 4-phenoxy substituted product when using potassium carbonate as the base[7].

Visualizing the Synthetic Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the key reaction pathways.

SNAr_on_Dichloropyridazines cluster_45 This compound Pathway cluster_36 3,6-Dichloropyridazine Pathway 4,5-DCP This compound Prod_4 4-Nu-5-Cl-pyridazine 4,5-DCP->Prod_4 SNAr at C4 Prod_5 5-Nu-4-Cl-pyridazine 4,5-DCP->Prod_5 SNAr at C5 Nu_45 Nucleophile (Nu-) Nu_45->4,5-DCP 3,6-DCP 3,6-Dichloropyridazine Prod_3 3-Nu-6-Cl-pyridazine 3,6-DCP->Prod_3 SNAr Nu_36 Nucleophile (Nu-) Nu_36->3,6-DCP Herbicide_Synthesis_Comparison cluster_45_herb From 4,5-Dichloropyridazinone cluster_36_herb From 3,6-Dichloropyridazine start_45 4,5-Dichloropyridazinone inter_45 Regioselective Substitution start_45->inter_45 start_36 3,6-Dichloropyridazine prod_45 Herbicidal Pyridazinone A inter_45->prod_45 inter_36 Substitution start_36->inter_36 cyclize_36 Further Functionalization/ Cyclization inter_36->cyclize_36 prod_36 Herbicidal Pyridazinone B cyclize_36->prod_36

Caption: Comparative Synthetic Routes to Herbicidal Pyridazinones.

Conclusion and Future Outlook

The patent literature provides a rich source of information on the synthetic utility of dichloropyridazines. While 3,6-Dichloropyridazine is more frequently employed in the synthesis of major classes of herbicidal and anticancer compounds due to its symmetry and predictable reactivity, this compound and its derivatives offer a valuable platform for accessing unique chemical scaffolds and exploring novel structure-activity relationships. The choice of starting material is a strategic decision that depends on the desired substitution pattern of the target molecule and the overall synthetic efficiency.

As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of innovative and efficient synthetic methodologies for functionalizing pyridazine cores will remain a key area of research. A thorough understanding of the reactivity and synthetic applications of different dichloropyridazine isomers, as gleaned from the patent literature, is essential for driving future innovation in these critical fields.

References

  • Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Korean Chemical Society, 45(5), 411-415.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.).
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. (n.d.).
  • US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents. (n.d.).
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. (n.d.).
  • El-Gamal, S. M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(1), 123-140.
  • Lee, H. G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 755-758.
  • El-Sayed, M. A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(48), 31235-31253.
  • CO2017012403A2 - Process to prepare 4-amino-pyridazines - Google Patents. (n.d.).
  • Püspök, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-28.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
  • CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents. (n.d.).
  • WO2014154828A1 - Pyridazinone derivatives as herbicides - Google Patents. (n.d.).
  • DE3267945D1 - Substituted 4,5-dimethoxy-pyridazinones, process for their preparation and their use for combating undesirable plants - Google Patents. (n.d.).
  • Giomi, D., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1897-1933.
  • De Nardi, M., et al. (2021). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 26(21), 6483.
  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Thesis].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.